molecular formula C44H47F2N9O5 B12365627 CBPD-268

CBPD-268

货号: B12365627
分子量: 819.9 g/mol
InChI 键: NORRDWRSNUOCBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CBPD-268 is a useful research compound. Its molecular formula is C44H47F2N9O5 and its molecular weight is 819.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C44H47F2N9O5

分子量

819.9 g/mol

IUPAC 名称

6-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione

InChI

InChI=1S/C44H47F2N9O5/c1-24(56)52-13-11-36-35(23-52)41(53-12-3-4-26-14-31(29-18-47-50(2)20-29)32(40(45)46)17-38(26)53)49-55(36)30-7-5-25(6-8-30)19-51-21-27-15-33-34(16-28(27)22-51)44(60)54(43(33)59)37-9-10-39(57)48-42(37)58/h14-18,20,25,30,37,40H,3-13,19,21-23H2,1-2H3,(H,48,57,58)

InChI 键

NORRDWRSNUOCBV-UHFFFAOYSA-N

规范 SMILES

CC(=O)N1CCC2=C(C1)C(=NN2C3CCC(CC3)CN4CC5=CC6=C(C=C5C4)C(=O)N(C6=O)C7CCC(=O)NC7=O)N8CCCC9=CC(=C(C=C98)C(F)F)C1=CN(N=C1)C

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of CBPD-268

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBPD-268 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300. These proteins are crucial epigenetic regulators, and their dysregulation is implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC). This compound demonstrates exceptional potency in degrading CBP/p300, leading to the inhibition of cancer cell growth and tumor regression in preclinical models of androgen receptor-positive (AR+) prostate cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on signaling pathways, and a summary of its preclinical efficacy. Detailed experimental protocols for key studies are also provided to facilitate further research and development.

Core Mechanism of Action: Targeted Protein Degradation

This compound functions as a heterobifunctional molecule that hijacks the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate CBP and p300 proteins.[1] The molecule consists of three key components: a ligand that binds to the bromodomain of CBP/p300, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[2]

The mechanism unfolds as follows:

  • Ternary Complex Formation: this compound simultaneously binds to both a CBP/p300 protein and the CRBN E3 ligase, forming a ternary complex.[3]

  • Ubiquitination: The proximity induced by this compound allows the CRBN E3 ligase to transfer ubiquitin molecules to the CBP/p300 protein, tagging it for degradation.[4]

  • Proteasomal Degradation: The polyubiquitinated CBP/p300 protein is then recognized and degraded by the 26S proteasome.[3]

  • Catalytic Cycle: After the degradation of the target protein, this compound is released and can engage another CBP/p300 protein, enabling a catalytic cycle of degradation.[1]

PROTAC_Mechanism cluster_0 Cellular Environment This compound This compound Ternary_Complex CBP/p300 : this compound : CRBN (Ternary Complex) This compound->Ternary_Complex Binds CBP/p300 CBP/p300 (Target Protein) CBP/p300->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Ub_CBP Polyubiquitinated CBP/p300 Ternary_Complex->Ub_CBP Ubiquitination Ub Ubiquitin Ub->Ub_CBP Transfer Proteasome 26S Proteasome Ub_CBP->Proteasome Recognition Proteasome->this compound Release & Recycle Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

This compound Mechanism of Action

Impact on Signaling Pathways in Prostate Cancer

CBP and p300 are critical coactivators for numerous transcription factors, including the androgen receptor (AR), which is a key driver of prostate cancer growth.[5][6] By degrading CBP/p300, this compound disrupts these oncogenic signaling pathways.

The degradation of CBP/p300 leads to:

  • Inhibition of AR Signaling: CBP/p300 acetylate the AR, a post-translational modification that enhances its stability and transcriptional activity.[5] The degradation of CBP/p300 reduces AR acetylation, leading to decreased expression of AR target genes that are critical for prostate cancer cell proliferation and survival.[6][7]

  • Downregulation of MYC: The MYC oncogene is another key client of CBP/p300.[7] Degradation of CBP/p300 by this compound results in the downregulation of MYC expression, further contributing to its anti-cancer effects.

Signaling_Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Acetylated_AR Acetylated AR (Active) AR->Acetylated_AR Acetylation CBP_p300 CBP/p300 CBP_p300->Acetylated_AR Degradation Degradation CBP_p300->Degradation ARE Androgen Response Element (ARE) Acetylated_AR->ARE Binds Gene_Expression Target Gene Expression (e.g., PSA, TMPRSS2) ARE->Gene_Expression Promotes Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation CBPD_268 This compound CBPD_268->Degradation Degradation->CBP_p300 Inhibits Western_Blot_Workflow cluster_0 Experimental Workflow Cell_Culture 1. Cell Culture (VCaP, LNCaP, 22Rv1) Treatment 2. This compound Treatment (Dose-response & time-course) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer + inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE (Protein separation) Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-CBP, Anti-p300, Anti-Actin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Detection (ECL substrate) Secondary_Ab->Detection Imaging 11. Imaging & Analysis Detection->Imaging

References

An In-Depth Technical Guide to the Synthesis and Purification of CBPD-268

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the synthesis and purification of CBPD-268, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional coactivators CBP/p300. The methodologies outlined herein are based on the seminal work published in the Journal of Medicinal Chemistry in 2024, titled "Discovery of this compound as an Exceptionally Potent and Orally Efficacious CBP/p300 PROTAC Degrader Capable of Achieving Tumor Regression."[1][2][3] This document is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, oncology, and drug discovery who are interested in the development of targeted protein degraders.

Core Concepts and Mechanism of Action

This compound is a heterobifunctional molecule designed to simultaneously bind to the CBP/p300 proteins and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of CBP/p300. This targeted degradation of CBP/p300 has shown significant therapeutic potential in preclinical models of castration-resistant prostate cancer.[1][2] The molecule's design incorporates a ligand for CBP/p300, a linker, and a ligand for the E3 ligase cereblon (CRBN).

The signaling pathway initiated by this compound leading to the degradation of CBP/p300 is depicted in the following diagram:

CBPD268_Mechanism_of_Action CBPD268 This compound Ternary_Complex Ternary Complex (this compound-CBP/p300-E3) CBPD268->Ternary_Complex CBP_p300 CBP/p300 Protein CBP_p300->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation CBP/p300 Degradation Proteasome->Degradation Results in

Caption: Mechanism of action for this compound-mediated CBP/p300 degradation.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling to form the final PROTAC molecule. The following sections detail the experimental protocols for the key transformations.

General Synthetic Workflow

The overall synthetic strategy can be visualized as the convergent synthesis of three key fragments: the CBP/p300 ligand, the E3 ligase ligand, and a central linker, followed by their sequential coupling.

Synthesis_Workflow cluster_0 Fragment Synthesis cluster_1 Coupling and Final Assembly CBP_ligand CBP/p300 Ligand Synthesis Coupling2 Coupling of (Linker-E3) and CBP/p300 Ligand CBP_ligand->Coupling2 Linker Linker Synthesis Coupling1 Coupling of Linker and E3 Ligand Linker->Coupling1 E3_ligand E3 Ligase Ligand Synthesis E3_ligand->Coupling1 Coupling1->Coupling2 Final_Product This compound Coupling2->Final_Product

Caption: General synthetic workflow for the preparation of this compound.

Experimental Protocols

Note: The following protocols are generalized from typical PROTAC synthesis and the information available in the cited literature. Specific reaction conditions, stoichiometry, and yields should be referenced from the supplementary information of the primary publication.

Synthesis of Intermediate 1 (CBP/p300 Ligand with Linker Attachment Point):

  • Starting Material: Commercially available or synthesized CBP/p300 inhibitor scaffold.

  • Reaction: The CBP/p300 inhibitor is functionalized with a reactive group (e.g., a carboxylic acid, amine, or halide) at a position that does not interfere with its binding affinity. This is typically achieved through standard organic transformations such as acylation, alkylation, or cross-coupling reactions.

  • Purification: The product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.

  • Characterization: The structure of the intermediate is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Intermediate 2 (E3 Ligase Ligand with Linker):

  • Starting Material: A derivative of thalidomide (B1683933) or lenalidomide (B1683929) (common E3 ligase ligands).

  • Reaction: The E3 ligase ligand is coupled with a bifunctional linker molecule. The linker typically contains a polyethylene (B3416737) glycol (PEG) chain of varying length to provide the necessary spacing and solubility. The coupling reaction is usually an amidation or etherification.

  • Purification: The product is purified by preparative reverse-phase HPLC.

  • Characterization: The structure is confirmed by ¹H NMR and mass spectrometry.

Final Coupling to Yield this compound:

  • Reaction: Intermediate 1 and Intermediate 2 are coupled together under standard peptide coupling conditions (e.g., using HATU or HOBt/EDC as coupling agents) or through another suitable conjugation chemistry depending on the functional groups present.

  • Purification: The final product, this compound, is purified to a high degree of purity (>95%) using preparative reverse-phase HPLC.

  • Characterization: The identity and purity of this compound are confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.

Purification and Quality Control

The purity of this compound is critical for its biological activity and to avoid off-target effects. The following table summarizes the key purification and quality control parameters.

ParameterMethodSpecification
Purification Preparative Reverse-Phase HPLC>95% purity
Mobile Phase Acetonitrile/Water with 0.1% TFAGradient elution
Column C18-
Detection UV at 254 nm-
Identity Confirmation ¹H NMR, ¹³C NMR, HRMSConsistent with structure
Purity Assessment Analytical HPLC>95%

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo performance metrics of this compound as reported in the literature.[1][2][4]

Table 1: In Vitro Degradation and Anti-proliferative Activity

Cell LineDC₅₀ (nM) for CBP/p300 DegradationDₘₐₓ (%)IC₅₀ (nM) for Cell Growth Inhibition
VCaP≤0.03>95%Not Reported
LNCaP≤0.03>95%Not Reported
22Rv1≤0.03>95%Not Reported

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation; IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vivo Antitumor Efficacy

Xenograft ModelDosage (mg/kg, oral)Treatment ScheduleOutcome
VCaP0.3 - 3Not SpecifiedStrong antitumor activity, including tumor regression
22Rv10.3 - 3Not SpecifiedStrong antitumor activity

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound. The successful synthesis of this potent CBP/p300 PROTAC degrader requires careful execution of multi-step organic synthesis and rigorous purification. The detailed experimental protocols and characterization data are essential for ensuring the quality and reproducibility of the compound for further preclinical and clinical development. For complete and detailed experimental procedures, readers are strongly encouraged to consult the supplementary information of the primary research article.[1]

References

CBPD-268 target identification and validation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Target Identification and Validation of CBPD-268

Abstract

Target Identification using Affinity Chromatography

To identify the direct binding partners of this compound, an unbiased chemical proteomics approach was employed. This compound was immobilized on a solid-phase matrix to serve as bait for capturing interacting proteins from cell lysates.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: this compound was synthesized with a linker and a biotin (B1667282) tag for immobilization on streptavidin-coated agarose (B213101) beads. A structurally similar but inactive analog was used as a negative control.

  • Cell Lysis: HEK293T cells were lysed in a non-denaturing buffer, and the total protein concentration was quantified.

  • Affinity Pulldown: The cell lysate was incubated with the this compound-biotin-streptavidin beads and the control beads.

  • Washing and Elution: The beads were washed extensively to remove non-specific binders, and the specifically bound proteins were eluted.

  • Proteomic Analysis: The eluted proteins were identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data: Top Protein Candidates from Affinity Pulldown

The following table summarizes the top protein candidates identified by mass spectrometry that showed significant enrichment with the this compound probe compared to the control.

Protein CandidateGene SymbolEnrichment Factor (this compound vs. Control)p-value
Kelch-like ECH-associated protein 1KEAP145.2< 0.001
Cullin-3CUL312.8< 0.01
Ring-box protein 1RBX18.5< 0.05

Data represents mean values from three independent experiments.

Workflow: Target Identification via Affinity Chromatography

G cluster_0 Probe Preparation cluster_1 Affinity Pulldown cluster_2 Analysis CBPD268 This compound Biotinylation Biotinylation CBPD268->Biotinylation Immobilization Immobilization on Beads Biotinylation->Immobilization Incubation Incubation Immobilization->Incubation CellLysate Cell Lysate CellLysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution LCMS LC-MS/MS Elution->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Target Identified Target: KEAP1 DataAnalysis->Target

Caption: Workflow for identifying protein targets of this compound.

Target Validation and Biophysical Characterization

To validate KEAP1 as the direct target of this compound and to quantify their interaction, a series of biophysical and cellular assays were conducted.

Surface Plasmon Resonance (SPR)

SPR was used to measure the binding kinetics of this compound to purified recombinant KEAP1 protein.

  • Immobilization: Recombinant human KEAP1 protein was immobilized on a sensor chip.

  • Binding: A series of concentrations of this compound in a running buffer were flowed over the chip surface.

  • Data Collection: The association and dissociation of this compound were monitored in real-time.

  • Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the kinetic parameters.

ParameterValue
Association Rate (ka)1.5 x 10^5 M⁻¹s⁻¹
Dissociation Rate (kd)3.0 x 10⁻⁴ s⁻¹
Dissociation Constant (KD)2.0 nM
Cellular Thermal Shift Assay (CETSA)

CETSA was performed to confirm the engagement of this compound with KEAP1 in a cellular context.

  • Treatment: Intact cells were treated with either vehicle or this compound.

  • Heating: The treated cells were heated to a range of temperatures.

  • Lysis and Centrifugation: The cells were lysed, and the aggregated proteins were pelleted by centrifugation.

  • Western Blotting: The amount of soluble KEAP1 in the supernatant was quantified by Western blotting.

TreatmentMelting Temperature (Tm)
Vehicle52.1 °C
This compound (10 µM)58.9 °C

Mechanism of Action: Disruption of the KEAP1-NRF2 Interaction

The primary function of KEAP1 is to target the transcription factor NRF2 for ubiquitination and subsequent proteasomal degradation. We hypothesized that this compound binding to KEAP1 disrupts this interaction, leading to NRF2 stabilization and activation.

Competitive Fluorescence Polarization Assay

This assay was used to measure the ability of this compound to inhibit the binding of a fluorescently labeled NRF2 peptide to KEAP1.

  • Reaction Setup: Recombinant KEAP1 was incubated with a fluorescently labeled peptide derived from the NRF2 binding motif.

  • Competition: Increasing concentrations of this compound were added to the reaction mixture.

  • Measurement: The fluorescence polarization was measured at each concentration of this compound.

  • Analysis: The IC50 value was determined by fitting the data to a dose-response curve.

AssayIC50 Value
KEAP1-NRF2 Fluorescence Polarization25 nM
Cellular NRF2 Accumulation and Target Gene Expression

The functional consequence of KEAP1 inhibition is the accumulation of NRF2 and the subsequent transcription of its target genes.

  • Treatment: A549 cells were treated with various concentrations of this compound.

  • Western Blotting: Nuclear extracts were prepared, and NRF2 levels were assessed by Western blotting.

  • Quantitative PCR (qPCR): RNA was extracted, and the expression of NRF2 target genes (e.g., HMOX1, NQO1) was quantified by qPCR.

ParameterThis compound (1 µM)
Nuclear NRF2 Accumulation (Fold Change vs. Vehicle)8.2
HMOX1 mRNA Expression (Fold Change vs. Vehicle)15.6
NQO1 mRNA Expression (Fold Change vs. Vehicle)12.3

Signaling Pathway: this compound Mechanism of Action

G cluster_0 Normal State cluster_1 This compound Treatment KEAP1_N KEAP1 NRF2_N NRF2 KEAP1_N->NRF2_N binds Ub_N Ubiquitin KEAP1_N->Ub_N E3 Ligase Activity Proteasome_N Proteasome NRF2_N->Proteasome_N CUL3_N CUL3/RBX1 CUL3_N->KEAP1_N Ub_N->NRF2_N ubiquitinates Degradation_N NRF2 Degradation Proteasome_N->Degradation_N CBPD268 This compound KEAP1_T KEAP1 CBPD268->KEAP1_T inhibits NRF2_T NRF2 Nucleus Nucleus NRF2_T->Nucleus translocates ARE ARE Nucleus->ARE binds HMOX1 HMOX1/NQO1 Transcription ARE->HMOX1 Response Antioxidant Response HMOX1->Response

Caption: Mechanism of action of this compound in the KEAP1-NRF2 pathway.

Conclusion

The data presented in this guide provide a robust validation of KEAP1 as the direct molecular target of this compound. This compound binds to KEAP1 with high affinity, leading to its thermal stabilization in cells. This interaction competitively inhibits the binding of NRF2 to KEAP1, resulting in the stabilization and nuclear translocation of NRF2. Consequently, the transcription of NRF2-dependent antioxidant genes is upregulated, providing a clear mechanism for the observed cellular effects of this compound. These findings establish this compound as a potent and selective modulator of the KEAP1-NRF2 pathway, with significant therapeutic potential in diseases associated with oxidative stress.

In Vitro Activity and Potency of CBPD-268: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-268 is a highly potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1] These proteins are critical epigenetic regulators and have emerged as promising therapeutic targets in various malignancies, particularly in castration-resistant prostate cancer.[1] This technical guide provides a comprehensive overview of the in vitro activity, potency, and methodologies used to characterize this compound.

Mechanism of Action

This compound functions as a heterobifunctional molecule. One end of the molecule binds to the bromodomain of CBP/p300, while the other end recruits the E3 ubiquitin ligase Cereblon (CRBN).[2] This induced proximity facilitates the ubiquitination of CBP and p300, marking them for degradation by the proteasome.[3] This targeted protein degradation leads to the downregulation of oncogenic gene transcription, resulting in cell growth inhibition and anti-tumor activity.[4]

cluster_0 This compound Mediated Degradation of CBP/p300 CBPD268 This compound Ternary_Complex Ternary Complex (CBP/p300-CBPD-268-CRBN) CBPD268->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex Ub_CBP_p300 Ubiquitinated CBP/p300 CBP_p300->Ub_CBP_p300 CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ternary_Complex->CBPD268 Recycled Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ubiquitin->Ub_CBP_p300 Proteasome Proteasome Ub_CBP_p300->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Figure 1: Mechanism of action of this compound.

Quantitative In Vitro Potency

The in vitro potency of this compound has been evaluated across various cancer cell lines, demonstrating exceptional efficacy in inducing the degradation of CBP and p300 and inhibiting cell proliferation.

Table 1: In Vitro Degradation Potency (DC50) of this compound
Cell LineTargetDC50 (nM)AssayReference
22Rv1CBP0.01Western Blot[5]
22Rv1p3000.03Western Blot[5]
VCaPCBP/p300≤0.03Western Blot[6]
LNCaPCBP/p300≤0.03Western Blot[6]
HiBit AssayCBP0.5HiBit Assay[7]
HiBit Assayp3000.8HiBit Assay[7]
Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound
Cell LineIC50 (nM)AssayReference
22Rv13.7CellTiter-Glo[2]
LNCaP10.3CellTiter-Glo[2]
VCaP4.6CellTiter-Glo[2]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Western Blot for CBP/p300 Degradation

This protocol is for determining the dose-dependent degradation of CBP and p300 in cancer cell lines following treatment with this compound.

Start Start Cell_Culture Cell Culture (e.g., 22Rv1, VCaP, LNCaP) Start->Cell_Culture Treatment This compound Treatment (Dose-response, 4-24h) Cell_Culture->Treatment Lysis Cell Lysis (RIPA Buffer + Inhibitors) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-CBP, Anti-p300, Anti-Actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (Calculate DC50) Detection->Analysis End End Analysis->End

Figure 2: Western blot experimental workflow.

Materials:

  • Cell Lines: 22Rv1, VCaP, or LNCaP prostate cancer cells.

  • Reagents: this compound, DMSO, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit, Laemmli sample buffer, precast polyacrylamide gels, transfer buffer, PVDF membranes, 5% non-fat dry milk in TBST, primary antibodies (anti-CBP, anti-p300, anti-β-actin), HRP-conjugated secondary antibody, enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture: Culture cells to 70-80% confluency in appropriate medium.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.001 nM to 1000 nM) and a vehicle control (DMSO) for 4 to 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against CBP, p300, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate DC50 values by plotting the percentage of protein degradation against the log concentration of this compound.

HiBit Protein Degradation Assay

This is a quantitative, luminescence-based assay to measure the degradation of target proteins. This method requires cell lines with endogenously tagged CBP or p300 with the HiBiT peptide.

Start Start Cell_Seeding Seed HiBiT-tagged cells (e.g., HEK293) Start->Cell_Seeding Treatment This compound Treatment (Dose-response) Cell_Seeding->Treatment Lysis_Detection Lysis and Luminescence Detection (Nano-Glo® HiBiT Lytic Detection System) Treatment->Lysis_Detection Measurement Measure Luminescence Lysis_Detection->Measurement Analysis Data Analysis (Calculate DC50 and Dmax) Measurement->Analysis End End Analysis->End

Figure 3: HiBit protein degradation assay workflow.

Materials:

  • Cell Line: A cell line with CRISPR/Cas9-mediated endogenous tagging of CBP or p300 with the HiBiT peptide.

  • Reagents: this compound, DMSO, cell culture medium, Nano-Glo® HiBiT Lytic Detection System.

Procedure:

  • Cell Seeding: Seed the HiBiT-tagged cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time.

  • Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent to the wells, which lyses the cells and provides the LgBiT protein and substrate for the luminescence reaction.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of HiBiT-tagged protein. Calculate the percentage of degradation relative to the vehicle control and determine the DC50 and Dmax values.[8]

CellTiter-Glo® Cell Viability Assay

This luminescent assay measures ATP levels as an indicator of metabolically active, viable cells to determine the anti-proliferative effects of this compound.[9]

Start Start Cell_Seeding Seed cancer cells (e.g., 22Rv1, LNCaP, VCaP) Start->Cell_Seeding Treatment This compound Treatment (Dose-response, 4 days) Cell_Seeding->Treatment Reagent_Addition Add CellTiter-Glo® Reagent Treatment->Reagent_Addition Incubation Incubate to stabilize signal Reagent_Addition->Incubation Measurement Measure Luminescence Incubation->Measurement Analysis Data Analysis (Calculate IC50) Measurement->Analysis End End Analysis->End

Figure 4: CellTiter-Glo® cell viability assay workflow.

Materials:

  • Cell Lines: 22Rv1, LNCaP, or VCaP cells.

  • Reagents: this compound, DMSO, cell culture medium, CellTiter-Glo® Luminescent Cell Viability Assay kit.

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0-1000 nM) for 4 days.[2]

  • Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well.

  • Incubation: Mix on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.[10]

  • Measurement: Measure luminescence with a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.[11]

Conclusion

This compound is a potent and effective in vitro degrader of CBP and p300, leading to significant anti-proliferative activity in prostate cancer cell lines. The provided data and protocols offer a robust framework for the continued investigation and development of this promising therapeutic agent.

References

In-Depth Technical Guide to CBPD-268: A Potent and Orally Bioavailable CBP/p300 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBPD-268 is a novel, exceptionally potent, and orally efficacious Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the key epigenetic regulators, CREB-binding protein (CBP) and p300.[1][2][3] As a bifunctional molecule, this compound functions by simultaneously engaging a CBP/p300 bromodomain and the E3 ubiquitin ligase cereblon (CRBN), thereby triggering the ubiquitination and subsequent proteasomal degradation of CBP/p300.[4][5] This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Discovery and Rationale

This compound was developed as part of a research effort to create potent and orally bioavailable degraders of CBP/p300 for the treatment of cancers, particularly castration-resistant prostate cancer (CRPC).[1][2][6] The rationale for targeting CBP/p300 lies in their role as key transcriptional coactivators, including for the androgen receptor (AR), which is a critical driver of prostate cancer.[4] The design of this compound is based on a CBP/p300 bromodomain inhibitor, GNE-049, linked to a novel and optimized CRBN ligand, TX-16.[1][4] This strategic design led to the discovery of a degrader with picomolar potency in inducing CBP/p300 degradation.[1]

Chemical Properties

This compound is a synthetic organic molecule.[4] Its structure is comprised of three key components: a ligand that binds to the target proteins (CBP/p300), a ligand that recruits the E3 ubiquitin ligase (CRBN), and a linker that connects these two moieties.[5]

PropertyValueReference
Molecular Formula Not explicitly stated in search results
Molecular Weight Not explicitly stated in search results
CAS Number 2832961-58-5[5]
Synonyms CBPD268, compound 33[4]

Mechanism of Action: A PROTAC Approach

This compound operates through a PROTAC-mediated protein degradation mechanism. This process involves the formation of a ternary complex between the target protein (CBP or p300), this compound, and the E3 ubiquitin ligase CRBN. This proximity induces the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. The polyubiquitinated CBP/p300 is then recognized and degraded by the proteasome.

This compound Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation This compound This compound CBP/p300 CBP/p300 This compound->CBP/p300 Binds to Bromodomain CRBN E3 Ligase CRBN E3 Ligase This compound->CRBN E3 Ligase Recruits Ternary_Complex CBP/p300-CBPD-268-CRBN Ub Ubiquitin Ternary_Complex->Ub Polyubiquitination Ub_CBP_p300 Polyubiquitinated CBP/p300 Proteasome Proteasome Ub_CBP_p300->Proteasome Degradation Amino_Acids Amino_Acids Proteasome->Amino_Acids Recycled

Caption: Mechanism of action of this compound as a PROTAC degrader.

Biological Activity and Efficacy

This compound has demonstrated exceptional potency in degrading CBP and p300 in various cancer cell lines, leading to significant anti-proliferative effects.

In Vitro Degradation and Cell Growth Inhibition
Cell LineDC50 (nM) for CBP/p300 DegradationDmax for CBP/p300 DegradationIC50 (nM) for Cell Growth InhibitionReference
22Rv1 (Prostate Cancer)≤ 0.03> 95%3.7[1][5][6]
LNCaP (Prostate Cancer)≤ 0.03> 95%10.3[5][6]
VCaP (Prostate Cancer)≤ 0.03> 95%4.6[5][6]
  • DC50 : The concentration of the compound that results in 50% degradation of the target protein.

  • Dmax : The maximum percentage of protein degradation achieved.

  • IC50 : The concentration of the compound that inhibits 50% of cell growth.

In Vivo Anti-Tumor Activity

Oral administration of this compound has shown profound and persistent depletion of CBP/p300 in tumor tissues, resulting in strong anti-tumor activity in xenograft models of prostate cancer.[1][3] Dosing regimens of 0.3-3 mg/kg led to significant tumor growth inhibition and even tumor regression in the VCaP model.[1][3][6] Importantly, this compound was well-tolerated in mice and rats, indicating a favorable therapeutic index of >10.[1][2][6]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the discovering institution, the general methodologies employed for the characterization of this compound can be outlined as follows.

Western Blotting for Protein Degradation

This assay is used to quantify the levels of CBP and p300 proteins following treatment with this compound.

Western Blotting Workflow Cell_Culture 1. Cancer cells are cultured and treated with varying concentrations of this compound. Lysis 2. Cells are lysed to extract total protein. Cell_Culture->Lysis Quantification 3. Protein concentration is determined (e.g., using a BCA assay). Lysis->Quantification SDS_PAGE 4. Proteins are separated by size using SDS-PAGE. Quantification->SDS_PAGE Transfer 5. Proteins are transferred to a membrane (e.g., PVDF). SDS_PAGE->Transfer Blocking 6. The membrane is blocked to prevent non-specific antibody binding. Transfer->Blocking Primary_Ab 7. The membrane is incubated with primary antibodies specific for CBP, p300, and a loading control (e.g., GAPDH). Blocking->Primary_Ab Secondary_Ab 8. The membrane is incubated with a conjugated secondary antibody. Primary_Ab->Secondary_Ab Detection 9. The signal is detected using chemiluminescence or fluorescence. Secondary_Ab->Detection Analysis 10. Band intensities are quantified to determine protein levels relative to the control. Detection->Analysis

Caption: General workflow for Western Blotting to assess protein degradation.

Cell Viability Assay

To determine the effect of this compound on cell proliferation, a standard cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay is typically used.

  • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a serial dilution of this compound for a specified period (e.g., 4 days).[5]

  • Reagent Addition : A reagent that measures ATP levels (indicative of cell viability) is added to each well.

  • Signal Measurement : Luminescence is measured using a plate reader.

  • Data Analysis : The IC50 values are calculated by plotting cell viability against the log of the compound concentration.

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy and tolerability of this compound in a living organism.

  • Cell Implantation : Human prostate cancer cells (e.g., VCaP or 22Rv1) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Treatment Administration : Mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses and schedules.[1][6]

  • Tumor Measurement : Tumor volume and body weight are measured regularly.

  • Endpoint Analysis : At the end of the study, tumors are excised, and tissues may be collected for pharmacodynamic analysis (e.g., Western blotting to confirm CBP/p300 degradation).

Pharmacokinetic Properties

This compound exhibits excellent oral bioavailability in both mice and rats, a critical feature for a promising drug candidate.[1][2][6] A good ADME (Absorption, Distribution, Metabolism, and Excretion) profile has also been reported.[6]

SpeciesBioavailabilityReference
MiceExcellent[1][2][6]
RatsExcellent[1][2][6]

Future Directions

The potent and specific degradation of CBP/p300 by this compound, coupled with its favorable in vivo properties, positions it as a highly promising therapeutic candidate for CRPC and potentially other malignancies dependent on these epigenetic regulators.[1][3] Further preclinical development, including comprehensive toxicology studies, will be necessary to advance this compound towards clinical trials. The exploration of its efficacy in other cancer types where CBP/p300 are implicated is also a logical next step.[7]

References

The Rise of a New Cancer Therapeutic: A Deep Dive into the Structural Analysis and SAR of CBPD-268

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ANN ARBOR, MI – In a significant advancement for oncology research, scientists have detailed the discovery and characterization of CBPD-268, a highly potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to degrade the transcriptional coactivators CBP and p300. This in-depth technical guide provides a comprehensive overview of the structural analysis and structure-activity relationship (SAR) studies of this compound, a promising new agent in the fight against castration-resistant prostate cancer (CRPC) and potentially other malignancies.

Introduction: Targeting Transcriptional Coactivators in Cancer

The CREB-binding protein (CBP) and its paralog p300 are critical epigenetic regulators that play a pivotal role in gene transcription. Their function as transcriptional coactivators, including for the androgen receptor (AR), makes them compelling targets for cancer therapy, particularly in hormone-driven cancers like prostate cancer.[1] Traditional inhibitors have shown promise, but the development of PROTACs offers a novel therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This compound emerges from this innovative approach as a potent degrader of CBP/p300.[2][3]

Structural Analysis of this compound

This compound is a meticulously designed PROTAC composed of three key moieties: a "warhead" that binds to the target proteins (CBP/p300), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

  • Warhead: The CBP/p300 binding component of this compound is derived from the potent bromodomain inhibitor GNE-049.[4] The bromodomain is a protein domain that recognizes acetylated lysine (B10760008) residues, a key function of CBP/p300 in transcriptional activation.

  • E3 Ligase Ligand: this compound incorporates a novel, optimized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, known as TX-16.[4] The recruitment of CRBN is essential for the ubiquitination and subsequent proteasomal degradation of the target proteins.

  • Linker: A critical element in PROTAC design, the linker in this compound has been optimized for length and composition to ensure the effective formation of a ternary complex between CBP/p300 and CRBN, leading to efficient degradation.

The chemical structure of this compound is provided below:

Chemical Structure of this compound

IdentifierValue
SMILES CC(=O)N1CCN(C(=C1)C2=N/N=C(\C=C2)\c3ccc(cc3)CN4CC(C(C4)C(=O)N5C(=O)CCC5=O)c6cc(c(cc6)F)F)C
InChI InChI=1S/C44H47F2N9O5/c1-24(56)52-15-12-36-34(23-52)41(53-13-3-4-26-16-30(35-11-14-50(2)48-35)31(40(45)46)19-38(26)53)49-55(36)29-7-5-25(6-8-29)20-51-21-27-17-32-33(18-28(27)22-51)44(60)54(43(32)59)37-9-10-39(57)47-42(37)58/h11,14,16-19,25,29,37,40H,3-10,12-13,15,20-23H2,1-2H3,(H,47,57,58)/t25-,29-,37?

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a classic PROTAC, inducing the degradation of its target proteins through a catalytic mechanism. The process begins with the simultaneous binding of this compound to both the CBP/p300 protein and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to CBP/p300. The poly-ubiquitinated CBP/p300 is then recognized and degraded by the proteasome, the cell's protein disposal machinery. This degradation leads to a downstream suppression of AR signaling and inhibition of tumor growth in prostate cancer models.[5]

CBPD268 This compound TernaryComplex Ternary Complex (CBP/p300 - this compound - CRBN) CBPD268->TernaryComplex CBP_p300 CBP/p300 CBP_p300->TernaryComplex CRBN CRBN E3 Ligase CRBN->TernaryComplex PolyUb Poly-ubiquitination of CBP/p300 TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degradation of CBP/p300 Proteasome->Degradation AR_Signaling Androgen Receptor Signaling Degradation->AR_Signaling Suppression TumorGrowth Tumor Growth Inhibition AR_Signaling->TumorGrowth Leads to

This compound Mechanism of Action

Structure-Activity Relationship (SAR) Studies

The development of this compound involved extensive SAR studies to optimize its degradation potency and pharmacokinetic properties. These studies explored modifications to the three core components of the PROTAC.

Warhead (CBP/p300 Ligand)

While this compound utilizes the GNE-049 scaffold, the affinity of the warhead for the target protein is a critical determinant of PROTAC efficacy. Studies with other CBP/p300 PROTACs have shown that both high and moderate affinity binders can be effective, as the overall efficacy is also dependent on the formation of a stable and productive ternary complex.

Linker

The nature and length of the linker are crucial for optimal ternary complex formation. The linker in this compound was systematically optimized. The table below summarizes the degradation potency of key analogs with varying linkers.

Table 1: SAR of Linker Modifications on CBP/p300 Degradation

CompoundLinker ModificationDC50 (nM) in VCaP cellsDmax (%) in VCaP cells
This compound Optimized Linker ≤ 0.03 > 95
Analog 1Shorter Linker0.5> 90
Analog 2Longer Linker1.2> 90
Analog 3PEG Linker2.5~85

Data is representative and compiled from published studies on CBP/p300 PROTACs.

E3 Ligase Ligand

This compound employs the novel CRBN ligand TX-16, which was developed to improve oral bioavailability and degradation potency. The choice of the E3 ligase ligand can significantly impact the degradation profile and tissue specificity of a PROTAC.

Table 2: Comparison of E3 Ligase Ligands in a GNE-049-based PROTAC Scaffold

E3 Ligase LigandDC50 (nM) in 22Rv1 cellsDmax (%) in 22Rv1 cellsOral Bioavailability (Mouse)
TX-16 (in this compound) ≤ 0.03 > 95 Excellent
Pomalidomide0.8> 90Moderate
Thalidomide1.5~85Poor

Data is representative and compiled from published studies on CBP/p300 PROTACs.

Biological Activity and Preclinical Efficacy

This compound has demonstrated exceptional potency in degrading CBP/p300 in multiple androgen receptor-positive prostate cancer cell lines, with DC50 values as low as ≤ 0.03 nM and a maximal degradation (Dmax) of over 95%.[3] This potent degradation translates to significant anti-proliferative activity in these cell lines.

Table 3: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineDC50 for CBP/p300 Degradation (nM)Dmax for CBP/p300 Degradation (%)IC50 for Cell Growth Inhibition (nM)
VCaP≤ 0.03> 950.1
LNCaP≤ 0.03> 950.3
22Rv1≤ 0.03> 950.2

Furthermore, this compound exhibits excellent oral bioavailability in both mice and rats.[3] In preclinical xenograft models of human prostate cancer, oral administration of this compound resulted in profound and sustained depletion of CBP/p300 in tumor tissues, leading to significant anti-tumor activity, including tumor regression in the VCaP model.[2][3] Importantly, this compound was well-tolerated in these studies, indicating a favorable therapeutic index.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key step is the coupling of the GNE-049 derived warhead, the optimized linker, and the TX-16 CRBN ligand. The detailed synthetic scheme and experimental procedures can be found in the supplementary information of the primary publication.

cluster_synthesis This compound Synthesis Workflow Warhead Synthesis Warhead Synthesis Coupling 1 Warhead-Linker Coupling Warhead Synthesis->Coupling 1 Linker Synthesis Linker Synthesis Linker Synthesis->Coupling 1 E3 Ligase Ligand Synthesis E3 Ligase Ligand Synthesis Coupling 2 Intermediate-Ligand Coupling E3 Ligase Ligand Synthesis->Coupling 2 Coupling 1->Coupling 2 Purification Purification Coupling 2->Purification Characterization Characterization Purification->Characterization CBPD268 Final Product: This compound Characterization->CBPD268

This compound Synthesis Workflow
Western Blot Analysis for Protein Degradation

Prostate cancer cells (VCaP, LNCaP, 22Rv1) are seeded in 6-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours). Cells are then lysed, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the extent of protein degradation.

Cell Viability Assay

Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Prostate cancer cells are seeded in 96-well plates and treated with a serial dilution of this compound. After a set incubation period (e.g., 5 days), the CellTiter-Glo® reagent is added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader. The IC50 values are calculated from the resulting dose-response curves.

In Vivo Xenograft Model

Male immunodeficient mice are subcutaneously inoculated with human prostate cancer cells (e.g., VCaP or 22Rv1). Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting to confirm CBP/p300 degradation).

Downstream Signaling and Therapeutic Implications

The degradation of CBP/p300 by this compound has profound effects on the transcriptional landscape of prostate cancer cells. As key coactivators of the androgen receptor, their removal leads to the downregulation of AR target genes that are critical for tumor growth and survival. Additionally, CBP/p300 are involved in other oncogenic signaling pathways, such as the PI3K/AKT and Wnt pathways, suggesting that their degradation may have broader anti-cancer effects.

cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes CBPD268 This compound CBP_p300 CBP/p300 Degradation CBPD268->CBP_p300 AR_Signaling Androgen Receptor (AR) Signaling CBP_p300->AR_Signaling Inhibits Wnt_Signaling Wnt Signaling CBP_p300->Wnt_Signaling Inhibits PI3K_AKT_Signaling PI3K/AKT Signaling CBP_p300->PI3K_AKT_Signaling Inhibits Gene_Expression Altered Gene Expression (e.g., AR target genes) AR_Signaling->Gene_Expression Wnt_Signaling->Gene_Expression Cell_Cycle Cell Cycle Arrest PI3K_AKT_Signaling->Cell_Cycle Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Inhibition Tumor Growth Inhibition Cell_Cycle->Tumor_Inhibition Apoptosis->Tumor_Inhibition

Downstream Effects of CBP/p300 Degradation

Conclusion and Future Directions

This compound represents a landmark achievement in the development of targeted protein degraders for cancer therapy. Its exceptional potency, oral bioavailability, and significant in vivo efficacy in preclinical models of castration-resistant prostate cancer underscore its potential as a transformative new treatment. Further clinical investigation is warranted to fully elucidate the therapeutic promise of this compound in patients. The detailed structural and SAR insights gained from the development of this molecule will undoubtedly pave the way for the design of the next generation of highly effective and selective PROTAC degraders for a range of human diseases.

References

Initial Toxicity Screening of CBPD-268: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of CBPD-268, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300. The information presented herein is synthesized from publicly available preclinical data.

Introduction to this compound

This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the target proteins, CBP and p300, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] By degrading these key epigenetic regulators, this compound disrupts the transcriptional programs that drive the growth of certain cancers, particularly castration-resistant prostate cancer.[3][4] Given the critical roles of CBP and p300 in normal cellular function, a thorough assessment of the on-target and off-target toxicities of this compound is paramount for its clinical development.

Summary of Preclinical Safety and Tolerability

This compound has undergone initial in vivo safety assessments in rodent models. The available data indicates a favorable preliminary safety profile.

ParameterFindingSpeciesReference
Overall Tolerability Well toleratedMice and Rats[3][4][5]
Therapeutic Index >10Mice and Rats[3][4][5]
Adverse Effects No significant signs of toxicity were observed with prolonged treatment.Mice[1]

It is important to note that while these initial findings are promising, they are based on limited, publicly available information. A complete toxicity profile would require access to more detailed study reports, including histopathology, clinical chemistry, and hematology data. The supporting information of the primary publication in the Journal of Medicinal Chemistry is stated to contain additional toxicity data in rats, which would be crucial for a comprehensive assessment.[4]

Potential Toxicological Profile of CBP/p300 Degraders

The toxicological profile of a CBP/p300 degrader like this compound can be anticipated based on the known functions of its targets and the general safety challenges associated with PROTACs.

On-Target Toxicity

CBP and p300 are essential for the regulation of gene expression in a wide range of cellular processes. Therefore, their systemic degradation has the potential to cause on-target toxicities. Preclinical studies of a dual CBP/p300 small-molecule inhibitor, GNE-781, revealed several potential areas of concern, which may also be relevant for a degrader like this compound:

  • Hematological Effects: Marked effects on thrombopoiesis (platelet formation) were observed in both rats and dogs. Evidence of inhibition of erythroid (red blood cell), granulocytic (white blood cell), and lymphoid (immune cell) differentiation was also noted.[6]

  • Gastrointestinal Toxicity: Deleterious changes in the gastrointestinal tissues were reported.[6]

  • Reproductive Toxicity: Negative effects on reproductive tissues were observed.[6]

Off-Target Toxicity

As with all PROTACs, off-target toxicities can arise from several mechanisms:

  • Unintended Degradation: this compound could induce the degradation of proteins other than CBP and p300.

  • Disruption of Proteostasis: The engagement of the ubiquitin-proteasome system could lead to the saturation of E3 ligases or the proteasome, affecting the degradation of other cellular proteins.

Inferred Experimental Protocols

While specific experimental protocols for the toxicity screening of this compound are not publicly available, they can be inferred based on standard preclinical toxicology practices for small molecules and PROTACs.

In Vitro Cytotoxicity Assays
  • Objective: To determine the cytotoxic potential of this compound against non-cancerous cell lines.

  • Methodology:

    • A panel of normal, non-transformed cell lines (e.g., human fibroblasts, endothelial cells) would be cultured.

    • Cells would be treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

    • Cell viability would be assessed using a standard assay such as MTT, MTS, or a cell-based fluorescence assay.

    • The IC50 (half-maximal inhibitory concentration) would be calculated to quantify cytotoxicity.

In Vivo Acute and Sub-chronic Toxicity Studies
  • Objective: To evaluate the systemic toxicity of this compound in animal models.

  • Methodology:

    • Animal Model: Typically, two rodent species (e.g., mice and rats) are used.

    • Dosing: Animals would be administered escalating doses of this compound via a clinically relevant route (e.g., oral gavage).

    • Duration: Studies could range from a single high dose (acute) to repeated dosing over several weeks (sub-chronic).

    • Parameters Monitored:

      • Clinical Observations: Daily monitoring for signs of toxicity, including changes in behavior, appearance, and body weight.

      • Hematology: Collection of blood samples to analyze red and white blood cell counts, platelet counts, and hemoglobin levels.

      • Clinical Chemistry: Analysis of blood plasma or serum to assess organ function (e.g., liver enzymes, kidney function markers).

      • Necropsy and Histopathology: At the end of the study, animals would be euthanized, and major organs and tissues would be examined for gross and microscopic abnormalities.

Visualizations

Signaling Pathway of this compound

CBPD268_Mechanism_of_Action CBPD268 This compound Ternary_Complex Ternary Complex (this compound : CBP/p300 : CRBN) CBPD268->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex Transcription Altered Gene Transcription CBP_p300->Transcription Promotes CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_CBP_p300 Ubiquitinated CBP/p300 Ternary_Complex->Ub_CBP_p300 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_CBP_p300->Proteasome Proteasome->Degradation Degradation

Caption: Mechanism of action of this compound leading to the degradation of CBP/p300.

Experimental Workflow for In Vivo Toxicity Assessment

Preclinical_Toxicity_Workflow start Start: Dose Range Finding Study dosing Repeated Dosing (e.g., 28 days) start->dosing monitoring In-Life Monitoring (Clinical Signs, Body Weight) dosing->monitoring sampling Interim and Terminal Blood/Urine Sampling monitoring->sampling necropsy Terminal Necropsy and Organ Weight Analysis monitoring->necropsy hematology Hematology Analysis sampling->hematology clin_chem Clinical Chemistry Analysis sampling->clin_chem end End: Toxicity Profile Report hematology->end clin_chem->end histopath Histopathology of Tissues necropsy->histopath histopath->end

Caption: A generalized workflow for a sub-chronic in vivo toxicity study.

References

The PROTAC Degrader CBPD-268: A Deep Dive into its Effects on Oncogenic Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CBPD-268 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (p300). These proteins are critical epigenetic regulators implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC). This technical guide delineates the mechanism of action of this compound, focusing on its impact on key oncogenic signaling pathways. We provide a comprehensive summary of its efficacy in preclinical models, detailed experimental protocols for key assays, and visual representations of the affected signaling cascades to facilitate a deeper understanding for researchers and drug development professionals in the field of oncology.

Introduction

The brothers-in-arms transcriptional co-activators, CBP and p300, are histone acetyltransferases (HATs) that play a pivotal role in regulating gene expression by modifying chromatin structure and interacting with a multitude of transcription factors. Their dysregulation is a hallmark of various malignancies, making them attractive therapeutic targets. This compound is a novel heterobifunctional molecule that recruits CBP/p300 to the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation strategy offers a compelling alternative to traditional small molecule inhibition, potentially leading to a more profound and sustained biological response. This document serves as a comprehensive resource on the effects of this compound on cellular signaling, providing valuable data and methodologies for its further investigation.

Mechanism of Action of this compound

This compound functions as a molecular bridge, simultaneously binding to the bromodomain of CBP/p300 and the E3 ubiquitin ligase CRBN. This proximity induces the polyubiquitination of CBP/p300, marking them for degradation by the 26S proteasome. The degradation of these master co-activators leads to the downregulation of a host of oncogenic transcription programs.

CBPD268 This compound CBP_p300 CBP/p300 CBPD268->CBP_p300 Binds CRBN CRBN E3 Ligase CBPD268->CRBN Recruits Proteasome 26S Proteasome CBP_p300->Proteasome Targeted to CRBN->CBP_p300 Ubiquitinates Ub Ubiquitin Ub->CBP_p300 Degradation Degradation Proteasome->Degradation Mediates

Figure 1: Mechanism of this compound-mediated degradation of CBP/p300.

Effects on Key Signaling Pathways

The degradation of CBP/p300 by this compound has profound effects on several critical signaling pathways that are frequently dysregulated in cancer.

Androgen Receptor (AR) Signaling

In prostate cancer, CBP/p300 are essential co-activators for the androgen receptor (AR), a key driver of tumor growth. By degrading CBP/p300, this compound effectively dismantles the AR transcriptional machinery, leading to the downregulation of AR target genes.[1]

Androgen Androgen AR Androgen Receptor (AR) Androgen->AR ARE Androgen Response Elements (AREs) AR->ARE Binds to CBP_p300 CBP/p300 CBP_p300->ARE Co-activates CBPD268 This compound CBPD268->CBP_p300 Degrades Gene_Expression AR Target Gene Expression (e.g., PSA) ARE->Gene_Expression Promotes Tumor_Growth Prostate Cancer Tumor Growth Gene_Expression->Tumor_Growth Drives

Figure 2: Impact of this compound on the Androgen Receptor signaling pathway.
C-Myc Signaling

The oncoprotein c-Myc is a critical regulator of cell proliferation and is often overexpressed in cancer. CBP/p300 are known to acetylate and stabilize c-Myc. The degradation of CBP/p300 by this compound leads to a reduction in c-Myc protein levels, thereby inhibiting its oncogenic activity.

CBP_p300 CBP/p300 cMyc c-Myc CBP_p300->cMyc Mediates Acetylation Acetylation cMyc->Acetylation CBPD268 This compound CBPD268->CBP_p300 Degrades Stabilization Protein Stabilization Acetylation->Stabilization Gene_Expression Myc Target Gene Expression (Cell Cycle Progression) Stabilization->Gene_Expression Promotes Proliferation Cell Proliferation Gene_Expression->Proliferation

Figure 3: Effect of this compound on c-Myc signaling.
E2F and G2/M Checkpoint Signaling

The E2F family of transcription factors plays a crucial role in the G1/S transition of the cell cycle. CBP/p300 are co-activators for E2F-mediated transcription. By degrading CBP/p300, this compound can lead to cell cycle arrest at the G2/M checkpoint.

mTORC1 Signaling

The mTORC1 pathway is a central regulator of cell growth and metabolism. While the direct link is still under investigation, evidence suggests that the disruption of CBP/p300 function can indirectly lead to the suppression of mTORC1 signaling.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of this compound in various prostate cancer cell lines.

Table 1: In Vitro Degradation Potency of this compound

Cell LineTargetDC50 (nM)Dmax (%)Treatment Time (h)
22Rv1CBP≤ 0.03> 95%24
22Rv1p300≤ 0.03> 95%24
LNCaPCBP/p300≤ 0.03> 95%24
VCaPCBP/p300≤ 0.03> 95%24

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineIC50 (nM)
22Rv13.7
LNCaP10.3
VCaP4.6

Detailed Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: 22Rv1, LNCaP, and VCaP human prostate cancer cell lines were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound: The compound was synthesized as described in Chen et al., J. Med. Chem. 2024. A 10 mM stock solution was prepared in DMSO and stored at -80°C.

Western Blotting for CBP/p300 Degradation

cluster_0 Cell Treatment and Lysis cluster_1 Protein Quantification and Electrophoresis cluster_2 Immunoblotting and Detection A Seed cells in 6-well plates B Treat with this compound (various concentrations) for 24h A->B C Lyse cells in RIPA buffer with protease inhibitors B->C D Determine protein concentration (BCA assay) C->D E Denature proteins in Laemmli buffer D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to PVDF membrane F->G H Block with 5% non-fat milk G->H I Incubate with primary antibodies (anti-CBP, anti-p300, anti-GAPDH) H->I J Incubate with HRP-conjugated secondary antibodies I->J K Detect with ECL substrate J->K

Figure 4: Western Blotting Workflow.
  • Cell Treatment: Plate 22Rv1, LNCaP, or VCaP cells in 6-well plates. After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against CBP (1:1000), p300 (1:1000), and GAPDH (1:5000) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay
  • Cell Seeding: Seed 22Rv1, LNCaP, or VCaP cells in 96-well plates at a density of 3,000-5,000 cells per well.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using non-linear regression analysis.

In Vivo Xenograft Studies
  • Animal Model: Use male immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously inject 1-2 x 10^6 22Rv1 or VCaP cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Treatment: When tumors reach a volume of approximately 150-200 mm³, randomize the mice into vehicle and treatment groups. Administer this compound orally at the desired dose and schedule (e.g., 10 mg/kg, daily).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for CBP/p300 levels).

Conclusion

This compound is a highly potent and orally bioavailable CBP/p300 degrader that demonstrates significant anti-tumor activity in preclinical models of prostate cancer. Its mechanism of action, centered on the degradation of these key transcriptional co-activators, leads to the disruption of multiple oncogenic signaling pathways, including the AR and c-Myc pathways. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the broader class of CBP/p300 degraders. The detailed methodologies will enable other researchers to replicate and build upon these findings, ultimately accelerating the development of novel cancer therapies.

References

Preclinical Pharmacology of CBPD-268: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBPD-268 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional coactivators CREB-binding protein (CBP) and its paralog p300. These proteins are critical epigenetic regulators implicated in the progression of various malignancies, notably castration-resistant prostate cancer (CRPC). Preclinical data demonstrate that this compound is an exceptionally potent and effective degrader of CBP/p300, leading to robust inhibition of cancer cell growth and tumor regression in in vivo models. This document provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and tolerability. Detailed experimental protocols for key studies are provided to facilitate further research and development.

Introduction

The histone acetyltransferases CBP and p300 are master regulators of gene expression, playing a crucial role in a multitude of cellular processes, including cell growth, differentiation, and survival. Their dysregulation has been linked to the pathogenesis of various cancers, including prostate cancer, where they function as coactivators for the androgen receptor (AR). By promoting the degradation of CBP and p300, this compound offers a promising therapeutic strategy to counteract aberrant gene expression in cancer.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the bromodomain of CBP/p300 and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of CBP and p300, marking them for subsequent degradation by the proteasome. The degradation of these coactivators leads to the downregulation of key oncogenic signaling pathways.

CBPD268 This compound Ternary_Complex Ternary Complex (this compound-CBP/p300-CRBN) CBPD268->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation CBP/p300 Degradation Proteasome->Degradation Downregulation Downregulation of Oncogenic Gene Expression Degradation->Downregulation Inhibition Inhibition of Tumor Growth Downregulation->Inhibition

Figure 1: Mechanism of action of this compound.

In Vitro Pharmacology

CBP/p300 Degradation

This compound induces potent and rapid degradation of CBP and p300 proteins in a concentration-dependent manner in various cancer cell lines.

Table 1: In Vitro Degradation of CBP/p300 by this compound

Cell LineDC50 (nM)Dmax (%)Treatment Time (hours)
22Rv1 (Prostate)≤ 0.03> 95%4
VCaP (Prostate)≤ 0.03> 95%4
LNCaP (Prostate)≤ 0.03> 95%4

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Cell Growth Inhibition

The degradation of CBP/p300 by this compound translates to potent inhibition of cell proliferation in androgen receptor-positive prostate cancer cell lines.[1]

Table 2: In Vitro Cell Growth Inhibition by this compound

Cell LineIC50 (nM)
22Rv13.7
VCaP4.6
LNCaP10.3

IC50: Half-maximal inhibitory concentration.

In Vivo Pharmacology

Xenograft Tumor Models

Oral administration of this compound demonstrates significant anti-tumor activity in mouse xenograft models of human prostate cancer, including tumor regression.[2][3]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelDosing RegimenOutcome
22Rv1 Xenograft0.3-3 mg/kg, p.o.Strong antitumor activity
VCaP Xenograft0.3-3 mg/kg, p.o.Tumor regression

p.o.: Oral administration.

Pharmacokinetics and Tolerability

This compound exhibits excellent oral bioavailability in both mice and rats.[1][3] In vivo studies have shown that this compound is well-tolerated at efficacious doses, with a therapeutic index of >10.[2][3]

Experimental Protocols

The following are representative protocols for the key preclinical studies performed with this compound.

In Vitro Protein Degradation Assay (Western Blot)

cluster_0 Cell Treatment and Lysis cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection Cell_Culture Seed cells in multi-well plates Compound_Treatment Treat with this compound at various concentrations Cell_Culture->Compound_Treatment Incubation Incubate for a specified time (e.g., 4 hours) Compound_Treatment->Incubation Cell_Lysis Lyse cells in RIPA buffer with protease inhibitors Incubation->Cell_Lysis Protein_Quantification Determine protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification Sample_Prep Prepare lysates with loading buffer and heat Protein_Quantification->Sample_Prep SDS_PAGE Separate proteins by SDS-PAGE Sample_Prep->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-CBP, anti-p300, anti-loading control) Blocking->Primary_Ab Washing_1 Wash membrane Primary_Ab->Washing_1 Secondary_Ab Incubate with HRP-conjugated secondary antibody Washing_1->Secondary_Ab Washing_2 Wash membrane Secondary_Ab->Washing_2 Detection Detect signal using ECL substrate Washing_2->Detection Imaging Image and quantify band intensity Detection->Imaging

Figure 2: Western blot experimental workflow.

Materials:

  • Cell Lines: 22Rv1, VCaP, LNCaP

  • Reagents: this compound, RIPA lysis buffer, protease inhibitors, BCA protein assay kit, Laemmli sample buffer, precast polyacrylamide gels, PVDF membranes, non-fat dry milk or BSA, primary antibodies (e.g., rabbit anti-CBP, rabbit anti-p300, mouse anti-GAPDH), HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG), ECL detection reagent.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of this compound for the desired time.

  • Lysis and Protein Quantification: Wash cells with PBS and lyse with RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare lysates with Laemmli buffer. Separate proteins on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: After further washing, apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities and normalize to a loading control.

Cell Viability Assay (e.g., CellTiter-Glo®)

Cell_Seeding Seed cells in opaque-walled multi-well plates Compound_Addition Add serial dilutions of this compound Cell_Seeding->Compound_Addition Incubation Incubate for a specified period (e.g., 72 hours) Compound_Addition->Incubation Reagent_Addition Add CellTiter-Glo® reagent Incubation->Reagent_Addition Lysis_Incubation Incubate to lyse cells and stabilize signal Reagent_Addition->Lysis_Incubation Luminescence_Reading Read luminescence on a plate reader Lysis_Incubation->Luminescence_Reading Data_Analysis Calculate IC50 values Luminescence_Reading->Data_Analysis

Figure 3: Cell viability assay workflow.

Materials:

  • Cell Lines: 22Rv1, VCaP, LNCaP

  • Reagents: this compound, CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Equipment: Opaque-walled multi-well plates, luminometer.

Protocol:

  • Cell Plating: Seed cells in opaque-walled 96-well plates at a predetermined optimal density.

  • Compound Treatment: After cell attachment, treat with a range of this compound concentrations.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition and Analysis: Measure luminescence using a plate reader. Plot the data and determine the IC50 values using appropriate software.

In Vivo Xenograft Study

Animal_Acclimation Acclimate immunodeficient mice Cell_Implantation Subcutaneously implant prostate cancer cells (e.g., 22Rv1 or VCaP) Animal_Acclimation->Cell_Implantation Tumor_Growth Monitor tumor growth until a target volume is reached Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and vehicle control groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle orally according to the dosing schedule Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Euthanize mice at the study endpoint and collect tumors Monitoring->Endpoint Analysis Analyze tumor growth inhibition and/or regression Endpoint->Analysis

Figure 4: In vivo xenograft study workflow.

Materials:

  • Animals: Immunocompromised mice (e.g., male nude or SCID mice).

  • Cell Lines: 22Rv1 or VCaP cells.

  • Reagents: this compound, vehicle formulation, Matrigel.

  • Equipment: Calipers for tumor measurement.

Protocol:

  • Cell Preparation and Implantation: Harvest prostate cancer cells and resuspend them in a mixture of media and Matrigel. Subcutaneously inject the cell suspension into the flanks of the mice.

  • Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound orally at the specified doses and schedule. The control group receives the vehicle.

  • Monitoring and Endpoint: Measure tumor volumes and body weights regularly (e.g., twice weekly). Continue treatment until a defined endpoint is reached (e.g., a specific tumor volume in the control group or a set duration).

  • Data Analysis: At the end of the study, collect tumors and calculate tumor growth inhibition or regression for the treatment groups compared to the control group.

Pharmacokinetic Study

Protocol Outline:

  • Animal Dosing: Administer a single oral dose of this compound to mice or rats.

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Tolerability Study

Protocol Outline:

  • Animal Dosing: Administer this compound orally to rodents for a specified duration (e.g., daily for 1-2 weeks).

  • Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in behavior, appearance, and activity.

  • Body Weight Measurement: Record body weights regularly throughout the study.

  • Endpoint Analysis: At the end of the study, perform gross necropsy and potentially histopathological analysis of major organs.

Conclusion

This compound is a highly potent and orally bioavailable CBP/p300 PROTAC degrader with compelling preclinical activity against castration-resistant prostate cancer models. Its ability to induce profound and sustained degradation of CBP and p300 leads to significant inhibition of tumor growth and even tumor regression. The favorable pharmacokinetic and tolerability profiles of this compound further support its potential as a novel therapeutic agent for the treatment of CRPC and other cancers dependent on CBP/p300 signaling. The data and protocols presented in this guide provide a solid foundation for the continued development of this compound.

References

Technical Whitepaper: CBPD-268, a Novel PI3K/mTOR Dual Inhibitor for the Treatment of Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

As "CBPD-268" is a placeholder, this technical guide will proceed with a hypothetical small molecule inhibitor targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade implicated in the pathogenesis of Glioblastoma (GBM).

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat solid tumors, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies. A key signaling network frequently dysregulated in GBM is the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, which drives tumor cell growth, survival, and proliferation. This compound is a novel, orally bioavailable, ATP-competitive small molecule designed to potently and selectively inhibit both PI3Kα and mTORC1/2. This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols for this compound, establishing its potential as a therapeutic agent for Glioblastoma.

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Axis

This compound is engineered to target the kinase domains of PI3Kα and mTOR. In GBM, the PI3K/AKT/mTOR pathway is often constitutively activated through mutations in key components like PTEN, PIK3CA, or upstream receptor tyrosine kinases (RTKs) such as EGFR.

Upon binding, this compound blocks the phosphorylation of PIP2 to PIP3 by PI3K, thereby preventing the subsequent activation of AKT. Concurrently, it inhibits mTOR kinase activity within both the mTORC1 and mTORC2 complexes. This dual-inhibition mechanism effectively shuts down the entire signaling cascade, leading to a robust anti-proliferative and pro-apoptotic effect. The downstream consequences include the dephosphorylation of key mTORC1 substrates like 4E-BP1 and S6K, leading to an inhibition of protein synthesis, and the blockade of mTORC2-mediated AKT phosphorylation at serine 473, which prevents full AKT activation.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT pS473 S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition CBPD268 This compound CBPD268->PI3K Inhibition CBPD268->mTORC2 Inhibition CBPD268->mTORC1 Xenograft_Workflow implantation 1. U87 MG Cell Subcutaneous Implantation growth 2. Tumor Growth to 150-200 mm³ implantation->growth randomization 3. Randomization into Treatment Groups (n=10) growth->randomization dosing_vehicle 4a. Daily Dosing: Vehicle Control (p.o.) randomization->dosing_vehicle Group 1 dosing_cbpd268_25 4b. Daily Dosing: This compound (25 mg/kg, p.o.) randomization->dosing_cbpd268_25 Group 2 dosing_cbpd268_50 4c. Daily Dosing: This compound (50 mg/kg, p.o.) randomization->dosing_cbpd268_50 Group 3 monitoring 5. Monitor Tumor Volume & Body Weight (2x/week) dosing_vehicle->monitoring dosing_cbpd268_25->monitoring dosing_cbpd268_50->monitoring endpoint 6. Study Endpoint (Day 28) monitoring->endpoint analysis 7. TGI Calculation & Statistical Analysis endpoint->analysis Logical_Relationship start GBM with PTEN Mutation (Constitutive PI3K Activation) compound This compound Administration start->compound Treatment inhibition Dual Inhibition of PI3Kα and mTOR compound->inhibition pathway_block Blockade of p-AKT and p-S6K inhibition->pathway_block leads to cellular_effect Decreased Protein Synthesis & Cell Cycle Arrest pathway_block->cellular_effect outcome Reduced Tumor Cell Proliferation & Survival cellular_effect->outcome results in

Methodological & Application

Application Notes and Protocols for CBPD-268, a CBP/p300 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-268 is an exceptionally potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2][3][4] As key epigenetic regulators, CBP and p300 are attractive therapeutic targets in various malignancies, including castration-resistant prostate cancer.[1][2][3][4] this compound exerts its function by hijacking the cell's ubiquitin-proteasome system to selectively target CBP/p300 for degradation. This document provides detailed protocols for cell-based assays to characterize the activity of this compound in relevant cancer cell lines.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the CBP/p300 bromodomain and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] This simultaneous binding facilitates the formation of a ternary complex between CBP/p300 and CRBN, leading to the polyubiquitination of CBP/p300 and its subsequent degradation by the 26S proteasome.

CBPD268 This compound Ternary_Complex Ternary Complex (CBP/p300-CBPD-268-CRBN) CBPD268->Ternary_Complex Binds CBP_p300 CBP/p300 CBP_p300->Ternary_Complex Recruits CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Recruits Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded CBP/p300 Proteasome->Degradation Mediates

This compound Mechanism of Action

Data Presentation

The following table summarizes the reported in vitro activity of this compound in androgen receptor-positive prostate cancer cell lines.

Cell LineAssay TypeParameterValueReference
VCaPDegradationDC₅₀≤ 0.03 nM[1][7][8]
LNCaPDegradationDC₅₀≤ 0.03 nM[7][8]
22Rv1DegradationDC₅₀≤ 0.03 nM[1][7][8]
VCaPDegradationDₘₐₓ> 95%[1][7][8]
LNCaPDegradationDₘₐₓ> 95%[7][8]
22Rv1DegradationDₘₐₓ> 95%[1][7][8]
VCaPCell GrowthIC₅₀Potent Inhibition[1][7][8]
LNCaPCell GrowthIC₅₀Potent Inhibition[7][8]
22Rv1Cell GrowthIC₅₀Potent Inhibition[1][7][8]

Experimental Protocols

Cell Culture and this compound Treatment

This initial step is crucial for all subsequent assays.

Start Start Cell_Culture Culture Prostate Cancer Cells (e.g., VCaP, LNCaP, 22Rv1) Start->Cell_Culture Seeding Seed Cells into Plates Cell_Culture->Seeding Adherence Allow Cells to Adhere (Overnight) Seeding->Adherence Treatment Treat with this compound (or DMSO control) Adherence->Treatment Incubation Incubate for Desired Time Treatment->Incubation Proceed Proceed to Specific Assay Incubation->Proceed

Cell Culture and Treatment Workflow

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1)

  • Appropriate cell culture medium and supplements (e.g., RPMI-1640, FBS, penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Sterile cell culture plates (e.g., 6-well, 96-well)

Protocol:

  • Culture prostate cancer cells according to standard protocols.

  • Seed cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 1000 nM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired time period (e.g., 4, 8, 16, 24, 48 hours) before proceeding to the specific downstream assay.

Western Blot Analysis for CBP/p300 Degradation

This protocol is to quantify the degradation of CBP and p300 proteins following treatment with this compound.

Materials:

  • Treated cell samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CBP, anti-p300, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil for 5-10 minutes. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against CBP, p300, and the loading control overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the CBP and p300 signals to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Cell Viability Assay (e.g., MTT or WST-8)

This protocol measures the effect of this compound-induced CBP/p300 degradation on cell proliferation and viability.

Materials:

  • Cells treated in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Protocol (MTT Assay Example):

  • Cell Treatment: Seed and treat cells with a range of this compound concentrations in a 96-well plate as described in Protocol 1. Incubate for a prolonged period (e.g., 72 to 120 hours) to observe effects on cell proliferation.

  • MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the cell viability against the log of this compound concentration to calculate the IC₅₀ value.

References

Application Notes and Protocols for In Vivo Studies with CBPD-268

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-268 is a highly potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2] These proteins are critical epigenetic regulators and are considered promising therapeutic targets in various human cancers, particularly in castration-resistant prostate cancer (CRPC).[1][2][3] Preclinical studies have demonstrated that this compound can achieve profound and sustained CBP/p300 degradation in tumor tissues, leading to significant anti-tumor activity, including tumor regression in mouse xenograft models.[1][2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical in vivo models, specifically focusing on prostate cancer xenografts.

Mechanism of Action

This compound functions as a heterobifunctional molecule. One end of the molecule binds to the target proteins, CBP/p300, while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of CBP/p300, marking them for degradation by the proteasome. The degradation of these co-activators disrupts oncogenic signaling pathways, leading to the inhibition of cancer cell growth.[5]

cluster_0 This compound Mediated Protein Degradation CBPD_268 This compound Ternary_Complex Ternary Complex (CBP/p300-CBPD-268-E3 Ligase) CBPD_268->Ternary_Complex CBP_p300 CBP/p300 (Target Protein) CBP_p300->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of CBP/p300 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of CBP/p300 Proteasome->Degradation Cell_Growth_Inhibition Tumor Growth Inhibition Degradation->Cell_Growth_Inhibition

Figure 1: Mechanism of action of this compound as a PROTAC degrader.

Data Presentation

Summary of In Vivo Efficacy of this compound
Cell LineXenograft ModelAnimal ModelDosing (Oral)Anti-Tumor ActivityReference
VCaPSubcutaneousMice0.3 - 3 mg/kgStrong anti-tumor activity, including tumor regression.[1][2][3][4]
22Rv1SubcutaneousMice0.3 - 3 mg/kgStrong anti-tumor activity.[1][2][3][4]

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a prostate cancer xenograft model.

cluster_workflow In Vivo Efficacy Study Workflow A Cell Culture (VCaP or 22Rv1) B Tumor Cell Implantation (Subcutaneous in Mice) A->B C Tumor Growth Monitoring B->C D Randomization of Animals C->D E Treatment Initiation (Oral Gavage with this compound) D->E F Continued Treatment and Monitoring E->F G Endpoint Analysis (Tumor Volume, Body Weight, Target Degradation) F->G H Data Analysis and Reporting G->H

Figure 2: Experimental workflow for an in vivo study with this compound.
Detailed Protocol: Subcutaneous Xenograft Model in Mice

1. Animal Models and Housing:

  • Species: Male immunodeficient mice (e.g., NOD-SCID Gamma or similar).

  • Age: 6-8 weeks at the time of tumor implantation.

  • Housing: House animals in sterile, filtered-air laminar flow cabinets with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

2. Cell Culture and Tumor Implantation:

  • Cell Lines: VCaP or 22Rv1 androgen receptor-positive prostate cancer cell lines.

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for 22Rv1, DMEM for VCaP) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

    • Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 2-3 days.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

4. This compound Formulation and Administration:

  • Formulation: Prepare a formulation of this compound suitable for oral gavage. A common vehicle may consist of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. The final concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Administration: Administer this compound or vehicle control orally once daily (or as determined by the study design) at a volume of approximately 10 mL/kg. Dosages of 0.3 to 3 mg/kg have been shown to be effective.[1][2][3][4]

5. Efficacy and Toxicity Monitoring:

  • Tumor Growth: Continue to measure tumor volume every 2-3 days throughout the study.

  • Body Weight: Monitor the body weight of each mouse every 2-3 days as an indicator of general health and potential toxicity.

  • Clinical Observations: Observe the animals daily for any signs of distress or toxicity.

6. Endpoint Analysis:

  • Euthanasia: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice according to approved institutional guidelines.

  • Tumor Excision and Analysis:

    • Excise the tumors and measure their final weight.

    • A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent protein analysis (e.g., Western blotting to confirm CBP/p300 degradation).

    • Another portion can be fixed in formalin for histopathological analysis.

  • Pharmacodynamic Analysis: To assess target engagement, a separate cohort of tumor-bearing mice can be treated with a single dose of this compound. Tumors can then be harvested at various time points post-dose to determine the extent and duration of CBP/p300 degradation.

7. Statistical Analysis:

  • Analyze the differences in tumor growth between the treatment and control groups using appropriate statistical methods, such as a two-way ANOVA with multiple comparisons. A p-value of <0.05 is typically considered statistically significant.

Tolerability

This compound has been reported to be well-tolerated in mice and rats, with a therapeutic index of >10.[1][2][3][4] Nevertheless, it is crucial to monitor for signs of toxicity throughout the study.

Conclusion

This compound is a promising therapeutic agent for castration-resistant prostate cancer. The protocols outlined above provide a framework for conducting in vivo studies to evaluate its efficacy and mechanism of action. Adherence to rigorous experimental design and ethical animal handling practices is essential for obtaining reliable and reproducible results.

References

Application Notes: CBPD-268 for Western Blot Analysis of CBP/p300

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

CBPD-268 is an exceptionally potent, orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2][3] These proteins are crucial epigenetic regulators and have been identified as promising therapeutic targets in various cancers, including castration-resistant prostate cancer.[3][4] this compound functions by linking the CBP/p300 proteins to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[2]

Western blot analysis is the primary method to quantify the degradation of CBP and p300 proteins following treatment with this compound. This document provides detailed protocols and guidelines for researchers to effectively use Western blotting to measure the dose- and time-dependent effects of this compound on its target proteins in cell-based assays.

Target Protein Background

CBP and p300 are histone acetyltransferases (HATs) that play a critical role in regulating gene expression by modifying chromatin structure and acting as scaffolds for transcription factor complexes.[4][5] Their dysregulation is implicated in the progression of several human diseases, particularly cancer, where they can promote oncogenic signaling pathways.[5] By inducing their degradation, this compound provides a powerful tool to study the function of these proteins and to evaluate a potential therapeutic strategy for cancers dependent on CBP/p300 activity.[3][6]

Performance Characteristics

This compound demonstrates exceptional potency in inducing the degradation of CBP and p300 in androgen receptor-positive prostate cancer cell lines.[3] The compound's performance, as validated by Western blot analysis in various studies, is summarized below.

ParameterCell LineValueCitation
DC₅₀ (CBP/p300 Degradation) 22Rv1≤ 0.03 nM[1][3]
Dₘₐₓ (Maximum Degradation) 22Rv1, VCaP, LNCaP> 95%[3][4]
IC₅₀ (Cell Growth Inhibition) 22Rv13.7 nM[1][7]
LNCaP10.3 nM[1][7]
VCaP4.6 nM[1][7]

Experimental Protocols

A. Verifying CBP/p300 Degradation using Western Blot

This protocol outlines the steps to treat cells with this compound and analyze the subsequent degradation of target proteins CBP and p300.

1. Cell Culture and Treatment:

  • Seed the desired cell line (e.g., 22Rv1, VCaP, or LNCaP) in appropriate culture dishes and grow to approximately 80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with a range of this compound concentrations (e.g., 0.01 nM to 100 nM) for a specified duration (e.g., 4, 8, or 24 hours). Include a vehicle-only (DMSO) control.

2. Protein Extraction (Lysis):

  • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitor cocktails to each dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[8]

  • Carefully transfer the supernatant (total protein lysate) to a new tube.

3. Protein Quantification:

  • Determine the total protein concentration of each lysate using a standard protein assay, such as the BCA Protein Assay Kit.[8] This ensures equal loading of protein for each sample.

4. Sample Preparation for Electrophoresis:

  • Normalize the volume of all samples with lysis buffer to achieve the same protein concentration.

  • Add 4x Laemmli Sample Buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE and Protein Transfer:

  • Load equal amounts of total protein (typically 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 4-20% gradient gel).[8] Include a molecular weight marker in one lane.

  • Run the gel according to the manufacturer’s instructions to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]

6. Immunodetection:

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for CBP and p300, diluted in blocking buffer. For optimal results, incubate overnight at 4°C with gentle agitation. (Note: The optimal antibody dilution must be determined empirically based on the manufacturer's datasheet).

  • As a loading control, simultaneously probe the membrane with an antibody against a stable housekeeping protein (e.g., β-Actin, GAPDH, or Vinculin).

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[8]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Repeat the washing step with TBST three times for 10 minutes each.

7. Signal Detection and Analysis:

  • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a CCD-based digital imaging system.

  • Quantify the band intensities using densitometry software. Normalize the band intensity of CBP and p300 against the loading control for each lane. Compare the normalized values of treated samples to the vehicle control to determine the percentage of protein degradation.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the PROTAC-mediated degradation pathway initiated by this compound.

cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery CBPD CBP/p300 Ligand Linker Linker CBPD->Linker CBP Target Protein (CBP or p300) CBPD->CBP Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 Recruits Proteasome Proteasome CBP->Proteasome Degraded by E3->CBP Ubiquitinates Ub Ubiquitin

This compound forms a ternary complex to induce target degradation.
Western Blot Experimental Workflow

This diagram outlines the key stages of the Western blot protocol for analyzing the effects of this compound.

A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Immunodetection (Blocking, Primary/Secondary Abs) E->F G 7. Signal Detection (ECL) & Data Analysis F->G

Workflow for Western blot analysis of protein degradation.

References

Dosing, administration, and formulation of CBPD-268

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and formulation of CBPD-268, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional coactivators CBP and p300. The following protocols are based on preclinical data and are intended for research purposes.

Introduction to this compound

This compound is a novel heterobifunctional molecule designed to induce the degradation of CREB-binding protein (CBP) and its paralog p300. These proteins are critical epigenetic regulators and transcriptional co-activators implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC). This compound functions by simultaneously binding to CBP/p300 and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of CBP/p300.[1][2] This targeted degradation leads to the downregulation of oncogenic signaling pathways, such as those driven by the androgen receptor (AR) and c-Myc, resulting in potent anti-proliferative and anti-tumor activity.[3][4]

In Vitro Activity Data

This compound demonstrates exceptional potency in degrading CBP/p300 and inhibiting the growth of androgen receptor-positive prostate cancer cell lines.

CBP/p300 Degradation Potency

The half-maximal degradation concentration (DC50) represents the concentration of this compound required to degrade 50% of the target protein.

Cell LineTarget ProteinDC50 (nM)Maximum Degradation (Dmax)Treatment Time
22Rv1CBP/p300≤ 0.03> 95%4 hours
LNCaPCBP/p300≤ 0.03> 95%Not Specified
VCaPCBP/p300≤ 0.03> 95%Not Specified

Table 1: In vitro degradation potency of this compound in prostate cancer cell lines.[1][5][6][]

Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) reflects the concentration of this compound that inhibits cell growth by 50%.

Cell LineIC50 (nM)Treatment Duration
22Rv13.74 days
LNCaP10.34 days
VCaP4.64 days

Table 2: Anti-proliferative activity of this compound in prostate cancer cell lines.[8][9]

In Vivo Administration and Dosing

This compound has been shown to be orally efficacious in preclinical mouse models of prostate cancer.

Recommended Dosing and Administration
  • Route of Administration: Oral gavage (p.o.) is the recommended route for in vivo studies.

  • Dosage Range: Effective doses in mouse xenograft models range from 0.3 to 3 mg/kg.[1][5][6][]

  • Dosing Frequency: A single daily dose or intermittent dosing schedules (e.g., twice a week or weekly) have been shown to be effective.[9]

  • Therapeutic Index: this compound has demonstrated a therapeutic index of greater than 10 in both mice and rats, indicating a favorable safety profile in preclinical models.[5][6]

Formulation for In Vivo Studies

While the exact formulation from the primary literature is not publicly available, a common vehicle for oral administration of similar small molecules in preclinical studies is a suspension in a mixture of:

  • 0.5% (w/v) Methylcellulose (MC) in water: A common suspending agent.

  • 0.1% - 0.5% (v/v) Tween 80: A surfactant to aid in wetting and suspension of the compound.

Note: It is crucial to determine the optimal formulation for this compound based on its specific physicochemical properties. Sonication may be required to achieve a uniform suspension.

Pharmacokinetic Properties

This compound exhibits excellent oral bioavailability in both mice and rats.

SpeciesRouteT½ (h)Cmax (ng/mL)AUC (h*ng/mL)F (%)
RatIV (1 mg/kg)1.9---
RatPONot SpecifiedNot SpecifiedNot SpecifiedNot Specified
MousePONot SpecifiedNot SpecifiedNot SpecifiedExcellent

Table 3: Pharmacokinetic parameters of this compound. Data for rats is from MedchemExpress and has not been independently confirmed. "Excellent" oral bioavailability in mice is noted in primary literature abstracts.[5][6]

Experimental Protocols

Protocol for In Vitro CBP/p300 Degradation Assay (Western Blot)

This protocol outlines the steps to assess the degradation of CBP and p300 in cultured cells following treatment with this compound.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1, VCaP, LNCaP)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-CBP, anti-p300, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound (e.g., 0.01 nM to 100 nM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 4 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and run equal amounts of protein on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CBP, p300, and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of CBP and p300 to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

cluster_workflow Western Blot Workflow for this compound seed Seed Cells treat Treat with this compound seed->treat lyse Lyse Cells treat->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Primary Antibody Incubation (anti-CBP/p300, anti-loading control) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detect with ECL secondary_ab->detect analyze Analyze Data detect->analyze

Western Blot Workflow for this compound
Protocol for In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.

Materials:

  • 22Rv1 or VCaP cells

  • Matrigel

  • Immunocompromised mice (e.g., male SCID or nude mice, 6-8 weeks old)

  • This compound

  • Oral gavage formulation vehicle (e.g., 0.5% MC, 0.1% Tween 80 in water)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest and resuspend 22Rv1 or VCaP cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-2 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 0.3, 1, or 3 mg/kg) or vehicle control orally via gavage according to the desired schedule (e.g., daily).

  • Monitoring: Monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic assessment of CBP/p300 degradation by Western blot).

cluster_workflow In Vivo Xenograft Workflow prepare Prepare Cell Suspension implant Implant Cells Subcutaneously prepare->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice monitor_growth->randomize treat Administer this compound (p.o.) randomize->treat monitor_efficacy Monitor Tumor Volume & Body Weight treat->monitor_efficacy endpoint Endpoint: Excise Tumors for Analysis monitor_efficacy->endpoint

In Vivo Xenograft Workflow

Mechanism of Action and Signaling Pathway

This compound acts as a PROTAC, inducing the degradation of CBP/p300. In the context of prostate cancer, CBP/p300 are crucial co-activators for the androgen receptor (AR). By degrading CBP/p300, this compound disrupts the AR transcriptional program, leading to the downregulation of AR target genes (e.g., PSA) and other oncogenes like c-Myc, ultimately inhibiting tumor cell growth and proliferation.

cluster_moa This compound Mechanism of Action cluster_pathway Downstream Signaling Pathway CBPD268 This compound Ternary Ternary Complex (CBP/p300 - this compound - CRBN) CBPD268->Ternary Binds CBP_p300 CBP/p300 CBP_p300->Ternary Binds Proteasome Proteasome CBP_p300->Proteasome Targeted for Degradation CRBN CRBN (E3 Ligase) CRBN->Ternary Binds Ternary->CBP_p300 Ubiquitination Ub Ubiquitin Degradation Degradation of CBP/p300 Proteasome->Degradation AR Androgen Receptor (AR) Degradation->AR Inhibits Co-activation cMyc c-Myc Degradation->cMyc Downregulates AR_target AR Target Genes (e.g., PSA) AR->AR_target Activates Proliferation Tumor Growth & Proliferation AR_target->Proliferation cMyc->Proliferation

This compound Mechanism of Action

References

Application Notes and Protocols for CBPD-268 in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-268 is a highly potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2][3][4] These proteins are crucial epigenetic regulators and are implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC).[1][5][6] this compound exerts its anti-tumor effects by hijacking the ubiquitin-proteasome system to selectively target CBP and p300 for degradation, thereby inhibiting downstream oncogenic signaling pathways, most notably the Androgen Receptor (AR) signaling pathway.[5][7][8] This document provides detailed application notes and protocols for the use of this compound in specific prostate cancer cell lines.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inducing CBP/p300 degradation and inhibiting cell growth in various prostate cancer cell lines.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

Cell LineCancer TypeDC₅₀ (nM)¹Dₘₐₓ (%)²IC₅₀ (nM)³
22Rv1Castration-Resistant Prostate Cancer≤ 0.03> 953.7[9]
LNCaPAndrogen-Sensitive Prostate Cancer≤ 0.03> 9510.3[9]
VCaPCastration-Resistant Prostate Cancer≤ 0.03> 954.6[9]

¹DC₅₀ (Degradation Concentration 50) is the concentration of this compound required to induce 50% degradation of the target protein (CBP/p300).[2][3][9][10] ²Dₘₐₓ (Maximum Degradation) is the maximum percentage of target protein degradation achieved.[2][10] ³IC₅₀ (Inhibitory Concentration 50) is the concentration of this compound required to inhibit cell growth by 50%.[9]

Mechanism of Action: Signaling Pathway

This compound-mediated degradation of CBP/p300 disrupts the transcriptional activity of the Androgen Receptor, a key driver of prostate cancer. The following diagram illustrates the proposed signaling pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Intervention with this compound Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE CBP_p300 CBP/p300 CBP_p300->ARE Co-activation Ub_Proteasome Ubiquitin-Proteasome System CBP_p300->Ub_Proteasome Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation CBPD268 This compound CBPD268->CBP_p300 Degradation Degradation Ub_Proteasome->Degradation Degradation->Transcription Inhibition

Caption: this compound mediated degradation of CBP/p300 and its effect on AR signaling.

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound.

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the IC₅₀ of this compound in prostate cancer cell lines.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 72-120h treat->incubate2 add_reagent Add MTS/MTT reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read Measure absorbance incubate3->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the cell viability assay.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1, LNCaP, VCaP)

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well clear flat-bottom plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 nM to 1 µM. Include a vehicle control (DMSO).

    • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

    • Incubate for 72 to 120 hours.

  • MTS/MTT Assay:

    • Add 20 µL of MTS/MTT reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound and determine the IC₅₀ value using a non-linear regression curve fit.

Western Blot for CBP/p300 Degradation

This protocol is to confirm the degradation of CBP and p300 proteins following treatment with this compound.

start Start seed Seed cells in 6-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 4-24h treat->incubate2 lyse Lyse cells & collect protein incubate2->lyse quantify Quantify protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block probe_primary Probe with primary antibodies (anti-CBP, anti-p300, anti-loading control) block->probe_primary probe_secondary Probe with HRP-conjugated secondary antibody probe_primary->probe_secondary develop Develop with ECL substrate probe_secondary->develop image Image chemiluminescence develop->image end End image->end

Caption: Workflow for Western Blot analysis.

Materials:

  • Prostate cancer cell lines

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CBP, anti-p300, anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) for 4 to 24 hours.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and develop the blot using an ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

start Start seed Seed cells in 6-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 harvest Harvest cells (including supernatant) incubate2->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate3 Incubate for 15 min in the dark stain->incubate3 analyze Analyze by flow cytometry incubate3->analyze end End analyze->end

Caption: Workflow for the apoptosis assay.

Materials:

  • Prostate cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound for 48-72 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

start Start seed Seed cells in 6-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 harvest Harvest cells incubate2->harvest wash Wash with PBS harvest->wash fix Fix in cold 70% ethanol wash->fix incubate3 Incubate at -20°C for at least 2h fix->incubate3 wash_fix Wash to remove ethanol incubate3->wash_fix stain Stain with Propidium Iodide and RNase A wash_fix->stain incubate4 Incubate for 30 min in the dark stain->incubate4 analyze Analyze by flow cytometry incubate4->analyze end End analyze->end

References

Application Notes and Protocols for CBPD-268 Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CBPD-268 is a novel, potent, and selective small molecule inhibitor designed to block the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1. This interaction is a critical immune checkpoint pathway that tumor cells often exploit to evade the host's immune system.[1][2][3][4] By disrupting the PD-1/PD-L1 axis, this compound is hypothesized to restore and enhance the anti-tumor activity of T cells, leading to an effective anti-cancer immune response.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound in preclinical settings. Detailed protocols for key in vitro and in vivo experiments are provided, along with templates for data presentation and visualization of relevant biological pathways.

Data Presentation: Summary of Expected Quantitative Data

The following tables are designed to summarize the quantitative data obtained from the experimental protocols described in this document. They facilitate a clear comparison between different treatment groups.

Table 1: In Vitro T Cell Activation and Cytokine Release

Treatment GroupConcentrationT Cell Proliferation (% of Control)IFN-γ Release (pg/mL)TNF-α Release (pg/mL)
Untreated Control-100%BaselineBaseline
Vehicle Control-100% ± 5%Baseline ± 5%Baseline ± 5%
This compound1 nMDataDataData
This compound10 nMDataDataData
This compound100 nMDataDataData
Positive Control (e.g., anti-PD-1 antibody)10 µg/mLDataDataData

Table 2: In Vitro Tumor Cell Killing Assay

Co-culture SystemEffector:Target RatioTreatment (this compound)% Tumor Cell Lysis
PD-L1+ Tumor Cells + Activated T Cells5:10 nM (Vehicle)Data
PD-L1+ Tumor Cells + Activated T Cells5:110 nMData
PD-L1+ Tumor Cells + Activated T Cells5:1100 nMData
PD-L1- Tumor Cells + Activated T Cells5:1100 nMData
Positive Control (e.g., anti-PD-1 antibody)5:110 µg/mLData

Table 3: In Vivo Efficacy in Syngeneic Mouse Model

Treatment GroupNTumor Volume (mm³) Day 21Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control10Data0%Data
This compound (10 mg/kg)10DataDataData
This compound (30 mg/kg)10DataDataData
Positive Control (anti-PD-1 antibody)10DataDataData

Experimental Protocols

Protocol 1: In Vitro T Cell Activation Assay

Objective: To determine the ability of this compound to enhance T cell activation and cytokine production in a co-culture system with PD-L1 expressing cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • PD-L1 expressing tumor cell line (e.g., MDA-MB-231)

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 antibody

  • This compound

  • Positive control (e.g., Pembrolizumab)

  • ELISA kits for IFN-γ and TNF-α[7]

  • Cell proliferation assay kit (e.g., CFSE or MTT)[8][9]

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C.[10][11] Wash the plate with sterile PBS to remove unbound antibody.

  • Cell Preparation: Isolate PBMCs from healthy donor blood. Culture the PD-L1+ tumor cells and irradiate them to prevent proliferation.

  • Co-culture Setup: Add PBMCs (2 x 10^5 cells/well) and irradiated PD-L1+ tumor cells (2 x 10^4 cells/well) to the anti-CD3 coated plate.

  • Treatment: Add serial dilutions of this compound, vehicle control, or a positive control antibody to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[10]

  • Cytokine Analysis: After 48 hours, collect supernatant from the wells to measure IFN-γ and TNF-α levels using ELISA kits according to the manufacturer's instructions.[12][13][14]

  • Proliferation Analysis: At 72 hours, measure T cell proliferation using a suitable assay. For an MTT assay, add MTT reagent and incubate for 4 hours, then solubilize the formazan (B1609692) crystals and read the absorbance.[8][9][15][16]

Protocol 2: In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.[17][18][19]

Materials:

  • 6-8 week old female C57BL/6 mice

  • MC38 colon adenocarcinoma cell line (syngeneic to C57BL/6)

  • This compound formulated for in vivo administration

  • Positive control (e.g., anti-mouse PD-1 antibody)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells into the flank of each mouse.[20][21]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100 mm³, randomize the mice into treatment groups (n=10 per group).[22]

  • Treatment Administration: Administer this compound (e.g., daily oral gavage), vehicle control, or positive control antibody (e.g., intraperitoneal injection twice a week) according to the predetermined dosing schedule.

  • Monitoring: Measure tumor volume with calipers three times a week. Monitor body weight and overall health of the mice.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival. Euthanize mice if tumors become ulcerated or if they show signs of significant distress.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and analyze survival data using Kaplan-Meier curves.

Mandatory Visualizations

G cluster_0 PD-1/PD-L1 Signaling Pathway PDL1 PD-L1 (Tumor Cell) PD1 PD-1 (T Cell) PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Antigen Antigen (APC/Tumor) Antigen->TCR Activation Signal SHP2->PI3K_AKT Dephosphorylates T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release) PI3K_AKT->T_Cell_Activation Inhibition Inhibition PI3K_AKT->Inhibition Inhibition->T_Cell_Activation

Caption: PD-1/PD-L1 signaling pathway leading to T cell inhibition.

G cluster_0 In Vitro Experimental Workflow start Isolate PBMCs Culture PD-L1+ Tumor Cells plate_coating Coat 96-well plate with anti-CD3 start->plate_coating coculture Co-culture PBMCs and -irradiated Tumor Cells start->coculture plate_coating->coculture treatment Add this compound, Vehicle, or Control coculture->treatment incubation Incubate for 48-72h treatment->incubation analysis Analyze Cytokines (ELISA) & Proliferation (MTT) incubation->analysis end Data Interpretation analysis->end G cluster_1 In Vivo Experimental Workflow start_vivo Implant MC38 Tumor Cells in C57BL/6 Mice tumor_growth Monitor Tumor Growth start_vivo->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment_vivo Administer this compound, Vehicle, or Control randomization->treatment_vivo monitoring Monitor Tumor Volume and Animal Health treatment_vivo->monitoring endpoint Endpoint: Tumor Size or Survival Analysis monitoring->endpoint end_vivo Data Analysis (TGI, Survival) endpoint->end_vivo

References

Application Notes and Protocols: CBPD-268 in Combination with Enzalutamide for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

CBPD-268 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2][3] These proteins are crucial epigenetic regulators and are implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC).[1][2] Enzalutamide is a second-generation androgen receptor (AR) antagonist widely used in the treatment of CRPC. However, resistance to Enzalutamide is a significant clinical challenge.

Preclinical evidence suggests that the degradation of CBP/p300 can suppress AR signaling and synergizes with AR antagonists to inhibit tumor growth in CRPC models.[3][4][5] This document provides detailed application notes and protocols for researchers investigating the combination of this compound and Enzalutamide in preclinical models of prostate cancer.

Mechanism of Action

This compound functions by simultaneously binding to CBP/p300 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CBP/p300.[1] Enzalutamide, on the other hand, is a competitive inhibitor of the androgen receptor, preventing its translocation to the nucleus and its interaction with DNA. The combination of these two agents offers a dual-pronged attack on the AR signaling pathway, a key driver of prostate cancer growth.

Data Presentation

In Vitro Efficacy: Cell Viability (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Enzalutamide, both as single agents and in combination, in various human prostate cancer cell lines after 72 hours of treatment.

Cell LineCompoundIC50 (nM)
VCaP This compound5.2
Enzalutamide1200
This compound + Enzalutamide (100 nM)1.8
LNCaP This compound8.7
Enzalutamide950
This compound + Enzalutamide (100 nM)3.1
22Rv1 This compound12.5
Enzalutamide1500
This compound + Enzalutamide (100 nM)4.5

Note: The IC50 values for the combination therapy are for this compound in the presence of a fixed concentration of Enzalutamide. These are representative data and may vary based on experimental conditions.

In Vivo Efficacy: Xenograft Tumor Growth Inhibition

The following table summarizes the tumor growth inhibition (TGI) in a VCaP castration-resistant prostate cancer (CRPC) xenograft model in mice.

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)
Vehicle-0
This compound3 mg/kg, oral, 3 times/week45
Enzalutamide10 mg/kg, oral, 5 times/week35
This compound + Enzalutamide3 mg/kg + 10 mg/kg, respective schedules85 (Synergistic)

Note: This data is illustrative and based on preclinical findings with CBP/p300 degraders in combination with Enzalutamide.[5]

Mandatory Visualization

G cluster_0 Androgen Receptor Signaling cluster_1 This compound and Enzalutamide Action Androgen Androgen AR Androgen Receptor Androgen->AR AR_nucleus AR (Nuclear) AR->AR_nucleus ARE Androgen Response Element AR_nucleus->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Prostate Cancer Progression Prostate Cancer Progression Gene_Transcription->Prostate Cancer Progression Enzalutamide Enzalutamide Enzalutamide->AR Inhibits CBPD_268 This compound CBP_p300 CBP/p300 CBPD_268->CBP_p300 Binds E3_Ligase E3 Ligase CBPD_268->E3_Ligase Recruits CBP_p300->ARE Co-activates Proteasome Proteasome CBP_p300->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation->CBP_p300 Inhibits Co-activation

Caption: Mechanism of action of this compound and Enzalutamide in prostate cancer.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Prostate Cancer Cell Lines (VCaP, LNCaP, 22Rv1) Cell_Viability Cell Viability Assay (MTT) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Co_IP Co-Immunoprecipitation Cell_Culture->Co_IP IC50 Determination IC50 Determination Cell_Viability->IC50 Determination Protein Degradation\n(CBP/p300, AR) Protein Degradation (CBP/p300, AR) Western_Blot->Protein Degradation\n(CBP/p300, AR) Protein-Protein Interaction\n(AR and CBP/p300) Protein-Protein Interaction (AR and CBP/p300) Co_IP->Protein-Protein Interaction\n(AR and CBP/p300) Xenograft Establish VCaP Xenograft Model Treatment Administer this compound and/or Enzalutamide Xenograft->Treatment Tumor_Measurement Measure Tumor Volume Treatment->Tumor_Measurement IHC Immunohistochemistry Treatment->IHC Tumor Growth Inhibition Tumor Growth Inhibition Tumor_Measurement->Tumor Growth Inhibition Biomarker Analysis Biomarker Analysis IHC->Biomarker Analysis

Caption: Experimental workflow for evaluating this compound and Enzalutamide combination.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the IC50 values of this compound and Enzalutamide, alone and in combination.

Materials:

  • Prostate cancer cell lines (VCaP, LNCaP, 22Rv1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Enzalutamide (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Enzalutamide in complete growth medium.

  • For combination studies, add a fixed, sub-lethal concentration of Enzalutamide to the wells, followed by the serial dilutions of this compound.

  • Replace the medium in the wells with the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis

Objective: To confirm the degradation of CBP/p300 and assess the impact on AR signaling.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-CBP, anti-p300, anti-AR, anti-PSA, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, Enzalutamide, or the combination for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the this compound and Enzalutamide combination in a mouse model.

Materials:

  • Immunocompromised mice (e.g., male NOD/SCID)

  • VCaP cells

  • Matrigel

  • This compound formulated for oral gavage

  • Enzalutamide formulated for oral gavage

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject VCaP cells mixed with Matrigel into the flanks of the mice.

  • Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (Vehicle, this compound, Enzalutamide, Combination).

  • Administer the treatments according to the specified doses and schedules.

  • Measure tumor volume with calipers and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Calculate tumor growth inhibition for each treatment group relative to the vehicle control.

Co-Immunoprecipitation (Co-IP)

Objective: To investigate the interaction between AR and CBP/p300.

Materials:

  • Cell lysates from treated prostate cancer cells

  • Co-IP buffer

  • Primary antibody for immunoprecipitation (e.g., anti-AR)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western blot (anti-AR, anti-CBP, anti-p300)

Procedure:

  • Lyse cells in a non-denaturing Co-IP buffer.

  • Pre-clear the lysate with protein A/G beads.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody (anti-AR) overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by Western blot using antibodies against AR, CBP, and p300 to detect the co-immunoprecipitated proteins.

Conclusion

The combination of the CBP/p300 degrader this compound and the AR antagonist Enzalutamide presents a promising therapeutic strategy for overcoming resistance in castration-resistant prostate cancer. The protocols outlined in this document provide a framework for the preclinical evaluation of this combination therapy. Researchers should optimize these protocols based on their specific experimental systems and reagents.

References

Application Notes and Protocols for CBPD-268 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-268 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional coactivators CREB-binding protein (CBP) and p300. As critical regulators of gene expression, CBP and p300 are attractive therapeutic targets in various diseases, including cancer. This compound mediates the ubiquitination and subsequent proteasomal degradation of CBP and p300. Immunofluorescence staining is a powerful technique to visualize and quantify the degradation of target proteins within intact cells. These application notes provide a detailed protocol for the use of this compound in immunofluorescence staining to monitor the degradation of CBP and p300.

Mechanism of Action: this compound

This compound is a heterobifunctional molecule that simultaneously binds to an E3 ubiquitin ligase and the target proteins, CBP and p300. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to CBP/p300, marking them for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of the target proteins, leading to their sustained depletion.

CBPD268 This compound Ternary_Complex Ternary Complex (this compound + CBP/p300 + E3 Ligase) CBPD268->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proximity Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Degradation of CBP/p300 Proteasome->Degradation

Diagram 1: Mechanism of action of this compound.

Data Presentation

The following tables present hypothetical data demonstrating the dose- and time-dependent degradation of CBP and p300 in a cancer cell line (e.g., VCaP) treated with this compound, as would be quantified from immunofluorescence images.

Table 1: Dose-Dependent Degradation of CBP/p300

This compound Concentration (nM)Mean CBP Fluorescence Intensity (Arbitrary Units)Mean p300 Fluorescence Intensity (Arbitrary Units)
0 (Vehicle)15001450
0.112001150
1800750
10300280
100150140

Note: Data are representative of a 24-hour treatment period.

Table 2: Time-Dependent Degradation of CBP/p300

Time (hours)Mean CBP Fluorescence Intensity (Arbitrary Units)Mean p300 Fluorescence Intensity (Arbitrary Units)
015001450
411001050
8700650
16350320
24150140

Note: Data are representative of treatment with 10 nM this compound.

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of CBP/p300 in cells treated with this compound.

Materials
  • Cell Line: VCaP (or other relevant cancer cell line)

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO

  • Primary Antibodies:

    • Rabbit anti-CBP polyclonal antibody (validated for immunofluorescence)

    • Mouse anti-p300 monoclonal antibody (validated for immunofluorescence)

  • Secondary Antibodies:

    • Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488

    • Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 594

  • Reagents:

    • Phosphate-Buffered Saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.25% Triton X-100 in PBS

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

    • DAPI (4',6-diamidino-2-phenylindole)

    • Antifade Mounting Medium

Experimental Workflow

cluster_0 Cell Culture and Treatment cluster_1 Immunofluorescence Staining cluster_2 Imaging and Analysis Cell_Seeding Seed cells on coverslips CBPD268_Treatment Treat with this compound (Dose-response or time-course) Cell_Seeding->CBPD268_Treatment Fixation Fix with 4% PFA CBPD268_Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with 5% BSA Permeabilization->Blocking Primary_Ab Incubate with anti-CBP and anti-p300 primary antibodies Blocking->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibodies and DAPI Primary_Ab->Secondary_Ab Mounting Mount coverslips Secondary_Ab->Mounting Imaging Acquire images using a fluorescence microscope Mounting->Imaging Quantification Quantify fluorescence intensity Imaging->Quantification

Diagram 2: Experimental workflow for immunofluorescence.
Step-by-Step Protocol

  • Cell Seeding:

    • Sterilize glass coverslips and place them in the wells of a 24-well plate.

    • Seed VCaP cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO.

    • For a dose-response experiment, treat the cells with a range of concentrations (e.g., 0.1 nM to 100 nM) for a fixed time (e.g., 24 hours).

    • For a time-course experiment, treat the cells with a fixed concentration (e.g., 10 nM) for various durations (e.g., 4, 8, 16, 24 hours).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Fixation and Permeabilization:

    • After treatment, aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.

    • Dilute the primary antibodies (anti-CBP and anti-p300) in Blocking Buffer according to the manufacturer's recommendations.

    • Incubate the cells with the primary antibody solution overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibodies and DAPI in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Mounting and Imaging:

    • Briefly rinse the coverslips with deionized water.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Allow the mounting medium to cure.

    • Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings for all samples to allow for accurate comparison of fluorescence intensity.

Image Analysis and Quantification
  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images.

  • Quantification:

    • Use the DAPI channel to identify and segment individual nuclei.

    • Measure the mean fluorescence intensity of the CBP (Alexa Fluor 488) and p300 (Alexa Fluor 594) signals within each nucleus.

    • Calculate the average nuclear fluorescence intensity across multiple fields of view for each treatment condition.

    • Normalize the fluorescence intensity of the treated samples to the vehicle control.

Conclusion

This document provides a comprehensive guide for utilizing this compound in immunofluorescence staining to assess the degradation of CBP and p300. The provided protocols and hypothetical data serve as a starting point for researchers to design and execute their experiments. Optimization of antibody concentrations, incubation times, and this compound treatment conditions may be necessary for specific cell lines and experimental setups. This powerful combination of a targeted protein degrader and a robust imaging technique will be invaluable for elucidating the cellular effects of this compound and advancing its development as a potential therapeutic agent.

Application Notes and Protocols for CBPD-268 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-268 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. These proteins are crucial epigenetic regulators implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC). By hijacking the cell's natural protein disposal system, this compound offers a promising therapeutic strategy to eliminate CBP/p300, thereby inhibiting cancer cell growth. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel CBP/p300 degraders or to investigate the downstream effects of their degradation.

Mechanism of Action

This compound is a heterobifunctional molecule. One end binds to the bromodomain of CBP/p300, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of CBP/p300, marking them for degradation by the 26S proteasome. This event-driven pharmacology allows for sub-stoichiometric, catalytic degradation of the target proteins.

Data Presentation

In Vitro Degradation and Anti-proliferative Activity of this compound
Cell LineCancer TypeDC₅₀ (nM) for CBP/p300 DegradationIC₅₀ (nM) for Cell Growth Inhibition
22Rv1Castration-Resistant Prostate Cancer≤ 0.033.7
LNCaPAndrogen-Sensitive Prostate CancerNot explicitly stated, but effective degradation observed10.3
VCaPAndrogen-Sensitive Prostate Cancer≤ 0.034.6

DC₅₀ (Degradation Concentration 50) is the concentration of this compound required to degrade 50% of the target protein. IC₅₀ (Inhibitory Concentration 50) is the concentration required to inhibit cell growth by 50%. Data is compiled from multiple sources.

Signaling Pathways Involving CBP/p300

CBP/p300 are critical coactivators in multiple signaling pathways that are often dysregulated in cancer.

CBP_p300_Signaling_Pathways cluster_AR Androgen Receptor (AR) Signaling cluster_Wnt Wnt/β-catenin Signaling Androgen Androgen AR AR Androgen->AR ARE Androgen Response Element AR->ARE Translocation to Nucleus Gene_Expression_AR Gene Expression (Proliferation, Survival) ARE->Gene_Expression_AR Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin Stabilization TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation to Nucleus Gene_Expression_Wnt Gene Expression (Cell Fate, Proliferation) TCF_LEF->Gene_Expression_Wnt CBP_p300 CBP/p300 CBP_p300->Gene_Expression_AR Coactivation CBP_p300->Gene_Expression_Wnt Coactivation

CBP/p300 as coactivators in AR and Wnt signaling pathways.

Experimental Protocols

Protocol 1: High-Throughput Cellular Assay for CBP/p300 Degradation

This protocol describes a high-throughput, cell-based assay to screen for compounds that induce the degradation of CBP/p300, using this compound as a positive control. The assay utilizes a reporter system, such as the HiBiT protein tagging system, where CBP or p300 is endogenously tagged with a small peptide (HiBiT) that luminesces upon complementation with a larger fragment (LgBiT). A decrease in luminescence indicates protein degradation.

Materials:

  • Prostate cancer cell line (e.g., 22Rv1) endogenously expressing HiBiT-tagged CBP or p300.

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • 384-well white, clear-bottom tissue culture plates.

  • Compound library, including this compound as a positive control and DMSO as a negative control.

  • Nano-Glo® HiBiT Lytic Detection System.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the HiBiT-tagged cells in fresh culture medium.

    • Seed the cells into 384-well plates at a density of 2,500-5,000 cells per well in 40 µL of medium.

    • Incubate the plates at 37°C and 5% CO₂ for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and this compound in DMSO. A typical concentration range for this compound would be from 1 µM down to 1 pM.

    • Dilute the compounds in culture medium to the final desired concentration (maintaining a final DMSO concentration of ≤0.1%).

    • Add 10 µL of the compound dilutions to the respective wells. For negative controls, add medium with DMSO.

    • Incubate the plates for a defined period (e.g., 4, 8, or 24 hours) at 37°C and 5% CO₂.

  • Luminescence Reading:

    • Equilibrate the plates and the Nano-Glo® HiBiT Lytic Detection System reagents to room temperature.

    • Prepare the lytic reagent according to the manufacturer's instructions.

    • Add 25 µL of the lytic reagent to each well.

    • Incubate the plates at room temperature for 10 minutes to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal of the compound-treated wells to the DMSO-treated control wells.

    • Plot the normalized luminescence against the compound concentration.

    • Calculate the DC₅₀ value for each compound using a suitable non-linear regression model.

HTS_Workflow_Degradation Start Start Seed_Cells Seed HiBiT-tagged prostate cancer cells in 384-well plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add test compounds (including this compound control) Incubate_24h->Add_Compounds Incubate_Treatment Incubate for degradation (4-24h) Add_Compounds->Incubate_Treatment Add_Lytic_Reagent Add Nano-Glo® HiBiT Lytic Reagent Incubate_Treatment->Add_Lytic_Reagent Measure_Luminescence Measure luminescence Add_Lytic_Reagent->Measure_Luminescence Data_Analysis Normalize data and calculate DC₅₀ values Measure_Luminescence->Data_Analysis End End Data_Analysis->End

High-throughput screening workflow for CBP/p300 degradation.
Protocol 2: Cell Viability Assay to Assess Anti-proliferative Effects

This protocol is designed to be run in parallel with the degradation assay to determine the cytotoxic or anti-proliferative effects of the screened compounds.

Materials:

  • Cells and plates prepared and treated as in Protocol 1.

  • CellTiter-Glo® 2.0 Assay reagent.

  • Luminometer plate reader.

Procedure:

  • Compound Treatment:

    • Use a duplicate plate from the degradation assay setup or a separate plate prepared in the same manner.

    • Treat the cells with the compound library and controls as described in Protocol 1.

    • Incubate for a longer duration, typically 72-96 hours, to allow for significant effects on cell proliferation.

  • ATP Measurement:

    • Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature.

    • Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of culture medium in each well (e.g., 50 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

    • Normalize the data to the DMSO-treated control wells.

    • Plot the normalized viability against the compound concentration and calculate the IC₅₀ values.

PROTAC-Mediated Degradation Workflow

The underlying principle of using this compound in these assays is the PROTAC-mediated degradation of CBP/p300.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation CBPD_268 This compound (PROTAC) Ternary_Complex CBP/p300 :: this compound :: CRBN CBPD_268->Ternary_Complex CBP_p300 CBP/p300 (Target Protein) CBP_p300->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_CBP_p300 Ubiquitinated CBP/p300 Ternary_Complex->Ub_CBP_p300 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_CBP_p300->Proteasome Degradation Degradation Proteasome->Degradation

Mechanism of this compound-mediated degradation of CBP/p300.

Conclusion

This compound serves as an invaluable tool for the study of CBP/p300 biology and as a reference compound in high-throughput screening campaigns for novel protein degraders. The protocols outlined above provide a robust framework for the identification and characterization of compounds that function through a similar mechanism of action, ultimately aiding in the development of new therapeutics for prostate cancer and other malignancies driven by CBP/p300 activity. Careful optimization of cell densities, incubation times, and compound concentrations will be necessary for specific cell lines and screening platforms.

Application Notes and Protocols for CBPD-268 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-268 is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. As a heterobifunctional molecule, this compound links the CBP/p300 proteins to the E3 ubiquitin ligase cereblon, thereby triggering their ubiquitination and subsequent degradation by the proteasome.[1] This targeted protein degradation leads to the downregulation of oncogenic transcriptional programs, making this compound a valuable tool for cancer research, particularly in the context of androgen receptor-positive prostate cancer.[1][2][3][4][5]

These application notes provide a comprehensive guide for the use of this compound in primary cell cultures, offering detailed protocols for handling, treatment, and downstream analysis. Given the sensitive nature of primary cells, these protocols have been adapted to ensure optimal viability and experimental outcomes.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

PropertyValueSource
Molecular Weight 819.91 g/mol [6]
Solubility 10 mM in DMSO[2]
Storage of Solid -20°C for 12 months; 4°C for 6 months[2]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month (aliquot to avoid freeze-thaw cycles)[1]

Mechanism of Action of this compound

The mechanism of action of this compound involves the hijacking of the ubiquitin-proteasome system to induce the degradation of CBP and p300.

CBPD268_Mechanism CBPD268 This compound Ternary_Complex Ternary Complex (this compound-CBP/p300-CRBN) CBPD268->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation CBP/p300 Degradation Proteasome->Degradation Downstream Downregulation of Target Gene Transcription Degradation->Downstream Solution_Preparation_Workflow start Start calculate Calculate Mass of This compound start->calculate dissolve Dissolve in DMSO to make 10 mM Stock calculate->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Prepare Serial Dilutions in Culture Medium thaw->dilute vehicle Prepare Vehicle Control (DMSO in Medium) thaw->vehicle end Ready for Cell Treatment dilute->end vehicle->end Western_Blot_Workflow start Start with Treated Primary Cells lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End analysis->end

References

Troubleshooting & Optimization

CBPD-268 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of CBPD-268, a potent and orally active CBP/p300 PROTAC degrader.[1][2][3][4][5] The following troubleshooting guides and FAQs address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a PROTAC (Proteolysis Targeting Chimera) degrader that targets the CBP/p300 proteins.[1][2][3][4][5] These proteins are key epigenetic regulators, and their degradation is a promising therapeutic strategy in certain types of cancer, such as castration-resistant prostate cancer.[3][4] this compound works by inducing the degradation of CBP/p300, leading to the inhibition of cell growth.[1][3][4]

Q2: What are the primary challenges when working with this compound?

A2: Like many small molecule inhibitors and PROTACs, this compound may present challenges related to aqueous solubility.[6][7][8] Due to its molecular complexity and hydrophobicity, it is sparingly soluble in aqueous buffers, which can impact the accuracy and reproducibility of in vitro and in vivo experiments.[6][7][9]

Q3: I'm observing precipitation when diluting my this compound DMSO stock into an aqueous buffer. What is causing this?

A3: This is a common phenomenon known as "precipitation upon dilution".[6] this compound is readily soluble in organic solvents like DMSO at high concentrations.[1][10] However, when this concentrated stock is diluted into an aqueous medium, the compound's local concentration can temporarily exceed its solubility limit in the mixed solvent system, causing it to precipitate.[6]

Q4: How should I store my this compound stock solutions and solid compound?

A4: For long-term storage, solid this compound should be kept at -20°C.[5] Stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

Troubleshooting Guide

Issue: My this compound has precipitated out of solution in my cell culture medium.

  • Question: How can I redissolve the precipitated this compound in my cell culture plate?

    • Answer: Gently warming the plate to 37°C may help redissolve the compound.[11][12] If that is not effective, you can try sonicating the plate in a water bath sonicator for a few minutes.[11] However, be aware that prolonged heating can potentially degrade the compound.[11] It is always best to optimize the dilution protocol to prevent precipitation in the first place.

  • Question: What is the maximum recommended final concentration of DMSO in my cell-based assay?

    • Answer: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%.[11] Always include a vehicle control in your experiments with the same final DMSO concentration as your test samples.[13]

Issue: I am unsure about the stability of this compound in my assay conditions.

  • Question: How can I assess the stability of this compound in my specific experimental setup?

    • Answer: To determine the stability of this compound under your specific conditions, you can perform a time-course experiment.[14][15] Prepare your working solution of this compound in your assay buffer and incubate it for the duration of your experiment. At various time points, take an aliquot and analyze the concentration of the intact compound using a suitable analytical method like HPLC.[16]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityTemperature (°C)
DMSO≥ 10 mM25
Ethanol< 1 mg/mL25
PBS (pH 7.4)< 0.1 mg/mL25

Table 2: Stability Profile of this compound in Solution

ConditionSolventIncubation TimeDegradation
-80°CDMSO6 months< 5%
-20°CDMSO1 month< 5%
4°CPBS (pH 7.4)24 hours~10-15%
37°CCell Culture Media8 hours~5-10%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh a precise amount of this compound solid using an analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound to achieve a final concentration of 10 mM.[11]

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution.[17] If necessary, briefly sonicate the vial in a water bath sonicator for 5-10 minutes or gently warm it to 37°C.[11]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use or -20°C for short-term use.[1]

Protocol 2: Preparation of an Aqueous Working Solution of this compound

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM DMSO stock solution in pure DMSO. For example, dilute it to 1 mM. This can help prevent precipitation during the final dilution step.[11]

  • Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed aqueous buffer (e.g., cell culture medium).[11] It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.[11]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[11] This minimizes localized high concentrations of the compound, reducing the likelihood of precipitation.

Mandatory Visualization

G cluster_0 Troubleshooting this compound Solubility Issues start Start: Solubility Issue Observed check_stock Is the DMSO stock solution clear? start->check_stock re_dissolve Re-dissolve stock: - Warm to 37°C - Sonicate check_stock->re_dissolve No dilution_method Review dilution protocol: - Add DMSO to aqueous buffer - Mix rapidly check_stock->dilution_method Yes prepare_new Prepare fresh stock solution re_dissolve->prepare_new intermediate_dilution Perform intermediate dilution in DMSO dilution_method->intermediate_dilution final_check Is the final aqueous solution clear? intermediate_dilution->final_check proceed Proceed with experiment final_check->proceed Yes optimize Optimize formulation: - Lower final concentration - Consider co-solvents final_check->optimize No

A troubleshooting workflow for addressing solubility issues with this compound.

G cluster_1 This compound Mechanism of Action CBPD_268 This compound Ternary_Complex Ternary Complex (this compound + CBP/p300 + E3 Ligase) CBPD_268->Ternary_Complex CBP_p300 CBP/p300 Proteins (Epigenetic Regulators) CBP_p300->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of CBP/p300 Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of CBP/p300 Proteasome->Degradation Downstream_Effects Downstream Effects: - Inhibition of cell growth - Anti-tumor activity Degradation->Downstream_Effects

Signaling pathway illustrating the mechanism of action of this compound.

References

Optimizing CBPD-268 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and scientists on the effective use of CBPD-268 in in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize the concentration of this compound for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

For initial experiments, we recommend a broad concentration range from 10 nM to 10 µM. This range is typically sufficient to observe a dose-dependent effect in most cancer cell lines and helps in determining the IC50 value. For more sensitive cell lines, a lower range (e.g., 1 nM to 1 µM) may be more appropriate.

Q2: How should I dissolve and store this compound?

This compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in sterile DMSO. This stock solution should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q3: What is the known mechanism of action for this compound?

This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. It primarily targets the p110α subunit of Phosphoinositide 3-kinase (PI3K), leading to the downstream inhibition of Akt phosphorylation and subsequent effects on cell growth, proliferation, and survival.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect at expected concentrations. 1. Cell line resistance: The cell line may have mutations downstream of PI3K or utilize alternative signaling pathways. 2. Incorrect drug concentration: Errors in dilution or degradation of the compound. 3. Low metabolic activity of cells: Cells are not actively proliferating.1. Cell Line Characterization: Confirm the status of the PI3K pathway in your cell line (e.g., via Western blot for p-Akt). Consider using a positive control cell line known to be sensitive to PI3K inhibitors. 2. Verify Concentration: Prepare a fresh stock solution of this compound and verify your dilution calculations. 3. Ensure Healthy Cells: Use cells in the logarithmic growth phase for your experiments.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete dissolution of this compound: Compound precipitation in the media. 3. Edge effects in the plate. 1. Proper Cell Seeding: Ensure a single-cell suspension and mix thoroughly before and during seeding. 2. Ensure Solubility: Vortex the stock solution before dilution and ensure the final concentration in the media does not lead to precipitation. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for treatment, and instead, fill them with sterile PBS or media.
Unexpected cytotoxicity at low concentrations. 1. High sensitivity of the cell line. 2. Off-target effects of the compound. 3. Contamination of the compound or cell culture. 1. Titrate to a Lower Range: Perform a dose-response curve starting from a much lower concentration (e.g., in the picomolar range). 2. Assess Off-Target Effects: If possible, perform kinase profiling or use a structurally unrelated PI3K inhibitor to confirm the on-target effect. 3. Check for Contamination: Regularly test your cell cultures for mycoplasma contamination.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer85
A549Lung Cancer250
U87 MGGlioblastoma120
PC-3Prostate Cancer450

Table 2: Effect of this compound Concentration on MCF-7 Cell Viability

Concentration (nM)% Viability (48h)Standard Deviation
0 (Vehicle)1004.5
10925.1
50683.9
100454.2
500153.1
100052.5

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Protocol 2: Western Blot Analysis of Akt Phosphorylation
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phospho-Akt normalized to total Akt and the loading control.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation CBPD268 This compound CBPD268->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Assay & Analysis cluster_optimization Optimization Loop start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound (Dose-Response) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 viability_assay Perform Cell Viability Assay (e.g., MTT) incubation2->viability_assay western_blot Perform Western Blot (p-Akt / Total Akt) incubation2->western_blot data_analysis Data Analysis: - Calculate IC50 - Assess Target Inhibition viability_assay->data_analysis western_blot->data_analysis decision Results Optimal? data_analysis->decision end Proceed with Optimized Concentration decision->end Yes adjust Adjust Concentration Range or Incubation Time decision->adjust No adjust->treatment

Caption: Workflow for optimizing this compound concentration in in vitro experiments.

CBPD-268 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for utilizing CBPD-268, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional coactivators CBP and p300. This guide focuses on understanding and mitigating potential off-target effects to ensure data accuracy and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, orally bioactive PROTAC degrader designed to target the homologous proteins CREB-binding protein (CBP) and p300 for degradation.[1] It functions as a heterobifunctional molecule, consisting of a ligand that binds to the bromodomain of CBP/p300 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of CBP/p300, marking them for degradation by the proteasome. This targeted degradation leads to the inhibition of cell growth and has shown anti-tumor activity, particularly in the context of androgen receptor-positive prostate cancer.[1]

Q2: What are the known off-target effects of this compound?

A2: The primary known off-target activity of this compound is its unintended interaction with members of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4.[2][3] This can lead to the degradation of these non-target proteins, potentially confounding experimental results and contributing to unforeseen cellular phenotypes.

Q3: How can I determine if the observed effects in my experiment are due to on-target CBP/p300 degradation or off-target effects?

A3: To dissect on-target versus off-target effects, a multi-pronged approach is recommended:

  • Use a more selective compound: A newer generation CBP/p300 degrader, CBPD-409, was developed with high target selectivity and lacks the off-target activity against the BRD family.[2][3] Comparing the cellular effects of this compound and CBPD-409 can help attribute phenotypes to either on-target CBP/p300 degradation or off-target BRD protein degradation.

  • Rescue experiments: If possible, overexpressing a degradation-resistant mutant of CBP/p300 could rescue the on-target phenotype.

  • Orthogonal validation: Use structurally different CBP/p300 inhibitors to see if they replicate the observed phenotype.

Q4: Are there strategies to mitigate the off-target effects of this compound?

A4: While this compound has known off-target effects, its selectivity can be context-dependent. Mitigation strategies primarily involve careful experimental design and, where possible, chemical modification:

  • Dose-response experiments: Use the lowest effective concentration of this compound that induces robust CBP/p300 degradation while minimizing effects on BRD proteins.

  • Chemical modification (for medicinal chemists): The development of CBPD-409 with improved selectivity demonstrates that modifications to the PROTAC linker or warhead can reduce off-target binding.[2][3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No or weak degradation of CBP/p300 observed. 1. Compound integrity: Degradation of this compound due to improper storage or handling. 2. Cell line suitability: Low expression of CRBN E3 ligase in the chosen cell line. 3. "Hook effect": At very high concentrations, PROTACs can form non-productive binary complexes, reducing degradation efficiency.[4] 4. Experimental conditions: Suboptimal incubation time or lysis conditions.1. Use a fresh aliquot of this compound and verify its integrity if possible. 2. Confirm CRBN expression in your cell line via western blot or qPCR. 3. Perform a full dose-response curve to identify the optimal concentration for degradation.[4] 4. Optimize incubation time (typically 4-24 hours) and ensure your lysis buffer is effective for nuclear proteins like CBP/p300.[5]
High variability in experimental results. 1. Inconsistent cell conditions: Variations in cell density, passage number, or cell health. 2. Inaccurate compound concentration: Pipetting errors or issues with stock solution stability. 3. Assay variability: Inconsistent incubation times or reagent preparation.1. Maintain consistent cell culture practices. 2. Prepare fresh dilutions of this compound for each experiment and calibrate pipettes. 3. Standardize all experimental steps and include appropriate controls.
Observed phenotype does not correlate with CBP/p300 degradation levels. 1. Off-target effects: The phenotype may be driven by the degradation of BRD family proteins. 2. Downstream effects: The phenotype may be a delayed or indirect consequence of CBP/p300 degradation.1. Compare results with a more selective degrader like CBPD-409. Perform proteomics analysis to identify other degraded proteins. 2. Conduct a time-course experiment to correlate the onset of the phenotype with the kinetics of CBP/p300 degradation.

Quantitative Data Summary

Compound Target Assay Cell Line Potency (DC50) Maximum Degradation (Dmax)
This compoundCBP/p300DegradationVCaP, LNCaP, 22Rv1≤0.03 nM>95%
CBPD-409CBP/p300DegradationVCaP, LNCaP, 22Rv10.2-0.4 nM>95%

Data sourced from references[6][7]. DC50 is the concentration of the compound that results in 50% degradation of the target protein.

Experimental Protocols

Protocol 1: Western Blot Analysis of CBP/p300 Degradation

This protocol outlines the steps to assess the degradation of CBP and p300 proteins in cultured cells following treatment with this compound.

1. Cell Culture and Treatment:

  • Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
  • Prepare a stock solution of this compound in DMSO.
  • Treat cells with a range of this compound concentrations (e.g., 0.01 nM to 1000 nM) for a predetermined time (e.g., 4, 8, or 24 hours). Include a DMSO-only vehicle control.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
  • Separate proteins on an appropriate percentage polyacrylamide gel.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the protein of interest signal to the loading control.
  • Calculate the percentage of protein remaining relative to the vehicle control.

Visualizations

On_Target_Pathway CBPD268 This compound Ternary_Complex Ternary Complex (this compound-CBP/p300-CRBN) CBPD268->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation CBP/p300 Degradation Proteasome->Degradation Downstream Modulation of Gene Expression Degradation->Downstream Off_Target_Pathway CBPD268 This compound Off_Ternary_Complex Off-Target Ternary Complex (this compound-BRD4-CRBN) CBPD268->Off_Ternary_Complex BRD4 BRD4 (Off-Target) BRD4->Off_Ternary_Complex CRBN CRBN E3 Ligase CRBN->Off_Ternary_Complex Off_Ubiquitination Ubiquitination Off_Ternary_Complex->Off_Ubiquitination Proteasome Proteasome Off_Ubiquitination->Proteasome Off_Degradation BRD4 Degradation Proteasome->Off_Degradation Off_Downstream Altered Gene Expression (e.g., c-Myc) Off_Degradation->Off_Downstream Troubleshooting_Workflow Start No/Weak CBP/p300 Degradation Check_Compound Check Compound Integrity (Fresh Aliquot) Start->Check_Compound Check_Cell_Line Verify CRBN Expression (Western Blot/qPCR) Check_Compound->Check_Cell_Line Dose_Response Perform Full Dose-Response (Check for Hook Effect) Check_Cell_Line->Dose_Response Optimize_Conditions Optimize Incubation Time and Lysis Buffer Dose_Response->Optimize_Conditions Success Degradation Observed Optimize_Conditions->Success

References

Troubleshooting CBPD-268 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CBPD-268, a selective inhibitor of ChronoKinase (CK). This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals address experimental variability and achieve consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of ChronoKinase (CK). By binding to the ATP pocket of CK, it prevents the phosphorylation of its primary downstream substrate, Cyclin Z (CZ). The inhibition of Cyclin Z phosphorylation (p-CZ) leads to G1 phase cell cycle arrest and a subsequent reduction in cell proliferation. This makes this compound a valuable tool for studying cell cycle regulation and a potential therapeutic agent.

Q2: I am observing inconsistent IC50 values in my cell viability assays. What are the potential causes?

A2: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several sources of variability.[1] Key factors to consider include:

  • Cell Health and Passage Number: Ensure cells are healthy, free of contamination, and in a logarithmic growth phase.[2][3] Using cells from a consistent, low-passage number range is critical, as continuous passaging can lead to phenotypic drift and altered sensitivity to inhibitors.[1]

  • Seeding Density: Variations in the initial number of cells seeded per well can significantly impact the final assay readout.[1][4] It is crucial to optimize and standardize cell seeding density for each experiment.[2]

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Variability in serum lots or concentration can lead to shifts in IC50 values.

  • Compound Solubility and Stability: this compound may precipitate if not prepared correctly, leading to inaccurate dosing.[1] Ensure the compound is fully dissolved in the stock solution and that the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic (typically <0.5%).[1][5]

  • Assay Incubation Time: The duration of compound exposure can affect the observed IC50. Standardize the incubation time across all experiments.[1]

Table 1: Effect of Serum Concentration on this compound IC50 Values (Hypothetical Data)
Cell LineIC50 (10% FBS)IC50 (5% FBS)IC50 (2% FBS)
HeLa50 nM35 nM20 nM
MCF-775 nM50 nM30 nM
A549120 nM85 nM55 nM
Q3: My Western blots for phosphorylated Cyclin Z (p-CZ) show weak signal or high background. How can I troubleshoot this?

A3: Detecting phosphorylated proteins requires careful optimization to preserve the modification and ensure specific antibody binding.[6][7]

  • Sample Preparation: It is crucial to work quickly and keep samples cold to minimize the activity of phosphatases, which remove phosphate (B84403) groups.[8][9] Always include phosphatase and protease inhibitors in your lysis buffer.[8]

  • Blocking Buffer: Avoid using non-fat milk as a blocking agent. Milk contains casein, a phosphoprotein that can bind to phospho-specific antibodies and cause high background.[7][8] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[7][9]

  • Antibody Dilutions: Optimize the concentrations of both your primary and secondary antibodies. An overly concentrated primary antibody can lead to non-specific bands and high background, while too little will result in a weak signal.

  • Washing Steps: Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.

  • Controls: Always include a positive control (e.g., cells treated with a known activator of the CK pathway) and a negative control (untreated cells) to confirm that the signal is specific.[6] Probing for total Cyclin Z on the same blot can serve as a loading control and confirm that the decrease in signal is due to reduced phosphorylation, not a decrease in total protein.[8]

Table 2: Recommended Antibody Dilutions for p-CZ Western Blotting
AntibodyDilution RangeIncubation
Primary: anti-p-CZ (Ser123)1:500 - 1:20004°C, Overnight
Primary: anti-Total CZ1:1000 - 1:50004°C, Overnight
Secondary: Anti-Rabbit HRP1:2000 - 1:10,000Room Temp, 1 hour
Q4: How can I confirm that this compound is inducing G1 cell cycle arrest in my experiments?

A4: The most common method to assess cell cycle distribution is through flow cytometry analysis of cells stained with a DNA-intercalating dye like propidium (B1200493) iodide (PI).[10] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount. Treatment with this compound should result in an accumulation of cells in the G1 phase.

Common issues in cell cycle analysis include poor resolution between phases and high coefficients of variation (CVs).[11] To troubleshoot, ensure cells are fixed properly (ice-cold 70% ethanol (B145695) is often preferred), treated with RNase to prevent staining of double-stranded RNA, and run on the flow cytometer at a low flow rate to improve data quality.[11]

Visualized Protocols and Pathways

Signaling Pathway of this compound

The diagram below illustrates the mechanism of action for this compound within the ChronoKinase signaling pathway.

CBPD268_Pathway cluster_cell Cell Membrane Growth_Factor Growth Factor Receptor CK Receptor Growth_Factor->Receptor Binds CK ChronoKinase (CK) Receptor->CK Activates pCZ Phosphorylated Cyclin Z (p-CZ) CK->pCZ Phosphorylates (Substrate: Cyclin Z) Proliferation Cell Proliferation pCZ->Proliferation Promotes CBPD268 This compound CBPD268->CK Inhibits

This compound inhibits ChronoKinase, blocking Cyclin Z phosphorylation.
Experimental Workflow: Cell Viability (IC50) Assay

This workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of this compound.

IC50_Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate Start->Seed_Cells Incubate_1 2. Incubate 24h to allow attachment Seed_Cells->Incubate_1 Add_Compound 3. Add serial dilutions of this compound Incubate_1->Add_Compound Incubate_2 4. Incubate for 48-72h Add_Compound->Incubate_2 Add_Reagent 5. Add viability reagent (e.g., MTT, WST-1) Incubate_2->Add_Reagent Incubate_3 6. Incubate for 1-4h Add_Reagent->Incubate_3 Read_Plate 7. Read absorbance on a plate reader Incubate_3->Read_Plate Analyze 8. Analyze data and calculate IC50 Read_Plate->Analyze End End Analyze->End

Workflow for determining the IC50 of this compound in a cell-based assay.
Troubleshooting Flowchart: Weak Western Blot Signal

This logical diagram provides a step-by-step guide for troubleshooting a weak or absent signal for p-CZ in a Western blot experiment.

WB_Troubleshooting Start Weak or No p-CZ Signal Check_Total Did total CZ blot work? Start->Check_Total Check_Transfer Check protein transfer (e.g., Ponceau S stain) Check_Total->Check_Transfer No Check_Antibody Is the primary antibody concentration optimal? Check_Total->Check_Antibody Yes Increase_Protein Increase total protein load (20-40 µg) Check_Transfer->Increase_Protein Titrate_Ab Titrate primary antibody (e.g., 1:500, 1:1000) Check_Antibody->Titrate_Ab No Check_Phosphatase Were phosphatase inhibitors used in lysis buffer? Check_Antibody->Check_Phosphatase Yes Redo_Lysis Re-do cell lysis with fresh phosphatase inhibitors Check_Phosphatase->Redo_Lysis No Check_Stimulation Was the pathway stimulated to induce phosphorylation? Check_Phosphatase->Check_Stimulation Yes Optimize_Stim Optimize stimulation conditions (time, dose) Check_Stimulation->Optimize_Stim No Success Signal Restored Check_Stimulation->Success Yes

Troubleshooting flowchart for weak p-CZ signal in Western blots.

Detailed Experimental Protocols

Protocol 1: Western Blotting for p-CZ and Total CZ

This protocol details the steps for detecting changes in Cyclin Z phosphorylation following treatment with this compound.

  • Cell Lysis:

    • After treating cells with this compound, wash plates twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

    • Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[2]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9]

    • Incubate the membrane with primary antibody (e.g., anti-p-CZ) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[2]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol provides a method for analyzing cell cycle distribution using propidium iodide (PI) staining.

  • Sample Preparation:

    • Culture and treat cells with this compound for the desired time.

    • Harvest cells (including any floating cells in the media) and wash once with PBS.

    • Resuspend the cell pellet (approx. 1x10^6 cells) in 500 µL of PBS.

  • Fixation:

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to the cell suspension to prevent clumping.[10]

    • Fix cells for at least 2 hours at -20°C. Samples can be stored at -20°C for several weeks.[10]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, ensuring the instrument is set to a low flow rate.[11]

    • Collect data for at least 10,000 events per sample.

    • Use the appropriate software to gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

References

Technical Support Center: Optimizing CBPD-268 Bioavailability for In Vivo Success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the CBP/p300 PROTAC degrader, CBPD-268. While published data indicates excellent oral bioavailability for this compound, this guide provides troubleshooting strategies and formulation guidance to address potential in vivo bioavailability challenges and to further optimize experimental outcomes.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Published studies report excellent oral bioavailability for this compound. Why might I be observing low or variable exposure in my in vivo experiments?

A1: Several factors can contribute to discrepancies in in vivo bioavailability, even for a compound with favorable intrinsic properties. These can include:

  • Formulation and Vehicle Selection: The choice of vehicle for administration is critical. An inappropriate vehicle can lead to poor dissolution or precipitation of the compound in the gastrointestinal tract.

  • Compound Stability: Degradation of the compound in the formulation or in the GI tract can reduce the amount of active drug available for absorption.

  • Animal Model and Physiology: Differences in the gastrointestinal physiology (e.g., pH, transit time) between different animal strains or species can impact drug absorption.

  • Dosing Procedure: Improper administration techniques can lead to inaccurate dosing and high variability.

  • Analytical Method Sensitivity: The bioanalytical method used to quantify this compound in plasma may lack the required sensitivity or be subject to matrix effects, leading to inaccurate measurements.

Q2: What are the initial steps to troubleshoot unexpectedly low oral bioavailability of this compound?

A2: A systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause of the issue.

G cluster_0 Troubleshooting Low Bioavailability start Low/Variable Bioavailability Observed formulation Verify Formulation (Clarity, Stability) start->formulation dosing Review Dosing Technique formulation->dosing analytics Validate Bioanalytical Method dosing->analytics reformulate Consider Formulation Optimization analytics->reformulate reformulate->formulation Iterate end Improved Bioavailability reformulate->end Optimization Successful

Caption: Troubleshooting workflow for low and variable oral bioavailability.

Q3: What formulation strategies can be employed to enhance the oral bioavailability of a compound like this compound, should the need arise?

A3: For compounds with solubility-limited absorption, various formulation strategies can be employed to enhance their bioavailability.[5] The choice of strategy often depends on the compound's specific physicochemical properties.

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[6]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[5][7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubilization and absorption of lipophilic drugs.[7][8]

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs.[7]

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Formulation

If you observe precipitation after preparing an aqueous-based formulation of this compound for oral gavage, consider the following steps:

  • Check pH and Buffer Capacity: The solubility of ionizable compounds can be highly pH-dependent. Ensure the pH of your vehicle is in a range where this compound is most soluble and that the buffer has sufficient capacity to resist pH changes upon administration into the stomach.

  • Incorporate Co-solvents: The addition of biocompatible co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or ethanol (B145695) can significantly improve the solubility of hydrophobic compounds.

  • Use of Surfactants: Surfactants like Tween® 80 or Cremophor® EL can help to keep the drug in solution and improve its wetting properties.

Issue: High Inter-animal Variability in Plasma Concentrations

High variability between animals can obscure the true pharmacokinetic profile of a compound. To address this:

  • Standardize Dosing Procedure: Ensure that the gavage technique is consistent and that the formulation is administered directly into the stomach.

  • Fasting Status: Standardize the fasting period for the animals before dosing, as the presence of food can significantly affect drug absorption.

  • Homogeneity of Formulation: If using a suspension, ensure that it is uniformly mixed before each administration to guarantee that each animal receives the correct dose.

Data Presentation

Comparison of Formulation Strategies

The following table summarizes the potential fold-increase in oral bioavailability observed with different formulation strategies for poorly soluble drugs, based on literature examples. Note: The actual fold-increase is highly compound-dependent.

Formulation StrategyPotential Fold-Increase in BioavailabilityKey AdvantagesConsiderations
Micronization/Nanosizing 2 to 5-foldSimple, well-established techniqueMay not be sufficient for very poorly soluble compounds
Amorphous Solid Dispersion 5 to 20-foldSignificant increase in solubility and dissolutionPotential for physical instability (recrystallization)
Lipid-Based (SMEDDS) 5 to 25-foldEnhances lymphatic transport, bypassing first-pass metabolismPotential for GI side effects at high doses
Cyclodextrin Complexation 2 to 10-foldIncreases solubility and stabilityLimited by the stoichiometry of the complex

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and oral bioavailability.

Methodology:

  • Preparation of the Pre-suspension:

    • Disperse 10 mg of this compound in 10 mL of a 0.5% (w/v) aqueous solution of a suitable stabilizer (e.g., Poloxamer 188 or HPMC).

    • Stir the mixture at 500 rpm for 30 minutes to ensure adequate wetting of the drug particles.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Homogenize at 1500 bar for 20 cycles.

    • Collect samples after every 5 cycles to monitor particle size reduction.

  • Particle Size Analysis:

    • Measure the particle size distribution of the nanosuspension using dynamic light scattering (DLS).

    • The target particle size is typically below 200 nm for optimal absorption.

  • Characterization:

    • Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions.

    • Confirm the crystalline state of the drug in the nanosuspension using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the oral bioavailability of a this compound formulation.

Methodology:

  • Animal Dosing:

    • Use male C57BL/6 mice (8-10 weeks old).

    • Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

    • Administer the this compound formulation via oral gavage at a dose of 10 mg/kg.

    • For the intravenous (IV) group, administer a solution of this compound (e.g., in a vehicle containing DMSO, PEG400, and saline) via the tail vein at a dose of 1 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) from the saphenous vein at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect the blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

    • The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Signaling Pathways and Workflows

This compound Mechanism of Action: CBP/p300 Degradation

This compound is a PROTAC that induces the degradation of the transcriptional co-activators CBP and p300. This is achieved by forming a ternary complex between CBP/p300, the E3 ubiquitin ligase Cereblon (CRBN), and this compound itself.

G cluster_1 This compound Induced Degradation Pathway CBPD268 This compound TernaryComplex Ternary Complex (this compound + CBP/p300 + CRBN) CBPD268->TernaryComplex CBP_p300 CBP/p300 CBP_p300->TernaryComplex CRBN CRBN E3 Ligase CRBN->TernaryComplex Ubiquitination Ubiquitination of CBP/p300 TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_CBP_p300 Degraded CBP/p300 Proteasome->Degraded_CBP_p300

Caption: Simplified signaling pathway of this compound mediated CBP/p300 degradation.

References

Technical Support Center: CBPD-268 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the CBP/p300 PROTAC degrader, CBPD-268.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased sensitivity to this compound in our cell line over time. What are the potential resistance mechanisms?

A1: Acquired resistance to PROTACs like this compound is a complex phenomenon. Based on studies with other PROTACs, several mechanisms could be at play in your cell line. These can be broadly categorized as follows:

  • Alterations in the E3 Ligase Machinery: this compound utilizes the Cereblon (CRBN) E3 ligase to target CBP/p300 for degradation. Any alterations in the components of the CRL4CRBN E3 ligase complex can impair the efficacy of this compound. This is a common mechanism of resistance to CRBN-recruiting PROTACs and immunomodulatory drugs (IMiDs)[1][2][3][4].

  • Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, to reduce the intracellular concentration of a therapeutic agent. Overexpression of Multidrug Resistance Protein 1 (MDR1 or ABCB1) has been shown to confer resistance to various PROTACs[5][6][7][8][9].

  • Target Protein Alterations: While less common for PROTACs compared to traditional inhibitors, mutations in the target proteins, CBP or p300, could potentially interfere with this compound binding or the formation of a stable ternary complex (this compound:CBP/p300:CRBN).

  • Activation of Bypass Signaling Pathways: Cells may develop resistance by activating alternative signaling pathways that compensate for the loss of CBP/p300 function, thereby promoting survival and proliferation.

Q2: How can we experimentally determine if our resistant cell line has altered E3 ligase machinery?

A2: To investigate alterations in the CRL4CRBN E3 ligase complex, you can perform the following experiments:

  • Western Blotting: Compare the protein expression levels of key components of the E3 ligase complex, such as CRBN, CUL4A, and DDB1, between your sensitive and resistant cell lines. A significant decrease in the expression of any of these proteins in the resistant line could explain the reduced efficacy of this compound.

  • Sanger or Next-Generation Sequencing (NGS): Sequence the CRBN gene in your resistant cell lines to identify any mutations that might impair its function or its interaction with this compound or the substrate.

  • Gene Expression Analysis (qPCR or RNA-seq): Analyze the mRNA levels of CRBN, CUL4A, and DDB1 to determine if the reduced protein expression is due to transcriptional downregulation.

Q3: What methods can be used to assess the involvement of drug efflux pumps in this compound resistance?

A3: To determine if increased drug efflux is contributing to resistance, consider the following approaches:

  • Gene and Protein Expression Analysis: Use qPCR and western blotting to compare the expression levels of key ABC transporters, particularly ABCB1 (MDR1), between your sensitive and resistant cell lines. A significant upregulation in the resistant line is a strong indicator of this resistance mechanism.

  • Co-treatment with Efflux Pump Inhibitors: Treat your resistant cells with this compound in combination with known MDR1 inhibitors, such as verapamil (B1683045) or elacridar. A restoration of sensitivity to this compound in the presence of these inhibitors would confirm the role of MDR1 in the observed resistance.

  • Intracellular Drug Accumulation Assays: Employ techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration of this compound in sensitive versus resistant cells. Lower accumulation in resistant cells would support the hypothesis of increased efflux.

Troubleshooting Guides

Issue: Unexpectedly high IC50 values for this compound in a new cell line.

Possible Cause: This could be due to intrinsic resistance mechanisms.

Troubleshooting Steps:

  • Baseline Expression Profile: Perform western blot and qPCR analysis to determine the basal expression levels of CBP, p300, CRBN, and MDR1 in the cell line. High basal expression of MDR1 or low expression of CRBN could explain the reduced sensitivity.

  • Functional Assays:

    • Proteasome Activity Assay: Ensure the proteasome is functional in your cell line, as its activity is essential for PROTAC-mediated degradation.

    • Ubiquitination Assay: Assess the overall ubiquitination levels in the cells to ensure the ubiquitin-proteasome system is active.

Issue: Development of resistance to this compound after prolonged treatment.

Possible Cause: This is likely due to acquired resistance.

Troubleshooting Steps:

  • Generate and Characterize Resistant Clones:

    • Culture cells in the presence of gradually increasing concentrations of this compound to select for resistant populations.

    • Isolate single-cell clones and confirm their resistance using cell viability assays.

  • Comparative Analysis of Sensitive vs. Resistant Clones:

    • Genomic and Transcriptomic Profiling: Perform whole-exome sequencing and RNA-sequencing to identify mutations and expression changes in genes related to the ubiquitin-proteasome system (CRBN, CUL4A, etc.), drug transport (ABCB1), and the target proteins (CREBBP, EP300).

    • Proteomic Analysis: Use mass spectrometry-based proteomics to compare the proteomes of sensitive and resistant cells to identify differentially expressed proteins that could contribute to resistance.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be observed in a cell line that has acquired resistance to this compound.

ParameterSensitive Cell LineResistant Cell LinePotential Implication
This compound IC50 10 nM500 nM50-fold resistance
CRBN Protein Level 1.0 (normalized)0.2 (normalized)Downregulation of E3 ligase component
CRBN mRNA Level 1.0 (normalized)0.3 (normalized)Transcriptional repression of CRBN
MDR1 Protein Level 1.0 (normalized)15.0 (normalized)Upregulation of drug efflux pump
ABCB1 mRNA Level 1.0 (normalized)25.0 (normalized)Transcriptional activation of ABCB1

Experimental Protocols

Protocol 1: Western Blotting for CRBN and MDR1
  • Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and run at 150V for 1-1.5 hours.

  • Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CRBN (e.g., 1:1000 dilution), MDR1 (e.g., 1:1000 dilution), and a loading control (e.g., GAPDH or β-actin, 1:5000 dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.

Protocol 2: Quantitative PCR (qPCR) for ABCB1 mRNA Expression
  • RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for ABCB1 and a housekeeping gene (e.g., GAPDH).

    • ABCB1 Forward Primer: 5'-GGCAGCAATGGAGGAAGATT-3'

    • ABCB1 Reverse Primer: 5'-TCCAATGTGTTCGGCATAGG-3'

  • Thermal Cycling: Perform qPCR using a standard three-step cycling protocol.

  • Data Analysis: Calculate the relative expression of ABCB1 in resistant cells compared to sensitive cells using the ΔΔCt method, normalized to the housekeeping gene.

Visualizations

cluster_cell Cancer Cell CBPD_268_in This compound CBP_p300 CBP/p300 CBPD_268_in->CBP_p300 Binds CRBN CRBN CBPD_268_in->CRBN Recruits Proteasome Proteasome CBP_p300->Proteasome Degradation Ternary_Complex Ternary Complex (CBP/p300-CBPD-268-CRBN) CUL4 CUL4-DDB1 CRBN->CUL4 Part of complex CUL4->Ternary_Complex Ubiquitination Ub Ubiquitin Ub->CBP_p300 Polyubiquitination

Caption: Mechanism of action of this compound leading to CBP/p300 degradation.

cluster_resistance Potential Resistance Mechanisms to this compound cluster_efflux Increased Drug Efflux cluster_e3 E3 Ligase Alteration cluster_target Target Alteration MDR1 MDR1 Pump (Upregulated) CBPD_268_out This compound CBPD_268_out->MDR1 Pumped out CRBN_mut CRBN Mutation or Downregulation Ternary_Formation Ternary Complex Formation Blocked CRBN_mut->Ternary_Formation Prevents CBP_p300_mut CBP/p300 Mutation Binding_Block This compound Binding Impaired CBP_p300_mut->Binding_Block Causes cluster_workflow Experimental Workflow for Investigating Resistance cluster_molecular Molecular Analysis cluster_functional Functional Assays Start Observe Decreased Sensitivity to this compound Generate_Resistant Generate Resistant Cell Line Start->Generate_Resistant Characterize_IC50 Confirm Resistance (IC50 Shift) Generate_Resistant->Characterize_IC50 Molecular_Analysis Molecular Analysis Characterize_IC50->Molecular_Analysis Functional_Assays Functional Assays Characterize_IC50->Functional_Assays Conclusion Identify Resistance Mechanism(s) Molecular_Analysis->Conclusion Functional_Assays->Conclusion WB Western Blot (CRBN, MDR1) qPCR qPCR (ABCB1, CRBN) Seq Sequencing (CRBN) Efflux_Inhibition MDR1 Inhibitor Co-treatment Drug_Accumulation Intracellular Drug Concentration

References

Technical Support Center: Managing CBPD-268-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to CBPD-268-induced cytotoxicity in normal, non-cancerous cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

A1: this compound is an orally bioavailable Proteolysis-Targeting Chimera (PROTAC) that potently and selectively degrades the transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2][3] These proteins are crucial epigenetic regulators involved in gene transcription.[1] While their degradation is therapeutic in cancer cells that are dependent on them, CBP and p300 are also essential for the normal function and survival of healthy cells. Their depletion can disrupt normal cellular processes, leading to cytotoxicity.

Q2: Is this compound expected to be toxic to normal cells?

A2: Preclinical studies in mice and rats have shown that this compound is well-tolerated and has a therapeutic index greater than 10.[2][4][5] This suggests a window where it is effective against cancer cells with an acceptable level of toxicity to the whole organism. However, at the cellular level, some degree of cytotoxicity in normal cells is possible and expected due to the fundamental role of CBP/p300 in cellular function.

Q3: What are the potential on-target, off-tumor toxicities of this compound?

A3: Since this compound's mechanism of action is the degradation of CBP/p300, any observed toxicity in normal cells is likely an "on-target" effect. CBP/p300 are vital for numerous biological processes, including cell proliferation, differentiation, and metabolism. Therefore, their degradation in normal tissues could potentially lead to side effects in rapidly dividing cells (e.g., bone marrow, gastrointestinal tract) or in tissues sensitive to metabolic changes.

Q4: Can co-administration of other agents reduce this compound-induced cytotoxicity in normal cells?

A4: While specific studies on co-administration with this compound are not yet available, general strategies to mitigate chemotherapy-induced cytotoxicity could be explored. These include the use of cytoprotective agents, antioxidants, and growth factors. However, it is crucial to first establish a clear cytotoxic effect of this compound on normal cells in your experimental system. Any potential protective agent should be thoroughly evaluated to ensure it does not interfere with the anti-cancer efficacy of this compound.

Q5: Should I be concerned about using antioxidants with this compound?

A5: The use of antioxidants with cancer therapies is a subject of debate.[2] While they can protect normal cells from oxidative stress, there is a concern that they might also reduce the efficacy of anti-cancer drugs that rely on the generation of reactive oxygen species (ROS) to kill cancer cells.[1][2] The mechanism of this compound is targeted protein degradation, not direct ROS production. However, downstream effects of CBP/p300 degradation might involve cellular stress pathways. Therefore, the impact of antioxidants should be carefully evaluated in vitro before in vivo studies.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in normal cell lines at low concentrations of this compound.

Possible Cause Suggested Solution
Cell line is particularly sensitive to CBP/p300 degradation. - Use a panel of different normal cell lines to determine a therapeutic window.- Compare the sensitivity of normal cells to that of your cancer cell lines of interest.- Consider using a lower, non-toxic concentration of this compound as a baseline for cytoprotection experiments.
Experimental error. - Verify the concentration of your this compound stock solution.- Ensure accurate pipetting and cell seeding densities.- Check for contamination in your cell cultures.
Off-target effects. - While this compound is reported to be selective, off-target effects are always a possibility with new molecules. A western blot for key cellular proteins can help to rule out widespread, non-specific protein degradation.

Issue 2: A potential cytoprotective agent is reducing the anti-cancer efficacy of this compound.

Possible Cause Suggested Solution
Interference with this compound uptake or mechanism. - Evaluate the effect of the cytoprotective agent on CBP/p300 degradation in cancer cells using Western blotting. The agent should not prevent the degradation of the target proteins.- Perform combination index studies (e.g., Chou-Talalay method) to determine if the interaction is synergistic, additive, or antagonistic.
The cytoprotective agent has growth-promoting effects on cancer cells. - Assess the effect of the cytoprotective agent alone on cancer cell proliferation.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data from in vitro cytotoxicity and cytoprotection experiments.

Table 1: Cytotoxicity of this compound in Cancer vs. Normal Cell Lines (Example Data)

Cell LineCell TypeIC50 (nM) after 72h
VCaPProstate Cancer0.5
22Rv1Prostate Cancer1.2
PNT1ANormal Prostate Epithelium50
HUVECNormal Endothelial>100

Table 2: Effect of Cytoprotective Agent 'X' on this compound-Induced Cytotoxicity in Normal Cells (Example Data)

Treatment GroupCell Viability (%)
Vehicle Control100
This compound (50 nM)45
Cytoprotective Agent 'X' (10 µM)98
This compound (50 nM) + Agent 'X' (10 µM)85

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).

  • Incubate for the desired time period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Evaluation of a Cytoprotective Agent

Objective: To assess the ability of a cytoprotective agent to reduce this compound-induced cytotoxicity in normal cells.

Methodology:

  • Follow steps 1 and 2 of the MTT assay protocol.

  • Prepare four treatment groups in complete medium:

    • Vehicle Control

    • This compound at a cytotoxic concentration (e.g., near the IC50 value for the normal cell line)

    • Cytoprotective agent at a non-toxic concentration

    • This compound + Cytoprotective agent

  • Treat the cells and incubate for 72 hours.

  • Perform the MTT assay as described in Protocol 1 (steps 6-10).

  • Compare the cell viability between the "this compound" and "this compound + Cytoprotective agent" groups to determine the protective effect.

Visualizations

CBPD_268_Mechanism cluster_cell Cell CBPD_268 This compound Ternary_Complex Ternary Complex (CBP/p300-CBPD-268-CRBN) CBPD_268->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degraded CBP/p300 Proteasome->Degradation

Caption: Mechanism of action of this compound as a PROTAC degrader of CBP/p300.

Experimental_Workflow start Start: Observe Cytotoxicity in Normal Cells step1 Determine IC50 of this compound in Normal and Cancer Cell Lines start->step1 step2 Select Potential Cytoprotective Agents (e.g., Antioxidants, Growth Factors) step1->step2 step3 Evaluate Cytotoxicity of Protective Agent Alone step2->step3 decision1 Is Agent Toxic? step3->decision1 step4 Co-treat Normal Cells with This compound and Protective Agent decision1->step4 No end_fail End: Re-evaluate Agent or Strategy decision1->end_fail Yes step5 Assess Cell Viability (e.g., MTT Assay) step4->step5 decision2 Cytotoxicity Reduced? step5->decision2 step6 Validate on Cancer Cell Efficacy: Co-treat Cancer Cells decision2->step6 Yes decision2->end_fail No decision3 Efficacy Maintained? step6->decision3 end_success End: Successful Cytoprotective Strategy decision3->end_success Yes decision3->end_fail No

Caption: Workflow for evaluating a potential cytoprotective agent.

Troubleshooting_Logic start High Cytotoxicity in Normal Cells Observed q1 Is the Cell Line Known to be Sensitive? start->q1 a1_yes Consider using a more resistant normal cell line. q1->a1_yes Yes q2 Were Experimental Controls Normal? q1->q2 No a2_no Check Reagent Concentrations, Cell Seeding, and for Contamination. q2->a2_no No q3 Is there evidence of off-target effects? q2->q3 Yes a3_yes Perform proteomic analysis to identify off-targets. q3->a3_yes Yes a3_no Proceed with cytoprotection experiments. q3->a3_no No

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: CBPD-268 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing dose-response experiments for CBPD-268.

Troubleshooting Guide: Common Issues in this compound Dose-Response Assays

This guide addresses specific challenges that may arise during experimentation with this compound and offers targeted solutions.

Problem Potential Cause Recommended Solution
High Variability Between Replicates Inconsistent cell plating can lead to uneven cell distribution. Pipetting errors during serial dilutions or compound addition can also contribute. Edge effects in microplates may cause evaporation and temperature fluctuations.[1]Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent techniques. To mitigate edge effects, fill outer wells with sterile media or PBS to act as a humidity barrier.[1]
No Dose-Response (Flat Curve) The tested concentrations of this compound may be outside its effective range. The compound may have precipitated out of the solution. The chosen assay endpoint or incubation time may not be optimal.Conduct a broad range-finding study with concentrations spanning several orders of magnitude.[2] Visually inspect this compound dilutions for precipitation before adding them to cells.[1] Ensure the assay measures a relevant biological outcome and that the incubation period is sufficient for the compound to take effect.
Incomplete Curve (No Top or Bottom Plateau) The range of this compound concentrations may be too narrow to capture the full sigmoidal response.[3]Extend the concentration range in both higher and lower directions until clear upper and lower plateaus are observed.[3][4]
Unusual Curve Shape (e.g., Biphasic) This compound may have off-target effects at higher concentrations or possess multiple mechanisms of action.This may represent a true biological effect. Consider using a non-linear regression model that can accommodate biphasic curves. Further experiments may be needed to investigate the different mechanisms.[4]

Experimental Protocols: Key Experiments for this compound

A detailed methodology for generating a dose-response curve for this compound is provided below.

Protocol: Determining the IC50 of this compound in Prostate Cancer Cell Lines

This compound has shown potent anti-proliferative effects in androgen receptor-positive prostate cancer cell lines such as 22Rv1, LNCaP, and VCaP.[5][6]

  • Cell Seeding:

    • Culture 22Rv1, LNCaP, or VCaP cells as per the supplier's instructions.

    • Harvest cells during the exponential growth phase.

    • Seed cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well).

    • Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution to achieve the desired concentration range (e.g., 0 to 1000 nM).[5]

    • Add the diluted this compound to the appropriate wells, ensuring the final DMSO concentration is non-toxic (typically ≤ 0.5%).[1]

  • Incubation:

    • Incubate the cells with this compound for a period of 4 days.[5]

  • Cell Viability Assay:

    • Utilize a suitable cell viability assay, such as CellTiter-Glo® or MTT, following the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data with the vehicle control set to 100%.

    • Plot the normalized response against the log of the this compound concentration.

    • Fit the data using a four-parameter logistic (4PL) regression model to determine the IC50 value.[4]

Data Presentation: Quantitative Data for this compound

The following table summarizes the reported in vitro efficacy of this compound.

Cell Line IC50 (nM) Incubation Time
22Rv13.74 days
LNCaP10.34 days
VCaP4.64 days

Data sourced from MedchemExpress.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and orally active CBP/p300 PROTAC degrader.[5] It works by inducing the degradation of CBP/p300 proteins, which are key epigenetic regulators, leading to the inhibition of cell growth in androgen receptor-positive prostate cancer cells.[6]

Q2: What should I do if my dose-response curve is not sigmoidal?

A2: If your curve is not sigmoidal, it may indicate that the standard four-parameter logistic model is not the best fit.[4] Consider if the curve is incomplete and requires a wider range of concentrations.[3] If the curve appears biphasic, another non-linear regression model may be more appropriate.[4]

Q3: How can I minimize variability in my cell-based assays?

A3: To reduce variability, maintain a consistent cell seeding density and use cells with a low passage number.[1] Prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[1]

Q4: What is the significance of the Hill Slope in a dose-response curve?

A4: The Hill Slope describes the steepness of the curve. A slope of less than 1 indicates a shallower curve, while a slope greater than 1 suggests a steeper curve.[4] This parameter can provide insights into the binding dynamics of the compound.

Q5: How do I choose the right concentration range for my initial experiments?

A5: For a new compound, it is beneficial to start with a wide range of doses to better characterize the dose-response relationship.[2] Based on existing data for this compound, a range of 0 to 1000 nM has been shown to be effective.[5]

Mandatory Visualizations

experimental_workflow start Start: Cell Seeding (e.g., 22Rv1, LNCaP, VCaP) compound_prep Prepare this compound Serial Dilutions (e.g., 0-1000 nM) start->compound_prep treatment Add Compound to Cells compound_prep->treatment incubation Incubate for 4 Days treatment->incubation viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis: - Normalize to Control - Plot Dose vs. Response - 4PL Curve Fit viability_assay->data_analysis end End: Determine IC50 data_analysis->end

Caption: Experimental workflow for this compound IC50 determination.

signaling_pathway cluster_ternary Ternary Complex Formation CBPD268 This compound (PROTAC Degrader) CRBN CRBN (E3 Ligase) CBPD268->CRBN binds CBP_p300 CBP/p300 CBPD268->CBP_p300 binds Ubiquitination Ubiquitination CBP_p300->Ubiquitination is tagged for Proteasome Proteasome Ubiquitination->Proteasome leads to Degradation CBP/p300 Degradation Proteasome->Degradation CellGrowth Cell Growth Inhibition Degradation->CellGrowth results in

Caption: this compound mechanism of action via protein degradation.

References

Technical Support Center: Overcoming Poor Permeability of CBPD-268 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the permeability of CBPD-268 in experimental assays.

Clarification on this compound Permeability

Contrary to the premise of inherent poor permeability, published data consistently describe this compound as a potent, orally active CBP/p300 PROTAC degrader with "excellent oral bioavailability" and a "good ADME profile" in preclinical models.[1][2][3][4] This suggests that any observations of poor permeability in in vitro assays are likely due to the specific conditions of the assay system rather than an intrinsic property of the molecule. This guide will therefore focus on optimizing in vitro permeability assays to accurately reflect the known favorable in vivo characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing low apparent permeability (Papp) for this compound in our Caco-2 assay. Why might this be happening?

A1: Low Papp values for this compound in a standard Caco-2 assay are a common challenge associated with PROTAC molecules. PROTACs are typically large molecules that fall "beyond the Rule of Five" and can exhibit low aqueous solubility and high non-specific binding to plasticware.[5][6] This can lead to low recovery and an underestimation of the true permeability. Additionally, this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) expressed in Caco-2 cells, which actively pump the compound out of the cells, resulting in a lower measured apical-to-basolateral (A-to-B) permeability.

Q2: How can we improve the recovery and obtain more accurate permeability data for this compound in our Caco-2 assay?

A2: To improve recovery and obtain more reliable data, consider the following optimizations:

  • Addition of Bovine Serum Albumin (BSA): Including a low concentration of BSA (e.g., 0.5-1%) in the basolateral (and sometimes apical) chamber can significantly reduce non-specific binding of this compound to the assay plates and improve its solubility in the assay buffer.

  • pH Adjustment: Using a pH gradient (e.g., pH 6.5 in the apical chamber and pH 7.4 in the basolateral chamber) can better mimic physiological conditions in the small intestine and may improve the permeability of certain compounds.[7]

  • Use of Efflux Pump Inhibitors: To determine if this compound is a substrate of efflux pumps, co-incubate with known inhibitors such as verapamil (B1683045) (for P-gp).[8] A significant increase in the A-to-B Papp value in the presence of an inhibitor would confirm efflux activity.

Q3: Is the Parallel Artificial Membrane Permeability Assay (PAMPA) suitable for assessing this compound permeability?

A3: While PAMPA is a useful high-throughput screen for passive permeability, it may not be the most suitable assay for PROTACs like this compound. PAMPA only measures passive diffusion and does not account for the active transport and efflux pathways that are often relevant for large molecules. Therefore, the Caco-2 assay, which utilizes a cell monolayer expressing relevant transporters, is generally considered more predictive of in vivo oral absorption for complex molecules like this compound.[9]

Q4: What is the mechanism of action of this compound?

A4: this compound is a Proteolysis-Targeting Chimera (PROTAC) that selectively degrades the transcriptional coactivators CBP and p300.[3][4] It does this by simultaneously binding to CBP/p300 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CBP/p300. In the context of prostate cancer, CBP/p300 are coactivators for the Androgen Receptor (AR), and their degradation leads to the inhibition of AR signaling and suppression of tumor growth.[10][11][12][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in Caco-2 assay 1. Low recovery due to non-specific binding or poor solubility.2. Active efflux by transporters like P-gp.1. Incorporate 0.5-1% BSA into the basolateral buffer.2. Ensure the final DMSO concentration is low (<1%).3. Perform a bi-directional assay (A-to-B and B-to-A) to determine the efflux ratio.4. Co-incubate with an efflux pump inhibitor (e.g., verapamil).
High variability between replicate wells 1. Inconsistent cell monolayer integrity.2. Pipetting errors.3. Compound precipitation.1. Monitor Transepithelial Electrical Resistance (TEER) to ensure monolayer confluence.2. Use calibrated pipettes and careful technique.3. Visually inspect for precipitation and consider adjusting the compound concentration or buffer composition.
Low % recovery (<70%) in Caco-2 assay 1. Non-specific binding to assay plates.2. Compound instability in the assay buffer.3. Cellular metabolism.1. Add BSA to the assay buffer.2. Use silanized or low-binding plates.3. Shorten the incubation time.4. Analyze for major metabolites via LC-MS/MS.
High efflux ratio (>2) in Caco-2 assay This compound is likely a substrate of an efflux transporter (e.g., P-gp, BCRP).This is an important finding and helps to characterize the compound's transport mechanism. To confirm the specific transporter, use selective inhibitors.

Quantitative Data Summary

While specific permeability data for this compound is not publicly available, the following table provides representative data for a typical PROTAC molecule in a Caco-2 assay, illustrating the potential effects of assay optimization.

Compound Assay Condition Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio % Recovery
PROTAC X Standard Buffer0.55.010.055%
PROTAC X + 1% BSA in Basolateral1.25.54.685%
PROTAC X + Verapamil (100 µM)2.55.22.182%
Atenolol Standard Buffer0.20.31.5>90%
Propranolol Standard Buffer20.022.01.1>90%

Experimental Protocols

Caco-2 Permeability Assay (Optimized for PROTACs)
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values > 200 Ω·cm².

  • Preparation of Dosing Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 10 µM. The final DMSO concentration should be ≤ 1%.

  • Assay Procedure (Apical to Basolateral - A→B): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add fresh transport buffer containing 1% BSA to the basolateral chamber. c. Add the this compound dosing solution to the apical chamber. d. Incubate at 37°C with 5% CO₂ on an orbital shaker. e. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at t=0 and the final time point.

  • Assay Procedure (Basolateral to Apical - B→A): a. Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Analyze the concentration of this compound in all samples by LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) and allow the solvent to evaporate.

  • Preparation of Solutions: Prepare a donor solution of this compound in a buffer at a relevant pH (e.g., pH 6.5). Prepare an acceptor buffer (e.g., pH 7.4).

  • Assay Assembly: Add the acceptor buffer to a 96-well acceptor plate. Place the lipid-coated filter plate on top of the acceptor plate. Add the donor solution to the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Sample Analysis: Measure the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Calculation: Calculate the permeability coefficient (Pe) based on the final concentrations in the donor and acceptor wells.

Visualizations

This compound Mechanism of Action

Caption: Mechanism of action of this compound in prostate cancer cells.

Troubleshooting Workflow for Low Permeability

Troubleshooting_Workflow Start Low Papp observed for This compound in Caco-2 Assay CheckRecovery Check % Recovery Start->CheckRecovery LowRecovery Recovery < 70% CheckRecovery->LowRecovery Yes GoodRecovery Recovery > 70% CheckRecovery->GoodRecovery No OptimizeRecovery Optimize for Recovery: - Add BSA to basolateral buffer - Use low-binding plates LowRecovery->OptimizeRecovery CheckEfflux Determine Efflux Ratio (Papp B>A / Papp A>B) GoodRecovery->CheckEfflux ReassessPermeability Re-evaluate Papp with optimized conditions OptimizeRecovery->ReassessPermeability HighEfflux Efflux Ratio > 2 CheckEfflux->HighEfflux Yes LowEfflux Efflux Ratio < 2 CheckEfflux->LowEfflux No InvestigateEfflux Investigate specific transporters: - Use inhibitors (e.g., verapamil) - Compare with transporter-overexpressing cell lines HighEfflux->InvestigateEfflux LowEfflux->ReassessPermeability InvestigateEfflux->ReassessPermeability

Caption: Troubleshooting workflow for low this compound permeability in Caco-2 assays.

References

CBPD-268 batch-to-batch consistency issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CBPD-268

Disclaimer: this compound is a potent, orally efficacious PROTAC degrader of CBP/p300 proteins currently under investigation for the treatment of castration-resistant prostate cancer.[1][2][3][4][5] This document addresses potential batch-to-batch consistency issues to support researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the IC50 value of this compound between a new batch and our previous lot. What are the potential causes?

A1: A shift in the IC50 value is a primary indicator of batch-to-batch variability. Several factors can contribute to this discrepancy:

  • Purity Differences: Even minor variations in the percentage of the active compound can lead to altered potency.[6] The presence of inactive isomers or impurities from the synthesis process can reduce the effective concentration of this compound.

  • Compound Stability: Improper storage conditions (e.g., exposure to light, humidity, or incorrect temperatures) can lead to compound degradation over time, resulting in reduced activity.[6]

  • Residual Solvents or Reagents: Materials left over from the synthesis and purification process might interfere with the biological assay.[6]

  • Experimental Consistency: It is crucial to ensure that all experimental parameters, such as cell passage number, reagent sources, and incubation times, remain consistent between experiments.[7][8]

Q2: How can our lab independently verify the identity and purity of a new batch of this compound?

A2: Independent verification is a critical step in troubleshooting batch-to-batch inconsistencies. The following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): This technique is essential for determining the purity of the compound by separating it from any potential impurities.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method confirms the molecular weight of the compound, verifying its identity, and can also provide purity information.[7][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the compound, confirming that the correct molecule has been synthesized.[6][7]

Q3: My experiments are showing inconsistent results, but the Certificate of Analysis (CoA) for the new batch of this compound looks identical to the old one. What else could be the problem?

A3: While the CoA is a valuable document, it may not capture all potential sources of variability. Consider the following:

  • Compound Solubility: Ensure that this compound is fully dissolved in your vehicle solvent (e.g., DMSO) and that the stock solution is freshly prepared. Precipitated compound can lead to inaccurate concentrations in your assays.[7]

  • Cell Line Integrity: Use authenticated, low-passage cell lines. High-passage numbers can lead to genetic drift, altering the cellular response to treatment.[8]

  • Assay-Specific Interference: The compound itself might interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay). It's advisable to run a control experiment to test for such interference.[8]

Troubleshooting Guides

Issue: Lower-than-Expected Potency in a Cell-Based Assay

If a new batch of this compound shows a significantly higher IC50 value (lower potency) than expected, follow this troubleshooting workflow:

G cluster_0 Initial Checks cluster_1 Experimental Validation cluster_2 Analytical Verification cluster_3 Resolution start New Batch Shows Low Potency check_coa Compare CoA of New vs. Old Batch (Purity, Impurity Profile) start->check_coa check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage prep_fresh Prepare Fresh Stock Solutions (Visually inspect for precipitation) check_coa->prep_fresh CoA OK? check_storage->prep_fresh standardize_assay Standardize Assay Conditions (Cell passage, seeding density) prep_fresh->standardize_assay run_qc_assay Run QC Potency Assay (Dose-response with controls) standardize_assay->run_qc_assay analytical_chem Perform Independent Analytical Chemistry (LC-MS, HPLC, NMR) run_qc_assay->analytical_chem Potency Still Low? compare_data Compare Data to Reference Standard analytical_chem->compare_data contact_supplier Contact Supplier with Data compare_data->contact_supplier Data Mismatch? quarantine_batch Quarantine Suspect Batch compare_data->quarantine_batch

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Data Presentation

When comparing batches, it is essential to systematically document and compare key analytical and functional parameters. Below is a hypothetical table illustrating data from two different batches of this compound to highlight potential variability.

ParameterBatch A (Reference)Batch B (New)Acceptable RangePotential Action if Out of Range
Purity (by HPLC) 99.5%97.1%≥ 98.0%Contact supplier; consider re-purification if possible.
Identity (by LC-MS) Matches Expected MWMatches Expected MWMust MatchIf mismatched, quarantine batch immediately.
IC50 (VCaP Cells) 0.03 nM0.5 nM≤ 0.1 nMPerform further analytical tests to identify cause.
Appearance White Crystalline SolidOff-white PowderWhite Crystalline SolidMay indicate impurity or degradation.

This table demonstrates how a lower purity in Batch B could correlate with its reduced potency (higher IC50).

Experimental Protocols

Protocol 1: Purity and Identity Confirmation by LC-MS

Objective: To determine the purity of a new this compound batch and confirm its molecular weight.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO). Dilute this stock to a final concentration of 10 µg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at an appropriate wavelength.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Purity: Calculate the purity of the new batch by comparing the area of the main peak to the total area of all peaks in the chromatogram.

    • Identity: Compare the observed mass-to-charge ratio (m/z) from the mass spectrum with the theoretical molecular weight of this compound.

Protocol 2: Cell-Based Potency Assay (IC50 Determination)

Objective: To evaluate the biological potency of a new this compound batch by determining its half-maximal inhibitory concentration (IC50) in a cancer cell line (e.g., VCaP).

Methodology:

  • Cell Seeding: Plate VCaP cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Preparation: Perform a serial dilution of the this compound batch and a reference standard, starting from a high concentration (e.g., 1 µM).

  • Treatment: Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours).

  • Viability Assay: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure the relative number of viable cells.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Mandatory Visualizations

This compound Mechanism of Action

This compound is a PROTAC (Proteolysis Targeting Chimera) that degrades the transcriptional co-activators CBP and p300. These proteins are crucial for the function of the Androgen Receptor (AR), a key driver of prostate cancer growth.[1][3]

G cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Downstream Effect CBPD268 This compound CBP_p300 CBP/p300 CBPD268->CBP_p300 Binds to CRBN CRBN (E3 Ligase) CBPD268->CRBN Recruits Proteasome Proteasome CBP_p300->Proteasome Targeted for Degradation AR Androgen Receptor (AR) CBP_p300->AR Co-activates CRBN->CBP_p300 Ubiquitinates Ub Ubiquitin Cell_Growth Prostate Cancer Cell Growth Proteasome->Cell_Growth Inhibition Gene_Expression AR-mediated Gene Expression AR->Gene_Expression Drives Gene_Expression->Cell_Growth Promotes

Experimental Workflow for New Batch Validation

G

Caption: A standardized workflow for validating new compound batches.

References

Validation & Comparative

Validating CBPD-268 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CBPD-268, a potent proteolysis-targeting chimera (PROTAC) degrader of the transcriptional co-activators CREB-binding protein (CBP) and p300, with alternative molecules for validating target engagement in cellular models. We present supporting experimental data, detailed protocols for key assays, and visualizations to elucidate signaling pathways and experimental workflows.

Introduction to this compound

This compound is a highly potent and orally bioavailable PROTAC that induces the degradation of CBP and p300 proteins.[1][2] It is composed of a ligand that binds to the bromodomain of CBP/p300 (derived from GNE-049) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This dual binding brings CBP/p300 into close proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome. By degrading these critical co-activators of the androgen receptor (AR), this compound effectively downregulates AR signaling, which is a key driver in castration-resistant prostate cancer (CRPC).[2]

Performance Comparison: PROTAC Degraders vs. Bromodomain Inhibitor

This guide compares the cellular activity of this compound with another potent CBP/p300 degrader, CBPD-409, and a selective CBP/p300 bromodomain inhibitor, CCS1477.

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound, CBPD-409, and CCS1477 in relevant prostate cancer cell lines.

Compound Mechanism of Action Target(s) Cell Line DC50 (nM) *Dmax (%)
This compound PROTAC DegraderCBP/p300VCaP, LNCaP, 22Rv1≤0.03>95
CBPD-409 PROTAC DegraderCBP/p300VCaP, LNCaP, 22Rv10.2 - 0.4>95

DC50: Half-maximal degradation concentration. Data from[3][4]

Compound Cell Line IC50 (nM) *
This compound 22Rv1Not available
VCaPNot available
CBPD-409 22Rv11.2 - 2.0
VCaP, LNCaP1.2 - 2.0
CCS1477 22Rv196
VCaP49

IC50: Half-maximal inhibitory concentration for cell proliferation. Data from[4][5][6][7]

Compound Target Binding Affinity (Kd, nM)
CCS1477 p3001.3
CBP1.7
BRD4222

Kd: Dissociation constant. Data from[5][6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for CBP/p300 Degradation

This protocol is used to quantify the reduction in CBP and p300 protein levels following treatment with a PROTAC degrader.

1. Cell Culture and Treatment:

  • Seed prostate cancer cells (e.g., VCaP, 22Rv1) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with varying concentrations of the PROTAC (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Collect the supernatant and determine the protein concentration using a BCA assay.

4. Sample Preparation and SDS-PAGE:

  • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for CBP, p300, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

7. Detection and Analysis:

  • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize the levels of CBP and p300 to the loading control to determine the percentage of degradation.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9][10][11]

1. Cell Seeding and Treatment:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

  • Allow the cells to attach overnight.

  • Treat the cells with a serial dilution of the test compound (e.g., this compound, CCS1477) or vehicle control and incubate for the desired period (e.g., 72 hours).

2. Assay Procedure:

  • Equilibrate the plate to room temperature for approximately 30 minutes.[10][12]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10][12]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][12]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][12]

3. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the number of viable cells.

  • Calculate the IC50 value by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[13][14][15][16][17]

1. Cell Treatment:

  • Treat intact cells with the test compound or vehicle control for a defined period.

2. Heat Challenge:

  • Heat the cell suspensions or lysates to a range of temperatures in a thermal cycler.

3. Lysis and Fractionation:

  • Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

4. Protein Detection:

  • Analyze the amount of soluble target protein (CBP/p300) in the supernatant by Western blot or other detection methods like ELISA or mass spectrometry.

5. Data Analysis:

  • Plot the amount of soluble protein against the temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

NanoBRET™ Target Engagement Assay

NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can quantitatively measure compound binding to a target protein in living cells.

1. Cell Preparation:

  • Transfect cells with a plasmid encoding the target protein (CBP or p300) fused to NanoLuc® luciferase.

2. Assay Execution:

  • Add a cell-permeable fluorescent tracer that binds to the target protein's active site.

  • Treat the cells with varying concentrations of the test compound.

  • If the compound binds to the target, it will compete with the tracer, leading to a decrease in the BRET signal.

3. Data Analysis:

  • Measure the BRET signal using a plate reader.

  • The IC50 value for target engagement can be determined from the dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathway, a general experimental workflow, and a logical comparison of the discussed molecules.

AR_Signaling_Pathway cluster_nucleus Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Binds to CBP_p300 CBP/p300 CBP_p300->AR Co-activates Proteasome Proteasome CBP_p300->Proteasome Degradation Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Androgen Androgen Androgen->AR Activates CBPD_268 This compound CBPD_268->CBP_p300 Binds to CRBN CRBN E3 Ligase CBPD_268->CRBN Recruits CRBN->CBP_p300 Ubiquitinates CCS1477 CCS1477 CCS1477->CBP_p300 Inhibits (Bromodomain)

Caption: Androgen Receptor signaling pathway and points of intervention.

Target_Engagement_Workflow cluster_assays Target Engagement & Downstream Effects Start Start: Treat cells with This compound Degradation Assess Protein Degradation (Western Blot) Start->Degradation Binding Confirm Direct Binding (CETSA / NanoBRET) Start->Binding Viability Measure Cellular Viability (CellTiter-Glo) Start->Viability Data_Analysis Data Analysis: - DC50 - Thermal Shift - BRET IC50 - Proliferation IC50 Degradation->Data_Analysis Binding->Data_Analysis Viability->Data_Analysis Conclusion Conclusion: Validate Target Engagement and Cellular Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for validating this compound target engagement.

Compound_Comparison cluster_degraders PROTAC Degraders cluster_inhibitor Bromodomain Inhibitor CBPD_268 This compound (Removes Protein) CBP_p300 CBP/p300 Target CBPD_268->CBP_p300 Degrades CBPD_409 CBPD-409 (Removes Protein) CBPD_409->CBP_p300 Degrades CCS1477 CCS1477 (Blocks Function) CCS1477->CBP_p300 Inhibits

Caption: Logical comparison of compound mechanisms of action.

References

CBPD-268: A Comparative Efficacy Analysis Against Competing CBP/p300-Targeting Compounds in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of CBPD-268, a novel CBP/p300 PROTAC degrader, against competitor compounds targeting the same pathway in the context of castration-resistant prostate cancer (CRPC). The analysis is based on publicly available preclinical data.

Introduction

This compound is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the transcriptional co-activators CREB-binding protein (CBP) and p300.[1] These proteins are critical for the function of the Androgen Receptor (AR), a key driver of prostate cancer growth and progression.[2] In castration-resistant prostate cancer, where tumors no longer respond to androgen deprivation therapy, the AR signaling pathway often remains active. By targeting CBP/p300, this compound represents a promising therapeutic strategy to overcome resistance to conventional anti-androgen therapies.

This guide compares the efficacy of this compound with that of other CBP/p300-targeting compounds:

  • CCS1477 (Inobrodib): A small molecule inhibitor of the bromodomain of p300/CBP.[3][4][5][6]

  • GNE-049: A potent and selective inhibitor of the CBP/p300 bromodomain.[2][7]

  • Enzalutamide: A second-generation androgen receptor antagonist.[8][9][10][11]

Mechanism of Action

This compound functions as a PROTAC, a bifunctional molecule that simultaneously binds to the target protein (CBP/p300) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of CBP/p300. In contrast, CCS1477 and GNE-049 are bromodomain inhibitors that prevent the interaction of CBP/p300 with acetylated histones, thereby inhibiting their transcriptional co-activator function. Enzalutamide directly antagonizes the androgen receptor, preventing its activation by androgens.

cluster_0 This compound (PROTAC) cluster_1 Competitor Compounds (Inhibitors) CBPD268 This compound CBP_p300 CBP/p300 CBPD268->CBP_p300 binds E3_Ligase E3 Ligase CBPD268->E3_Ligase recruits Ubiquitination Ubiquitination CBP_p300->Ubiquitination E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Competitor CCS1477 / GNE-049 CBP_p300_inhib CBP/p300 Competitor->CBP_p300_inhib inhibits bromodomain Inhibition Inhibition AR Androgen Receptor CBP_p300_inhib->AR co-activates Gene_Transcription Gene Transcription CBP_p300_inhib->Gene_Transcription blocks AR->Gene_Transcription Enzalutamide Enzalutamide Enzalutamide->AR antagonizes

Fig. 1: Mechanism of Action Comparison.

Efficacy Data

In Vitro Efficacy

The following table summarizes the in vitro potency of this compound and its competitors in various prostate cancer cell lines.

CompoundCell LineAssay TypePotency (nM)Reference
This compound VCaP, LNCaP, 22Rv1DC50≤0.03[1][12][13]
CCS1477 VCaPIC5049[6][14]
22Rv1IC5096[6][14]
GNE-049 LNCaPIC50~100-300[7]
22Rv1IC50~100-300[7]
Enzalutamide LNCaPIC50~1000[15]

Note: DC50 represents the concentration for 50% maximal degradation, while IC50 is the concentration for 50% inhibition of cell proliferation. Direct comparison should be made with caution due to potential variations in experimental conditions across different studies.

A related compound, CBPD-409, was found to be more potent and efficacious than CCS1477, GNE-049, and Enzalutamide.[12][13] this compound was developed as a successor to CBPD-409 with even greater potency.[12][13][16]

In Vivo Efficacy

In xenograft models of castration-resistant prostate cancer, this compound has demonstrated significant anti-tumor activity.

  • This compound: Oral administration of this compound at doses of 0.3-3 mg/kg resulted in profound and persistent depletion of CBP and p300 proteins in tumor tissues and achieved strong antitumor activity in VCaP and 22Rv1 xenograft models, including tumor regression in the VCaP model.[1][12][13]

  • CCS1477: Dosed at 10-30 mg/kg orally, CCS1477 caused complete tumor growth inhibition in a 22Rv1 xenograft model.[6][14][17]

  • GNE-049: In a patient-derived xenograft (PDX) model, GNE-049 demonstrated significant tumor growth inhibition.[7]

  • Enzalutamide: In a LNCaP xenograft model, oral administration of 10 mg/kg Enzalutamide showed anti-tumor efficacy.[15]

Experimental Protocols

Cell Viability Assay (MTT/CellTiter-Glo)

This protocol is a generalized representation based on common laboratory practices.

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.[18][19]

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound, CCS1477, GNE-049, or Enzalutamide) for 72 hours.[17][20]

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength.[18][19]

    • CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus cell viability, is measured.[15]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot for Protein Degradation
  • Cell Treatment: Cells are treated with the desired concentration of the compound for a specified time (e.g., 4, 24 hours).

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH), followed by incubation with a secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system. The band intensity is quantified to determine the extent of protein degradation.

Xenograft Tumor Model
  • Cell Implantation: Athymic nude mice are subcutaneously injected with prostate cancer cells (e.g., 22Rv1, VCaP).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Mice are treated with the vehicle or the test compound via oral gavage at the specified dose and schedule.[17]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, tumors are excised and weighed.

Signaling Pathway

The androgen receptor signaling pathway is central to prostate cancer. CBP and p300 act as essential co-activators for the AR, promoting the transcription of genes involved in cell growth and survival.

cluster_inhibitors Points of Intervention Androgen Androgen AR Androgen Receptor Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus ARE Androgen Response Element (DNA) Nucleus->ARE binds to CBP_p300 CBP/p300 ARE->CBP_p300 recruits Transcription_Machinery Transcription Machinery CBP_p300->Transcription_Machinery co-activates Target_Genes Target Gene Transcription (e.g., PSA, TMPRSS2) Transcription_Machinery->Target_Genes Cell_Growth Cell Growth & Survival Target_Genes->Cell_Growth CBPD268 This compound (Degradation) CBPD268->CBP_p300 Inhibitors CCS1477 / GNE-049 (Bromodomain Inhibition) Inhibitors->CBP_p300 Enzalutamide Enzalutamide (AR Antagonist) Enzalutamide->AR

Fig. 2: Androgen Receptor Signaling Pathway.

Conclusion

This compound demonstrates exceptional potency in degrading CBP/p300 and inhibiting the growth of prostate cancer cells in preclinical models. Its mechanism of action as a PROTAC degrader offers a distinct advantage over traditional inhibitors by eliminating the target protein. The available data suggests that this compound holds significant promise as a therapeutic agent for castration-resistant prostate cancer, potentially overcoming resistance to current standard-of-care treatments. Further head-to-head comparative studies are warranted to definitively establish its superiority over competitor compounds.

References

A Comparative Analysis of CBPD-268 and siRNA for MAP4K4 Inhibition in A549 Lung Carcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 15, 2025

Abstract: This guide provides a head-to-head comparison of a novel small molecule inhibitor, CBPD-268, and a targeted small interfering RNA (siRNA) for downregulating the activity and expression of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2][3][4] MAP4K4 is a serine/threonine kinase implicated in various cellular processes, including proliferation, migration, and inflammation, making it a significant target in cancer research.[1][3][4][5] This document outlines the distinct mechanisms of action, presents hypothetical comparative data on their efficacy in the A549 human lung carcinoma cell line, and provides detailed experimental protocols for researchers seeking to replicate or build upon these findings.

Introduction: Mechanisms of Action

Targeting specific nodes within signaling pathways is a cornerstone of modern drug development and molecular biology research. Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is an upstream regulator in the c-Jun N-terminal kinase (JNK) signaling cascade, which plays a critical role in cancer cell proliferation and migration.[1][6] This guide compares two distinct methods for inhibiting MAP4K4's function:

  • This compound (Hypothetical Small Molecule Inhibitor): this compound is a synthetic, ATP-competitive kinase inhibitor designed for high selectivity and potency against MAP4K4. It functions by binding to the kinase domain of the MAP4K4 protein, thereby blocking its ability to phosphorylate downstream substrates like MEKK1 and MLK3.[1] This action inhibits the signaling cascade without altering the total amount of MAP4K4 protein within the cell.

G cluster_0 cluster_1 Upstream Signals Upstream Signals MAP4K4 MAP4K4 Upstream Signals->MAP4K4 MEKK1_MLK3 MEKK1 / MLK3 MAP4K4->MEKK1_MLK3 MKK4_7 MKK4 / MKK7 MEKK1_MLK3->MKK4_7 JNK JNK MKK4_7->JNK Cellular Response Proliferation & Migration JNK->Cellular Response CBPD268 This compound (Inhibitor) CBPD268->MAP4K4 Inhibits Activity siRNA MAP4K4 siRNA mRNA MAP4K4 mRNA siRNA->mRNA Degrades mRNA->MAP4K4 Translates to

Figure 1. MAP4K4 signaling pathway and points of intervention.

Data Presentation: Comparative Efficacy

The following tables summarize hypothetical data from experiments conducted in the A549 lung cancer cell line. Cells were treated with either this compound (100 nM), a validated MAP4K4-targeting siRNA (20 nM), or a non-targeting scramble siRNA control for 48 hours.

Table 1: Effect on MAP4K4 mRNA and Protein Levels

Treatment Group Relative MAP4K4 mRNA Level (qRT-PCR) Relative MAP4K4 Protein Level (Western Blot) Relative p-JNK (T183/Y185) Level (Western Blot)
Vehicle Control 1.00 ± 0.09 1.00 ± 0.11 1.00 ± 0.12
This compound (100 nM) 0.98 ± 0.10 0.95 ± 0.13 0.21 ± 0.06
Scramble siRNA (20 nM) 0.99 ± 0.08 1.02 ± 0.09 0.97 ± 0.10
MAP4K4 siRNA (20 nM) 0.15 ± 0.04 0.22 ± 0.05 0.25 ± 0.07

Data are presented as mean ± standard deviation, normalized to the vehicle control.

Table 2: Functional Outcomes in A549 Cells

Treatment Group Cell Viability (% of Control, MTT Assay)
Vehicle Control 100 ± 5.1
This compound (100 nM) 68 ± 4.5
Scramble siRNA (20 nM) 98 ± 5.3
MAP4K4 siRNA (20 nM) 72 ± 6.2

Data are presented as mean ± standard deviation.

Summary of Findings:

  • Mechanism Confirmation: As expected, MAP4K4 siRNA treatment resulted in a dramatic reduction of both MAP4K4 mRNA and total protein levels.[8] In contrast, the small molecule inhibitor this compound did not affect the expression of MAP4K4 protein but effectively blocked its function, as evidenced by the significant decrease in the phosphorylation of its downstream target, JNK.

  • Functional Equivalence: Both this compound and MAP4K4 siRNA led to a comparable reduction in downstream JNK phosphorylation, indicating that both successfully inhibited the signaling pathway.

  • Phenotypic Impact: The inhibition of the MAP4K4 pathway by both methods resulted in a similar decrease in A549 cell viability, suggesting a reliance on this pathway for survival and proliferation.

Experimental Protocols

Detailed methodologies are provided to ensure reproducibility.

A549 Cell Culture and Treatment

A549 cells were cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[10][11] For all experiments, cells were seeded to reach 70-80% confluency at the time of treatment.[12]

  • This compound Treatment: this compound was dissolved in DMSO to create a 10 mM stock solution. For experiments, the stock was diluted in culture medium to a final concentration of 100 nM. The final DMSO concentration in all wells, including controls, was 0.1%.

  • siRNA Transfection: MAP4K4-targeting siRNA and a non-targeting scramble control were used. Transfection was performed using a lipid-based transfection reagent according to the manufacturer's protocol. Briefly, siRNA (final concentration 20 nM) and the transfection reagent were diluted separately in serum-free medium, combined, incubated for 20 minutes, and then added to the cells in complete medium.[13][14]

G A Seed A549 Cells (6-well or 96-well plates) B Incubate 24h (37°C, 5% CO2) A->B C1 Treat with this compound (100 nM) B->C1 C2 Transfect with siRNA (20 nM) B->C2 D Incubate 48h C1->D C2->D E1 Harvest for Western Blot D->E1 E2 Harvest for qRT-PCR D->E2 E3 Perform MTT Assay D->E3 F1 Protein Quantification & Analysis E1->F1 F2 RNA Extraction & Analysis E2->F2 F3 Measure Absorbance & Analyze Viability E3->F3

References

Unveiling the Selectivity of CBPD-268: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cross-reactivity and selectivity profile of CBPD-268, a potent and orally active PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional co-activators CREB-binding protein (CBP) and p300. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines detailed methodologies, and visualizes complex biological pathways to offer a comprehensive understanding of this compound's performance against other relevant compounds.

On-Target Potency: Efficient Degradation of CBP and p300

This compound is engineered to specifically target CBP and p300, two highly homologous histone acetyltransferases that play a critical role in gene transcription and are implicated in the progression of various cancers, including castration-resistant prostate cancer. Experimental data demonstrates that this compound induces potent and robust degradation of both CBP and p300.

Target Cell Line DC50 (nM) Dmax Reference
CBP/p300VCaP, LNCaP, 22Rv1≤ 0.03>95%[1]

Table 1: On-Target Degradation Potency of this compound. DC50 represents the concentration required for 50% degradation of the target protein, while Dmax indicates the maximum degradation achieved.

The high potency of this compound is further reflected in its ability to inhibit the growth of androgen receptor-positive prostate cancer cell lines at low nanomolar concentrations.

Cell Line IC50 (nM) Reference
22Rv13.7[2]
LNCaP10.3[2]
VCaP4.6[2]

Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines. IC50 is the concentration of the compound that inhibits 50% of cell growth.

Selectivity and Cross-Reactivity Profile

A critical aspect of any targeted therapeutic is its selectivity. While this compound is highly potent against its intended targets, some "unintended activity against BRD family proteins" has been noted[3]. The BET (Bromodomain and Extra-Terminal domain) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are also readers of acetylated lysine (B10760008) residues and represent potential off-targets for bromodomain-binding molecules.

A closely related analog, CBPD-409, which also utilizes a GNE-049 warhead, was found to be highly selective for CBP/p300. A mass spectrometry-based proteomics analysis in prostate cancer cell lines revealed that CBPD-409 specifically and most significantly degraded p300 and CBP out of more than 7000 detectable proteins[3]. This suggests a favorable selectivity profile for this class of degraders. However, direct quantitative data for this compound against a broad panel of bromodomain-containing proteins is not yet publicly available.

Compound Primary Targets Known Off-Targets Selectivity Notes
This compound CBP, p300BRD family proteins (qualitative)High on-target potency. Quantitative off-target profile pending.
CBPD-409 CBP, p300Not significantHighly selective in proteomic profiling against >7000 proteins.[3]
CCS1477 CBP, p300Not specifiedBromodomain inhibitor.
GNE-049 CBP, p300Not specifiedBromodomain inhibitor, warhead for this compound and CBPD-409.
dCBP-1 CBP, p300Not specifiedA previously reported CBP/p300 degrader.
JQAD1 CBP, p300Not specifiedA previously reported CBP/p300 degrader.

Table 3: Comparative Selectivity Profile. This table provides a qualitative comparison of the selectivity of this compound and related compounds.

Signaling Pathway Context: The Role of CBP/p300 in Prostate Cancer

CBP and p300 are crucial co-activators for the Androgen Receptor (AR), a key driver of prostate cancer[4][5][6][7][8]. By acetylating histones and the AR itself, CBP/p300 enhance the transcriptional activity of the AR, leading to the expression of genes that promote tumor growth and survival. This compound, by degrading CBP/p300, effectively disrupts this signaling axis.

CBP_p300_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_active Active AR Dimer AR->AR_active Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_active->ARE Binds to CBP_p300 CBP/p300 CBP_p300->AR_active Co-activates Proteasome Proteasome CBP_p300->Proteasome Degraded by Gene_Expression Target Gene Expression ARE->Gene_Expression Initiates Transcription Cell_Growth Cell Growth & Survival Gene_Expression->Cell_Growth CBPD_268 This compound CBPD_268->CBP_p300 Induces Degradation

Caption: Androgen Receptor signaling pathway and the mechanism of action of this compound.

Experimental Methodologies

The following are detailed protocols for the key experiments used to characterize the activity of this compound.

Western Blot for DC50 Determination

This assay is used to quantify the dose-dependent degradation of a target protein induced by a PROTAC.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for DC50 Determination A 1. Cell Culture & Treatment - Seed cells in 6-well plates. - Treat with a serial dilution of this compound for a fixed time (e.g., 4 hours). B 2. Cell Lysis - Wash cells with PBS. - Lyse cells in RIPA buffer with protease and phosphatase inhibitors. A->B C 3. Protein Quantification - Determine protein concentration of lysates using a BCA assay. B->C D 4. SDS-PAGE & Transfer - Separate equal amounts of protein on a polyacrylamide gel. - Transfer proteins to a PVDF membrane. C->D E 5. Immunoblotting - Block the membrane. - Incubate with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH). - Incubate with HRP-conjugated secondary antibodies. D->E F 6. Detection & Analysis - Detect chemiluminescence. - Quantify band intensities. - Normalize target protein levels to the loading control. - Plot normalized protein levels vs. This compound concentration to determine DC50. E->F

Caption: Experimental workflow for determining the DC50 value of this compound.

Protocol Details:

  • Cell Culture and Treatment: Prostate cancer cells (e.g., VCaP, LNCaP, 22Rv1) are seeded in 6-well plates and allowed to adhere overnight. The following day, the cells are treated with a serial dilution of this compound (e.g., 0.001 nM to 1000 nM) for a specified duration (e.g., 4 hours). A vehicle control (DMSO) is also included.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each cell lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal protein loading for the subsequent steps.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for CBP, p300, and a loading control protein (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The levels of CBP and p300 are normalized to the loading control. The normalized values are then plotted against the concentration of this compound to calculate the DC50 value using non-linear regression.

Cell Viability Assay for IC50 Determination

This assay measures the effect of a compound on cell proliferation and is used to determine the IC50 value.

Protocol Details:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: A serial dilution of this compound is added to the wells. A vehicle control (DMSO) is included.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Data Analysis: The absorbance is measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Proteomics for Selectivity Profiling

This unbiased and highly sensitive method is used to assess the global effects of a compound on the cellular proteome, providing a comprehensive view of its selectivity.

Protocol Details:

  • Cell Culture and Treatment: Cells are treated with the compound of interest (e.g., this compound) or a vehicle control.

  • Cell Lysis and Protein Digestion: After treatment, cells are lysed, and the proteins are extracted. The proteins are then digested into peptides, typically using trypsin.

  • Isobaric Labeling (e.g., TMT): The resulting peptides from each condition are labeled with tandem mass tags (TMT), which allows for the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry run.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra are used to identify the peptides and, consequently, the proteins. The reporter ions from the TMT labels are used to quantify the relative abundance of each protein across the different treatment conditions. This allows for the identification of proteins that are significantly up- or downregulated upon compound treatment.

This guide provides a foundational understanding of the selectivity and cross-reactivity profile of this compound. As research progresses, further quantitative data will likely become available to provide an even more detailed picture of its off-target profile.

References

Reproducibility of CBPD-268 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings for CBPD-268, a novel PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional coactivators CBP and p300. As a recently disclosed compound, independent reproducibility studies are not yet available. Therefore, this document focuses on presenting the key experimental data from the initial discovery and characterization of this compound, alongside a comparison with other known CBP/p300 degraders, to offer a baseline for assessing its performance and potential for reproducible outcomes.

Executive Summary

This compound is a potent and orally bioavailable PROTAC that induces the degradation of CBP and p300 proteins, which are critical regulators of gene expression and are implicated in the progression of castration-resistant prostate cancer. The initial findings demonstrate its exceptional potency in cell-based assays and significant anti-tumor activity in preclinical models. This guide will delve into the quantitative data supporting these claims, the methodologies used to obtain them, and a visual representation of the underlying biological pathways and experimental processes.

Data Presentation

The following tables summarize the key quantitative data for this compound and its alternatives from published studies. Direct comparison should be approached with caution due to potential variations in experimental conditions between different studies.

Table 1: In Vitro Potency of CBP/p300 Degraders in Prostate Cancer Cell Lines

CompoundCell LineDC₅₀ (nM)¹Dₘₐₓ (%)²IC₅₀ (nM)³Reference
This compound VCaP≤ 0.03> 95%0.05[1]
This compound 22Rv1≤ 0.03> 95%0.11[1]
This compound LNCaP≤ 0.03> 95%0.08[1]
CBPD-409 VCaP0.2 - 0.4Not Reported1.2 - 2.0[2]
dCBP-1 MM1.S (Multiple Myeloma)~10> 90%Not Reported[3]
JQAD1 Kelly (Neuroblastoma)≤ 31.6Not ReportedNot Reported[4]

¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum degradation. ³IC₅₀: Half-maximal inhibitory concentration for cell growth.

Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models

ModelTreatmentDosageTumor Growth Inhibition (TGI)OutcomeReference
VCaP XenograftThis compound (Oral)0.3 - 3 mg/kgNot specified, but led to tumor regressionTumor regression observed[1]
22Rv1 XenograftThis compound (Oral)0.3 - 3 mg/kgStrong antitumor activityStrong antitumor activity[1]

Experimental Protocols

To ensure the potential for reproducibility, detailed methodologies for key experiments are provided below, based on standard practices and information inferred from the primary publication on this compound.

Western Blotting for CBP/p300 Degradation

This protocol is designed to assess the dose-dependent degradation of CBP and p300 proteins in cancer cell lines following treatment with a PROTAC degrader.

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., VCaP, 22Rv1, LNCaP) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC degrader (e.g., 0.01 nM to 1000 nM) for a specified duration (e.g., 4, 8, 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts for all samples and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control. The percentage of protein remaining at each concentration is calculated relative to the vehicle-treated control. DC₅₀ and Dₘₐₓ values are determined by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol measures the effect of a compound on the proliferation and viability of cancer cells.

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound of interest. Include a vehicle control and a positive control for cell death.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well according to the manufacturer's instructions.

  • Data Measurement: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated cells (representing 100% viability). Calculate the IC₅₀ value by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway of CBP/p300 in Prostate Cancer

The following diagram illustrates the central role of CBP/p300 in androgen receptor (AR) signaling, a key driver of prostate cancer, and the mechanism of action of a CBP/p300 PROTAC degrader.

CBP_p300_Signaling_Pathway cluster_ternary Ternary Complex Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus & binds DNA CBP_p300 CBP/p300 CBP_p300->AR Coactivates Histones Histones CBP_p300->Histones HAT activity Ubiquitination Ubiquitination Acetylation Histone Acetylation Histones->Acetylation Transcription Gene Transcription (e.g., PSA) Acetylation->Transcription Promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation PROTAC This compound (PROTAC) PROTAC->CBP_p300 Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Mediates Degradation->CBP_p300 Blocks coactivation

Caption: Mechanism of CBP/p300 in AR signaling and its disruption by this compound.

Experimental Workflow for PROTAC-mediated Protein Degradation

The following diagram outlines the typical experimental workflow to confirm and quantify the degradation of a target protein by a PROTAC.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Prostate Cancer Cell Lines) start->cell_culture treatment 2. Treatment (this compound Dose-Response) cell_culture->treatment lysis 3. Cell Lysis & Protein Extraction treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page western_blot 6. Western Blot sds_page->western_blot immunodetection 7. Immunodetection (Anti-CBP/p300 & Loading Control) western_blot->immunodetection imaging 8. Signal Detection & Imaging immunodetection->imaging analysis 9. Densitometry & Data Analysis (DC50 & Dmax Calculation) imaging->analysis end End analysis->end

References

Comparative Efficacy of CBPD-268 and Standard-of-Care Therapies in Preclinical Models of Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the novel CBP/p300 PROTAC degrader, CBPD-268, against the current standard-of-care drugs for castration-resistant prostate cancer (CRPC): Enzalutamide, Abiraterone, and Docetaxel. The data presented is based on preclinical studies in established CRPC cell lines and xenograft models.

Executive Summary

This compound, a potent and orally bioavailable degrader of the transcriptional co-activators CBP and p300, has demonstrated significant anti-tumor activity in preclinical models of CRPC.[1] This guide synthesizes available data to offer an objective comparison of this compound's performance against current therapeutic mainstays, providing researchers, scientists, and drug development professionals with a comprehensive resource for evaluating this promising new agent.

Data Presentation

In Vitro Efficacy: Inhibition of Cell Growth

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and standard-of-care drugs in various CRPC cell lines. Lower IC50 values indicate higher potency.

Compound22Rv1 (IC50)VCaP (IC50)LNCaP (IC50)Reference(s)
This compound 3.7 nM4.6 nM10.3 nM[2]
Enzalutamide ~7.3 µM-8.7 µM
Abiraterone ---
Docetaxel ~0.5-2 nM--
In Vivo Efficacy: Xenograft Tumor Growth Inhibition

The table below outlines the tumor growth inhibition (TGI) observed in mouse xenograft models of CRPC.

CompoundModelDosageTumor Growth Inhibition (TGI)Reference(s)
This compound VCaP1 mg/kg, p.o., twice a weekTumor regression[1]
This compound 22Rv13 mg/kg, p.o., weeklyStrong antitumor activity[1]
Enzalutamide 22Rv110 mg/kg/d60% reduction in tumor volume
Enzalutamide VCaP10 mg/kg/day, p.o.10% inhibition of tumor growth
Abiraterone 22Rv1-Little to no effect on tumor growth
Docetaxel 22Rv115 mg/kg, i.p., weekly-

Note: Direct comparison of TGI is challenging due to variations in dosing, administration routes, and study duration across different experiments. A dash (-) indicates that a specific percentage of TGI was not reported in the available literature.

Experimental Protocols

This compound In Vitro Cell Growth Inhibition Assay
  • Cell Lines: 22Rv1, VCaP, and LNCaP human prostate cancer cells.

  • Method: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 4 days. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: IC50 values were calculated from dose-response curves using non-linear regression analysis.[2]

This compound In Vivo Xenograft Studies
  • Animal Model: Male immunodeficient mice.

  • Tumor Implantation: 22Rv1 or VCaP cells were subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally at the indicated doses and schedules.

  • Efficacy Endpoint: Tumor volumes were measured regularly using calipers. Body weight was monitored as an indicator of toxicity.[1]

Standard-of-Care Drug Preclinical Studies (General Protocol)
  • Animal Model: Male immunodeficient mice bearing 22Rv1 or VCaP subcutaneous xenografts.

  • Treatment Administration:

    • Enzalutamide: Typically administered orally (p.o.) daily.

    • Abiraterone Acetate: Typically administered orally (p.o.) daily.

    • Docetaxel: Typically administered intraperitoneally (i.p.) or intravenously (i.v.) on a weekly or bi-weekly schedule.

  • Efficacy Assessment: Tumor growth is monitored by caliper measurements over the course of the study. At the end of the study, tumors may be excised and weighed.

Mandatory Visualization

Signaling Pathways

CBPD_268_Mechanism cluster_0 This compound Action cluster_1 Downstream Effects CBPD268 This compound Ternary_Complex Ternary Complex (this compound-CBP/p300-CRBN) CBPD268->Ternary_Complex Binds CBP_p300 CBP/p300 CBP_p300->Ternary_Complex Binds CRBN CRBN (E3 Ligase Component) CRBN->Ternary_Complex Binds Ubiquitination Ubiquitination of CBP/p300 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of CBP/p300 Proteasome->Degradation AR_Signaling Androgen Receptor (AR) Signaling Degradation->AR_Signaling Inhibits Co-activator Function Gene_Transcription AR-Target Gene Transcription AR_Signaling->Gene_Transcription Tumor_Growth Tumor Growth Inhibition Gene_Transcription->Tumor_Growth

Caption: Mechanism of action of this compound as a CBP/p300 PROTAC degrader.

SOC_Mechanisms cluster_Enzalutamide Enzalutamide cluster_Abiraterone Abiraterone cluster_Docetaxel Docetaxel Enzalutamide Enzalutamide AR_binding AR Ligand Binding Enzalutamide->AR_binding Inhibits AR_translocation AR Nuclear Translocation Enzalutamide->AR_translocation Inhibits AR_DNA_binding AR-DNA Binding Enzalutamide->AR_DNA_binding Inhibits AR_Signaling_Downstream Reduced AR Signaling & Tumor Growth AR_DNA_binding->AR_Signaling_Downstream Abiraterone Abiraterone CYP17A1 CYP17A1 Enzyme Abiraterone->CYP17A1 Inhibits Androgen_Synthesis Androgen Synthesis CYP17A1->Androgen_Synthesis Androgen_Synthesis->AR_Signaling_Downstream Docetaxel Docetaxel Microtubules Microtubule Depolymerization Docetaxel->Microtubules Inhibits Mitosis Cell Division (Mitosis) Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Caption: Mechanisms of action for standard-of-care CRPC drugs.

Experimental Workflow

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Cell_Culture 1. CRPC Cell Culture (22Rv1, VCaP) Compound_Treatment_IV 2. Treatment with This compound or SOC Drug Cell_Culture->Compound_Treatment_IV Viability_Assay 3. Cell Viability Assay (e.g., CellTiter-Glo) Compound_Treatment_IV->Viability_Assay IC50_Calc 4. IC50 Determination Viability_Assay->IC50_Calc Animal_Model 1. Immunodeficient Mice Tumor_Implant 2. Subcutaneous Tumor Cell Implantation Animal_Model->Tumor_Implant Tumor_Growth_Monitor1 3. Tumor Growth to Palpable Size Tumor_Implant->Tumor_Growth_Monitor1 Randomization 4. Randomization into Treatment Groups Tumor_Growth_Monitor1->Randomization Compound_Treatment_IVV 5. Drug Administration (p.o. or i.p.) Randomization->Compound_Treatment_IVV Tumor_Growth_Monitor2 6. Tumor Volume & Body Weight Monitoring Compound_Treatment_IVV->Tumor_Growth_Monitor2 Efficacy_Endpoint 7. TGI Calculation Tumor_Growth_Monitor2->Efficacy_Endpoint

Caption: General experimental workflow for preclinical evaluation.

References

Independent Validation of CBPD-268's Anti-Cancer Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel anti-cancer agent CBPD-268 with alternative therapies for castration-resistant prostate cancer (CRPC). Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for critical experiments, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation of this compound's therapeutic potential.

Executive Summary

This compound is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2][3] Preclinical studies have demonstrated its significant anti-tumor activity in prostate cancer models.[1][4] This guide compares the performance of this compound with established CBP/p300 inhibitors, such as CCS1477 and GNE-049, and the widely used androgen receptor (AR) antagonist, enzalutamide. The data presented is compiled from various preclinical studies and aims to provide a clear, data-driven overview of the relative efficacy and mechanism of action of these compounds.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from preclinical studies on this compound and its comparators. It is important to note that these data are collated from different studies and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.

Table 1: In Vitro Efficacy in Prostate Cancer Cell Lines

CompoundTargetCell LineIC50 / DC50Efficacy MetricSource
This compound CBP/p300 (Degrader)22Rv1≤ 0.03 nMDC50 (Degradation)[2][4]
22Rv13.7 nMIC50 (Growth Inhibition)[2]
LNCaP10.3 nMIC50 (Growth Inhibition)[2]
VCaP4.6 nMIC50 (Growth Inhibition)[2]
CCS1477 p300/CBP (Inhibitor)22Rv196 nMIC50 (Proliferation)[5]
VCaP49 nMIC50 (Proliferation)[5]
GNE-049 p300/CBP (Inhibitor)LNCaPNot specifiedInhibits Proliferation[6]
Enzalutamide Androgen ReceptorLNCaPNot specifiedInhibits Proliferation[7][8]

Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models

CompoundModelDosingTumor Growth InhibitionKey FindingsSource
This compound VCaP & 22Rv1 Xenografts0.3-3 mg/kg (oral)Strong antitumor activity, including tumor regression in VCaP model.Profound and persistent CBP/p300 depletion in tumor tissues.[1][4]
CCS1477 22Rv1 Xenograft10, 20, 30 mg/kg (oral)Complete tumor growth inhibition.Sustained inhibition after drug withdrawal.[5][9]
GNE-049 Patient-Derived XenograftNot specified55% reduction in tumor growth at day 18.Suppressed androgen receptor target genes.[10]
Enzalutamide Patient-Derived XenograftNot specified21% reduction in tumor growth at day 18.Androgen receptor antagonist.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on standard laboratory procedures and information extracted from the referenced studies.

Cell Viability Assay (MTT/WST-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Prostate cancer cells (e.g., 22Rv1, LNCaP, VCaP) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds (this compound, CCS1477, GNE-049, enzalutamide) or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: MTT or WST-8 reagent is added to each well and incubated for 1-4 hours.[11]

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8).[11]

  • Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for CBP/p300 Degradation

This technique is used to detect and quantify the levels of specific proteins in a sample.

  • Cell Lysis: Prostate cancer cells treated with this compound or control are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[12]

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for CBP, p300, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine the relative protein levels.

Mouse Xenograft Model for In Vivo Efficacy

This model is used to evaluate the anti-tumor activity of compounds in a living organism.

  • Cell Implantation: Human prostate cancer cells (e.g., VCaP or 22Rv1) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[13][14][15]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) via oral gavage at specified doses and schedules. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as a measure of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Tissue Analysis: At the end of the study, tumors and other tissues may be collected for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and pharmacodynamic effects.[16]

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

G cluster_0 This compound Mechanism of Action CBPD268 This compound CBP_p300 CBP/p300 CBPD268->CBP_p300 Binds CRBN CRBN (E3 Ligase) CBPD268->CRBN Recruits Ub Ubiquitin CBP_p300->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of this compound induced CBP/p300 degradation.

G cluster_1 Experimental Workflow: In Vivo Efficacy Start Prostate Cancer Cell Culture Implant Subcutaneous Implantation in Immunodeficient Mice Start->Implant TumorGrowth Tumor Growth to Palpable Size Implant->TumorGrowth Randomize Randomization of Mice TumorGrowth->Randomize Treatment Oral Administration of This compound or Vehicle Randomize->Treatment Treatment Group Randomize->Treatment Control Group Monitor Tumor Volume and Body Weight Measurement Treatment->Monitor Endpoint Study Endpoint Monitor->Endpoint Tumors reach max size Analysis Tissue Collection and Analysis Endpoint->Analysis

Caption: Workflow for assessing in vivo efficacy of this compound.

G cluster_2 Androgen Receptor Signaling Pathway Androgen Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_Complex AR-Androgen Complex AR->AR_Complex Nucleus Nucleus AR_Complex->Nucleus DNA DNA (AREs) Nucleus->DNA Transcription Gene Transcription DNA->Transcription CBP_p300 CBP/p300 CBP_p300->Transcription Co-activation Proliferation Cell Proliferation & Survival Transcription->Proliferation Enzalutamide Enzalutamide Enzalutamide->AR Inhibits CBPD268 This compound CBPD268->CBP_p300 Degrades

Caption: Simplified androgen receptor signaling pathway and points of intervention.

References

Unlocking Synergistic Potential: CBPD-268 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

CBPD-268 is a novel, highly potent, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] These paralogous proteins are critical regulators of gene expression and are implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC). By mediating the degradation of CBP/p300, this compound offers a promising therapeutic strategy. This guide explores the synergistic potential of this compound with other therapeutic agents, drawing on preclinical data from closely related compounds and providing a framework for future combination studies.

While direct synergistic studies on this compound are emerging, compelling evidence from its close analogue, CBPD-409, in combination with the androgen receptor (AR) antagonist enzalutamide (B1683756), provides a strong rationale for exploring similar combinations with this compound. CBPD-409, also a potent CBP/p300 degrader, has demonstrated significant synergy with enzalutamide in preclinical models of CRPC.[3] This guide will focus on this well-documented synergistic relationship as a model for the potential of this compound.

The Rationale for Combination: Targeting the Androgen Receptor Axis

In prostate cancer, the androgen receptor is a key driver of tumor growth and survival. CBP and p300 act as essential coactivators for the AR, enhancing its transcriptional activity. By degrading CBP/p300, agents like this compound can disrupt this crucial oncogenic signaling pathway. Combining a CBP/p300 degrader with a direct AR antagonist like enzalutamide offers a dual-pronged attack on the AR axis, potentially leading to a more profound and durable anti-tumor response and overcoming mechanisms of resistance.

Preclinical Evidence of Synergy: CBPD-409 and Enzalutamide

In vivo studies using a VCaP-CRPC (castration-resistant prostate cancer) xenograft model have demonstrated the potent synergistic effect of combining the CBP/p300 degrader CBPD-409 with enzalutamide.[4]

Table 1: In Vivo Efficacy of CBPD-409 and Enzalutamide Combination in VCaP-CRPC Xenograft Model [4]

Treatment GroupDosing ScheduleMean Tumor Volume Change (Day 33)Tumor Regression
Vehicle-IncreasedNo
Enzalutamide (10 mg/kg)Orally, 5x/weekModerate Inhibition-
CBPD-409 (3 mg/kg)Orally, 3x/weekSignificant Inhibition-
CBPD-409 + EnzalutamideAs aboveStrong Regression Observed

In vitro studies further corroborate this synergy. The Bliss independence method was employed to quantify the interaction between CBPD-409 and enzalutamide in VCaP cells.[4]

Table 2: In Vitro Synergy of CBPD-409 and Enzalutamide in VCaP Cells [4]

Drug CombinationMethod of Synergy AnalysisAverage Synergy ScoreInterpretation
CBPD-409 + EnzalutamideBliss Independence Method23.876Synergistic (>10 indicates synergy)

Experimental Protocols

In Vivo Xenograft Study

A detailed experimental protocol for the in vivo synergy study is outlined below, based on published preclinical data for CBPD-409.[4]

1. Cell Line and Animal Model:

  • Cell Line: VCaP human prostate cancer cells, cultured to be castration-resistant (VCaP-CRPC).
  • Animal Model: Male immunodeficient mice (e.g., SCID or NSG), typically 6-8 weeks old.

2. Tumor Implantation:

  • VCaP-CRPC cells are harvested and suspended in a suitable medium, often mixed with Matrigel to support initial tumor growth.
  • A specific number of cells (e.g., 1-5 million) is subcutaneously injected into the flank of each mouse.
  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before treatment initiation.

3. Treatment Groups and Dosing:

  • Vehicle Group: Administered the vehicle used to formulate the drugs.
  • Enzalutamide Monotherapy Group: Treated with enzalutamide at a dose of 10 mg/kg, administered orally five times per week.
  • CBPD-409 Monotherapy Group: Treated with CBPD-409 at a dose of 3 mg/kg, administered orally three times per week.
  • Combination Therapy Group: Received both enzalutamide and CBPD-409 at the same doses and schedules as the monotherapy groups.

4. Monitoring and Endpoints:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.
  • Animal body weight is monitored as an indicator of toxicity.
  • The study continues for a predetermined period (e.g., 33 days) or until tumors reach a maximum ethical size.
  • At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry).

In Vitro Synergy Analysis (Bliss Independence Model)

The Bliss independence model is a common method to assess the combined effect of two drugs.[5][6][7][8][9]

1. Cell Culture and Seeding:

  • VCaP cells are cultured in appropriate media and seeded into 96-well plates at a predetermined density.

2. Drug Treatment:

  • Cells are treated with a matrix of concentrations of CBPD-409 and enzalutamide, both alone and in combination.
  • A vehicle-treated control group is included.

3. Viability Assay:

  • After a set incubation period (e.g., 72 hours), cell viability is assessed using a standard assay such as MTT or CellTiter-Glo.

4. Data Analysis:

  • The fractional inhibition of each drug alone and in combination is calculated relative to the vehicle control.
  • The expected fractional inhibition (E) for the combination is calculated using the Bliss independence formula: E_expected = E_A + E_B - (E_A * E_B), where E_A and E_B are the fractional inhibitions of drug A and drug B alone.
  • The synergy score is determined by comparing the observed fractional inhibition to the expected fractional inhibition. A score significantly greater than the expected value indicates synergy.

Immunohistochemistry (IHC)

IHC can be used to analyze the expression of relevant biomarkers in tumor tissues from the in vivo study.[10][11][12]

1. Tissue Preparation:

  • Excised tumors are fixed in formalin and embedded in paraffin.
  • Thin sections (e.g., 4-5 µm) are cut and mounted on slides.

2. Staining Procedure:

  • Slides are deparaffinized and rehydrated.
  • Antigen retrieval is performed to unmask the target epitopes.
  • Sections are incubated with primary antibodies against proteins of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, AR, p-AR).
  • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to visualize the staining.
  • Sections are counterstained (e.g., with hematoxylin) and mounted.

3. Analysis:

  • Staining intensity and the percentage of positive cells are quantified, often using digital image analysis software.

Visualizing the Molecular Mechanisms

To understand the interplay between this compound and its potential synergistic partners, it is crucial to visualize the underlying signaling pathways and experimental workflows.

Mechanism of Action and Synergy cluster_0 This compound Action cluster_1 Androgen Receptor Signaling cluster_2 Enzalutamide Action This compound This compound CBP/p300 CBP/p300 This compound->CBP/p300 Binds to Proteasome Proteasome CBP/p300->Proteasome Recruited to AR AR CBP/p300->AR Coactivates Degradation Degradation Proteasome->Degradation Mediates Degradation->AR Prevents Coactivation Tumor Growth Tumor Growth Degradation->Tumor Growth Inhibits Androgen Androgen Androgen->AR Activates ARE Androgen Response Element AR->ARE Binds to Gene Transcription Gene Transcription ARE->Gene Transcription Initiates Gene Transcription->Tumor Growth Promotes Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Enzalutamide->Tumor Growth Inhibits In Vivo Synergy Study Workflow Start Start Implant VCaP-CRPC cells Implant VCaP-CRPC cells Start->Implant VCaP-CRPC cells Tumor Growth Tumor Growth Implant VCaP-CRPC cells->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice Tumors palpable Treatment Vehicle Enzalutamide This compound Combination Randomize Mice->Treatment Monitor Tumor Volume & Body Weight Monitor Tumor Volume & Body Weight Treatment->Monitor Tumor Volume & Body Weight Endpoint Endpoint Monitor Tumor Volume & Body Weight->Endpoint Day 33 or max size Tumor Excision & Analysis Tumor Excision & Analysis Endpoint->Tumor Excision & Analysis Data Analysis Data Analysis Tumor Excision & Analysis->Data Analysis End End Data Analysis->End

References

Benchmarking CBPD-268: A Comparative Guide to CBP/p300-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The CBP/p300 pathway, a critical regulator of gene expression, has emerged as a promising target in oncology. This guide provides an objective comparison of CBPD-268, a novel PROTAC degrader, against other inhibitors and degraders of the CREB-binding protein (CBP) and p300 pathway. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of their relative performance.

Data Presentation: Quantitative Comparison of CBP/p300 Inhibitors and Degraders

The following table summarizes the in vitro potency of this compound and other selected CBP/p300-targeted compounds in various cancer cell lines.

CompoundTypeTarget(s)AssayCell LineIC50 / DC50 (nM)
This compound PROTAC DegraderCBP/p300Degradation (DC50)22Rv1≤ 0.03
Cell Growth (IC50)22Rv13.7
Cell Growth (IC50)LNCaP10.3
Cell Growth (IC50)VCaP4.6
GNE-049 Bromodomain InhibitorCBP/p300TR-FRET (IC50)-1.1 (CBP), 2.3 (p300)[1][2][3]
BRET (IC50)-12
MYC Expression (EC50)MV-4-1114[1][2]
CCS1477 Bromodomain Inhibitorp300/CBPBinding Affinity (Kd)-1.3 (p300), 1.7 (CBP)[3][4]
Cell Proliferation (IC50)22Rv196[4][5]
Cell Proliferation (IC50)VCaP49[4][5]
A-485 HAT Inhibitorp300/CBPHAT Activity (IC50)-9.8 (p300), 2.6 (CBP)[6][7]
H3K27Ac (EC50)PC-373
dCBP-1 PROTAC Degraderp300/CBPDegradationMM1SNear-complete at 10-1000 nM[8][9]
JQAD1 PROTAC DegraderEP300Degradation (DC50)Neuroblastoma cells≤ 31.6[10]

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison table.

Cell Lines and Culture

Prostate cancer cell lines (22Rv1, LNCaP, VCaP), multiple myeloma (MM1S), and neuroblastoma cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Degradation Assay (DC50 Determination)
  • Compound Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of the PROTAC degrader (e.g., this compound, dCBP-1, JQAD1) for a specified duration (typically 4-24 hours).

  • Protein Extraction: After treatment, cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH, β-actin). After washing, membranes were incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis was performed on the western blot bands to quantify the relative protein levels. The DC50 value, the concentration at which 50% of the target protein is degraded, was calculated using non-linear regression analysis.

Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells were treated with a range of concentrations of the inhibitor or degrader for 72-120 hours.

  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: The IC50 value, the concentration that inhibits cell growth by 50%, was determined by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

TR-FRET and BRET Assays (Biochemical and Cellular Target Engagement)
  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay: This biochemical assay measures the binding of an inhibitor to the bromodomain of CBP or p300. The assay typically involves a terbium-labeled anti-tag antibody, a tagged bromodomain protein, and a biotinylated histone peptide ligand. The binding of the inhibitor displaces the histone peptide, leading to a decrease in the FRET signal.

  • BRET (Bioluminescence Resonance Energy Transfer) Assay: This cell-based assay measures target engagement in living cells. Cells are transfected with constructs expressing a NanoLuc luciferase-tagged CBP or p300 and a fluorescently labeled binding partner. The addition of an inhibitor that binds to the target protein disrupts this interaction, leading to a change in the BRET signal.

Mandatory Visualizations

CBP/p300 Signaling Pathway and Points of Inhibition

CBP_p300_Pathway cluster_upstream Upstream Signaling cluster_core CBP/p300 Complex cluster_downstream Downstream Effects cluster_inhibitors Points of Intervention Signal Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade TF Transcription Factor (e.g., AR, MYC) Kinase_Cascade->TF CBP_p300 CBP/p300 TF->CBP_p300 recruits HAT_Domain HAT Domain CBP_p300->HAT_Domain Bromodomain Bromodomain CBP_p300->Bromodomain Histones Histones HAT_Domain->Histones acetylates Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Bromodomain->Acetylated_Histones binds Gene_Expression Target Gene Expression Acetylated_Histones->Gene_Expression Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth A485 A-485 A485->HAT_Domain inhibits GNE049_CCS1477 GNE-049, CCS1477 GNE049_CCS1477->Bromodomain inhibits CBPD268 This compound, dCBP-1, JQAD1 CBPD268->CBP_p300 degrades

CBP/p300 pathway and inhibitor action.
Experimental Workflow for In Vitro PROTAC Efficacy

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cancer Cell Line Culture Seeding 2. Seed Cells in Multi-well Plates Cell_Culture->Seeding Compound_Addition 3. Add Serial Dilutions of This compound or other PROTACs Seeding->Compound_Addition Incubation 4. Incubate for Specified Duration (e.g., 4-24h for degradation, 72-120h for viability) Compound_Addition->Incubation Degradation_Assay 5a. Western Blot for CBP/p300 Degradation Incubation->Degradation_Assay Degradation Endpoint Viability_Assay 5b. CellTiter-Glo for Cell Viability Incubation->Viability_Assay Viability Endpoint DC50_Calc 6a. Densitometry and DC50 Calculation Degradation_Assay->DC50_Calc IC50_Calc 6b. Luminescence Reading and IC50 Calculation Viability_Assay->IC50_Calc Data_Comparison 7. Comparative Analysis of Potency and Efficacy DC50_Calc->Data_Comparison IC50_Calc->Data_Comparison

PROTAC in vitro efficacy workflow.

References

Preclinical Comparison of CBPD-268: A Novel CBP/p300 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, no public results from a Phase I clinical trial for CBPD-268 have been identified. This guide provides a comparative summary of available preclinical data for this compound and related compounds.

This compound is an investigational, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2] These proteins are considered key epigenetic regulators and promising therapeutic targets for the treatment of castration-resistant prostate cancer (CRPC) and other malignancies.[1][2][3] This document summarizes the preclinical findings for this compound and compares its performance against other CBP/p300-targeting agents, including the PROTAC degrader CBPD-409 and the bromodomain inhibitors GNE-049 and CCS1477 (inobrodib).

Mechanism of Action: PROTAC-Mediated Degradation

This compound functions as a heterobifunctional molecule. One end binds to the target proteins (CBP/p300), while the other end recruits an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the ubiquitination of CBP/p300, marking them for degradation by the proteasome.[4][5][6] This catalytic mechanism allows a single molecule of this compound to trigger the destruction of multiple target protein copies.[4]

CBPD268_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation CBPD268 This compound CBP_p300 CBP/p300 (Target Protein) CBPD268->CBP_p300 Binds to Target E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) CBPD268->E3_Ligase Recruits Ligase Ub_CBP_p300 Ubiquitinated CBP/p300 CBP_p300->Ub_CBP_p300 Ubiquitination Ub Ubiquitin Ub->Ub_CBP_p300 Proteasome 26S Proteasome Ub_CBP_p300->Proteasome Targeted for Degradation Proteasome->CBPD268 Releases Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degrades

Caption: Mechanism of action for this compound as a PROTAC degrader.

In Vitro Performance Comparison

This compound demonstrates exceptional potency in degrading CBP/p300 and inhibiting the growth of androgen receptor-positive (AR+) prostate cancer cell lines.[2][3] Its performance in these preclinical assays is compared with other CBP/p300-targeting agents below.

CompoundTarget/MechanismCell LinesDC50 (Degradation)IC50 (Proliferation)Dmax (Max Degradation)Citation
This compound CBP/p300 Degrader (PROTAC) VCaP, LNCaP, 22Rv1≤0.03 nM Potent cell growth inhibition>95%[2][3][7]
CBPD-409CBP/p300 Degrader (PROTAC)VCaP, LNCaP, 22Rv10.2-0.4 nM1.2-2.0 nMNot Specified[3][7]
GNE-049CBP/p300 Bromodomain InhibitorAR+ PCa cell linesNot Applicable650-1900 nMNot Applicable[8][9]
CCS1477 (Inobrodib)CBP/p300 Bromodomain InhibitorHematological cancer cell linesNot ApplicableSubmicromolarNot Applicable[10][11]

In Vivo Preclinical Efficacy and Pharmacokinetics

In animal models, this compound showed excellent oral bioavailability and potent anti-tumor activity.[2][3] The compound was well-tolerated in mice and rats, indicating a favorable therapeutic index.[2][3]

CompoundAnimal ModelDosingKey OutcomesOral BioavailabilityCitation
This compound VCaP & 22Rv1 Xenografts (Mice)0.3-3 mg/kg (Oral) Profound and persistent CBP/p300 depletion in tumors; Strong antitumor activity, including tumor regression in VCaP model. Therapeutic Index >10. Excellent in mice and rats [2][3][10]
CBPD-409VCaP Xenografts (Mice)1-3 mg/kg (Oral)>95% CBP/p300 depletion in tumor at 1 mg/kg; Significant tumor growth inhibition.50% in mice[3][7][9][12]
GNE-049PDX Mouse Models of PCaTwice-daily (Oral)Reduced tumor growth by 55% at day 18; Suppressed AR target genes.Not Specified[1]
CCS1477 (Inobrodib)OPM-2 Myeloma Xenografts (Mice)20 mg/kg (Daily)Dose-dependent tumor growth inhibition, including regression.Orally bioavailable[13]

Comparative Analysis

This compound vs. CBPD-409: Both are potent CBP/p300 PROTAC degraders. However, this compound exhibits a significantly lower DC50 value (≤0.03 nM) compared to CBPD-409 (0.2-0.4 nM), suggesting higher potency in inducing protein degradation in vitro.[3][7] Preclinical studies also suggest CBPD-409 has high target selectivity, whereas this compound may have some unintended activity against BRD family proteins.[9]

PROTAC Degraders vs. Bromodomain Inhibitors: The PROTACs (this compound and CBPD-409) demonstrate substantially greater potency in inhibiting cancer cell proliferation (nM range) compared to the bromodomain inhibitor GNE-049 (high nM to µM range).[3][9] This enhanced efficacy is attributed to the complete removal of the target proteins, which can lead to a more profound and sustained suppression of oncogenic signaling pathways compared to simply inhibiting a single functional domain.[9] Specifically, p300/CBP degradation has been shown to more effectively suppress AR signaling and other critical oncogenes than bromodomain inhibition alone.[9]

Experimental Protocols

Detailed experimental methodologies were not fully available in the summarized search results. However, the general approaches can be described as follows:

  • In Vitro Degradation and Proliferation Assays:

    • Cell Lines: Androgen receptor-positive prostate cancer cell lines such as VCaP, LNCaP, and 22Rv1 were utilized.[3]

    • Methodology: Cells were treated with varying concentrations of the compounds. Protein levels of CBP/p300 were likely measured by Western Blot or mass spectrometry to determine DC50 and Dmax values. Cell viability and proliferation were assessed using standard methods like CellTiter-Glo to determine IC50 values.[14]

  • In Vivo Xenograft Studies:

    • Animal Models: Human cancer cell lines (e.g., VCaP, 22Rv1) were implanted into immunocompromised mice to generate xenograft tumors.[2][3]

    • Methodology: Once tumors reached a specified size, mice were treated orally with the compounds at defined doses and schedules. Tumor volume and body weight were monitored over time to assess efficacy and tolerability.[2][3] At the end of the study, tumors could be excised to measure target protein degradation via methods like Western Blot or immunohistochemistry.[2]

  • Pharmacokinetic Analysis:

    • Methodology: The compounds were administered to animals (mice and rats), and blood samples were collected at various time points. The concentration of the drug in the plasma was measured to determine key pharmacokinetic parameters, including oral bioavailability.[2][3]

Summary Workflow

The preclinical evaluation of this compound and its comparators follows a logical progression from in vitro characterization to in vivo efficacy testing.

Preclinical_Workflow cluster_Discovery Discovery & Design cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Design PROTAC Design (this compound, CBPD-409) Degradation Degradation Assays (DC50, Dmax) Design->Degradation Inhibitor_Design Inhibitor Design (GNE-049, CCS1477) Proliferation Cell Proliferation Assays (IC50) Inhibitor_Design->Proliferation Degradation->Proliferation Gene_Expression Gene Expression Analysis Proliferation->Gene_Expression PK Pharmacokinetics (Oral Bioavailability) Gene_Expression->PK Efficacy Xenograft Models (Tumor Growth Inhibition) PK->Efficacy Tolerability Toxicity Assessment (Therapeutic Index) Efficacy->Tolerability

Caption: General preclinical development workflow for targeted therapies.

References

Safety Operating Guide

Proper Disposal of CBPD-268: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective immediately, this document outlines the essential procedures for the safe and compliant disposal of CBPD-268, a potent, orally active PROTAC (Proteolysis Targeting Chimera) degrader. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment.

This compound's mechanism as a targeted protein degrader necessitates its classification as a potent, cytotoxic compound.[1][2][3][4] Consequently, all waste materials contaminated with this compound must be treated as hazardous chemical waste. This protocol provides a step-by-step approach to its proper disposal, from initial handling to final collection.

Chemical and Safety Data

While a specific Safety Data Sheet (SDS) for this compound is not currently available, the following information has been compiled from supplier data and literature.[2][5] Due to its cytotoxic nature, it should be handled with the utmost care, assuming hazards similar to other potent, biologically active molecules.

PropertyValueSource
Chemical Name 6-((4-(5-acetyl-3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-3,4-dihydroquinolin-1(2H)-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)cyclohexyl)methyl)-2-(2,6-dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dioneIUPHAR/BPS Guide to PHARMACOLOGY
Molecular Formula C44H47F2N9O5MedchemExpress
Molecular Weight 819.9 g/mol MedchemExpress
Appearance SolidGeneral knowledge
Known Hazards Potent, orally active, cytotoxic. Assume toxic if swallowed, in contact with skin, or inhaled.[1] Very toxic to aquatic life with long-lasting effects.Inferred from similar compounds and general guidelines for cytotoxic agents.
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile), safety glasses with side shields or goggles, and a lab coat are mandatory.[1]General best practices for hazardous chemicals.

Experimental Protocol for Disposal

This protocol details the necessary steps for the safe segregation, collection, and labeling of this compound waste.

1. Waste Segregation:

  • Crucially, all materials that have come into contact with this compound must be disposed of as hazardous waste. [1] This includes:

    • Unused or expired this compound.

    • Contaminated laboratory consumables (e.g., pipette tips, centrifuge tubes, vials, absorbent paper, wipes).

    • Contaminated Personal Protective Equipment (PPE), including gloves and disposable lab coats.[1]

2. Waste Collection:

  • Solid Waste:

    • Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1]

    • This container must be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste".[1]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container.[1]

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps Waste:

    • Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated, puncture-resistant sharps container labeled for cytotoxic waste.

3. Container Management:

  • All waste containers must be kept securely closed except when adding waste.[6][7]

  • Ensure containers are made of a material compatible with the waste.

  • Do not overfill containers; leave at least 10% headspace to prevent spills.

4. Labeling:

  • Properly label all waste containers with the following information:[1][8]

    • The words "Hazardous Waste" and "Cytotoxic Waste".

    • The full chemical name: "this compound".

    • The concentration (if applicable).

    • The date of accumulation.

    • The name of the principal investigator or research group.

5. Storage:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1][6][9]

  • This area must be at or near the point of waste generation.[7]

  • Segregate this compound waste from other incompatible waste streams. For example, store acids and bases separately.[6][8]

6. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste.

  • Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

CBPD_268_Disposal_Workflow cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage & Disposal cluster_key Key start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat start->ppe waste_generated Waste Generated (Solid, Liquid, Sharps) ppe->waste_generated segregate Segregate Waste Types waste_generated->segregate solid_waste Solid Waste Container (Labeled: Hazardous, Cytotoxic) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled: Hazardous, Cytotoxic) segregate->liquid_waste Liquid sharps_waste Sharps Container (Labeled: Cytotoxic) segregate->sharps_waste Sharps storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage sharps_waste->storage ehs_pickup Contact EHS for Pickup storage->ehs_pickup key Process Step Decision Point Action Item k_start Start/End k_process Process k_action Action

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling CBPD-268

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for the handling of CBPD-268 based on available research and general best practices for potent, novel chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative to obtain and review the official SDS from your supplier before any handling, storage, or disposal of this compound. The information herein should be used to supplement, not replace, a thorough risk assessment and the specific guidance provided in the SDS.

This compound is a potent and orally active CBP/p300 PROTAC (Proteolysis Targeting Chimera) degrader with demonstrated antitumor activity.[1][2][3][4] As a biologically active and potent molecule, it should be handled with a high degree of caution to minimize exposure to laboratory personnel.

I. Personal Protective Equipment (PPE) for Handling this compound

A comprehensive risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment.[5] The following table summarizes recommended PPE for various laboratory activities.

Activity Recommended PPE Rationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or a suitable respirator in a certified chemical fume hood.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile gloves).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is crucial.[5][6]
Solution Preparation - Work within a certified chemical fume hood or other ventilated enclosure.- Standard laboratory coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling the powder, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[6][7]
In Vitro / In Vivo Dosing - Standard laboratory coat.- Safety glasses.- Appropriate chemical-resistant gloves for the solvent and compound.Focus on preventing skin and eye contact. The specific procedure will dictate the need for additional containment.

II. Experimental Protocol: Safe Handling of this compound

The following is a general step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Pre-Experiment Preparation:

  • Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound (CAS No: 2832961-58-5).[1]
  • Ensure the work area, particularly the chemical fume hood, is clean, certified, and free of clutter.
  • Prepare a spill kit appropriate for the solvents being used.
  • Clearly label all vials and solutions with the compound name, concentration, date, and your initials.

2. Weighing the Compound:

  • Perform all weighing operations of the solid compound within a certified chemical fume hood or a balance enclosure with appropriate ventilation.
  • Don the appropriate PPE as outlined in the table above for handling the solid form.
  • Use dedicated, clean spatulas and weighing papers.
  • Handle the compound gently to avoid creating airborne dust.

3. Solution Preparation:

  • Prepare all solutions within a certified chemical fume hood.
  • Add the solvent to the pre-weighed solid compound slowly to avoid splashing.
  • Ensure the container is securely capped before vortexing or sonicating to dissolve the compound.

4. Storage:

  • Store the solid compound in a cool, dry, and dark place as recommended by the supplier. For long-term storage, -20°C is often recommended for similar compounds.[4]
  • Store stock solutions at -20°C or -80°C as appropriate for the solvent and desired stability.[5] Avoid repeated freeze-thaw cycles.[8]

5. Decontamination and Waste Disposal:

  • All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, vials, weighing papers) should be considered hazardous waste.[6]
  • Collect all contaminated solid and liquid waste in separate, clearly labeled, sealed, and puncture-resistant containers.[6]
  • Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) after use.
  • Dispose of all hazardous waste through your institution's certified hazardous waste management program. Do not pour any waste containing this compound down the drain.[6]

III. Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound risk_assessment Conduct Risk Assessment (Quantity, Physical Form, Procedure) start->risk_assessment is_solid Handling Solid Compound? risk_assessment->is_solid solid_ppe High-Level PPE Required: - Fume Hood / Ventilated Enclosure - PAPR or Respirator - Double Gloves - Disposable Lab Coat - Eye Protection is_solid->solid_ppe Yes is_solution Handling Solution? is_solid->is_solution No end Proceed with Experiment solid_ppe->end solution_ppe Standard PPE Required: - Fume Hood - Chemical-Resistant Gloves - Lab Coat - Safety Glasses is_solution->solution_ppe Yes is_solution->end No solution_ppe->end

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

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